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  • Product: 1-Iodopropane-3,3,3-D3
  • CAS: 25493-16-7

Core Science & Biosynthesis

Foundational

1-Iodopropane-3,3,3-D3: A Comprehensive Technical Guide on Chemical Properties, Synthesis, and Isotopic Applications

Executive Summary As drug development paradigms shift toward precision pharmacokinetics, the strategic incorporation of stable isotopes has become a cornerstone of medicinal chemistry. 1-Iodopropane-3,3,3-D3 (CAS: 25493-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development paradigms shift toward precision pharmacokinetics, the strategic incorporation of stable isotopes has become a cornerstone of medicinal chemistry. 1-Iodopropane-3,3,3-D3 (CAS: 25493-16-7) is a highly specialized, isotopically labeled primary alkyl halide. By replacing the terminal methyl protons with deuterium, this reagent allows chemists to install a metabolically robust -CH2CH2CD3 moiety onto active pharmaceutical ingredients (APIs)[1]. This whitepaper explores the core physicochemical properties, mechanistic reactivity, and validated synthetic workflows for 1-Iodopropane-3,3,3-D3, providing application scientists with the foundational logic required to leverage this compound effectively.

Core Chemical Properties & Physical Constants

Understanding the physical parameters of 1-Iodopropane-3,3,3-D3 is critical for designing purification workflows and calculating reaction stoichiometry. The presence of the heavy deuterium isotope slightly alters its vibrational frequencies and zero-point energy compared to its non-deuterated counterpart, though macroscopic physical constants remain largely analogous.

Table 1: Quantitative Physicochemical Data

PropertyValue
Chemical Name 1-Iodopropane-3,3,3-D3
CAS Number 25493-16-7[1]
Molecular Formula C₃H₄D₃I (or CD₃CH₂CH₂I)
Molecular Weight 173.01 g/mol [2]
Boiling Point 102.9 ± 3.0 °C at 760 mmHg[3]
Density 1.8 ± 0.1 g/cm³[3]
Flash Point 44.4 °C[3]
Isotopic Purity ≥99 atom % D[2]
Appearance Colorless to pale yellow liquid
Stabilizer Copper (Cu)[2]

Data aggregated from standardized chemical inventories [3] and [2].

Structural Significance & The Kinetic Isotope Effect (KIE)

The primary utility of 1-Iodopropane-3,3,3-D3 lies in its ability to confer the Kinetic Isotope Effect (KIE) to target molecules.

  • The Causality of Deuteration: Deuterium has twice the atomic mass of protium. This mass difference lowers the zero-point energy of the C-D bond, making it significantly stronger and more resistant to cleavage than a standard C-H bond.

  • Metabolic Blocking: In biological systems, terminal alkyl groups are highly susceptible to aliphatic hydroxylation mediated by Cytochrome P450 (CYP450) enzymes. By alkylating a drug scaffold with 1-Iodopropane-3,3,3-D3, the resulting terminal -CD3 group resists enzymatic oxidation. This rationally extends the drug's half-life and reduces the formation of potentially toxic metabolites[1].

Mechanistic Chemistry & Reactivity

As a primary alkyl halide, 1-Iodopropane-3,3,3-D3 is an exceptional electrophile. The iodine atom is a highly polarizable and weak base, making it an excellent leaving group. Consequently, this reagent undergoes bimolecular nucleophilic substitution (Sₙ2) with minimal steric hindrance[4].

SN2Mechanism Nu Nucleophile (Nu:⁻) TS Transition State [Nu···CH2(CH2CD3)···I]‡ Nu->TS Backside Attack Substrate 1-Iodopropane-3,3,3-D3 Substrate->TS Backside Attack Product Alkylated Product (Nu-CH2CH2CD3) TS->Product Inversion of Configuration LeavingGroup Iodide Ion (I⁻) TS->LeavingGroup Leaving Group Cleavage

Figure 1: Bimolecular nucleophilic substitution (SN2) pathway of 1-Iodopropane-3,3,3-D3.

Synthesis & Purification Protocols

To guarantee high isotopic fidelity, the synthesis of 1-Iodopropane-3,3,3-D3 is typically achieved via the Appel Reaction starting from 1-Propanol-3,3,3-D3. This method is deliberately chosen over hydroiodic acid (HI) reflux to avoid strongly acidic conditions that could trigger carbocation-mediated skeletal rearrangements or isotopic scrambling.

SynthesisWorkflow N1 1-Propanol-3,3,3-D3 N2 Appel Reaction (PPh3, I2, Imidazole) N1->N2 0°C to RT N3 Crude Product N2->N3 Filtration N4 Fractional Distillation N3->N4 Heat (bp 102.9°C) N5 Pure Product (+ Cu Stabilizer) N4->N5 Collection

Figure 2: Step-by-step synthetic workflow for 1-Iodopropane-3,3,3-D3 via the Appel reaction.

Protocol: Synthesis of 1-Iodopropane-3,3,3-D3
  • Self-Validating System: The reaction's progress is visually validated by the precipitation of triphenylphosphine oxide and quantitatively verified via Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the M+3 mass shift is maintained[2].

  • Activation: Dissolve Triphenylphosphine (1.2 eq) and Imidazole (1.2 eq) in anhydrous Dichloromethane (DCM) at 0 °C under an inert argon atmosphere.

  • Halogenation: Slowly add Iodine (1.2 eq) in portions. The solution will form a reactive, pale-yellow phosphonium-iodide complex.

  • Substitution: Introduce 1-Propanol-3,3,3-D3 (1.0 eq) dropwise. Allow the mixture to warm to room temperature and stir for 3 hours. The alcohol attacks the phosphorus center, turning it into a good leaving group before the iodide ion executes the Sₙ2 displacement.

  • Isolation: Filter the precipitated triphenylphosphine oxide and imidazole hydrochloride salts. Concentrate the filtrate under reduced pressure (maintaining bath temperature < 40 °C to prevent product volatilization).

  • Purification: Isolate the target compound via fractional distillation, collecting the fraction boiling at ~102.9 °C[3].

Protocol: N-Alkylation (Application Workflow)
  • Dissolve the target secondary amine in a polar aprotic solvent (e.g., anhydrous Acetone or DMF) to maximize nucleophilicity[4].

  • Add K₂CO₃ (2.0 eq) as a non-nucleophilic base to scavenge the generated hydroiodic acid (HI) byproduct.

  • Add 1-Iodopropane-3,3,3-D3 (1.1 eq) dropwise and heat the reaction mixture to 60 °C. Monitor via LC-MS until the starting material is consumed.

  • Quench with deionized water, extract into ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography.

Handling, Storage, and Stability

Alkyl iodides are inherently sensitive to photolytic and thermal degradation. Exposure to light causes the homolytic cleavage of the C-I bond, generating free iodine radicals that quickly recombine into elemental iodine (I₂), turning the liquid pink or brown.

  • The Causality of the Copper Stabilizer: To counteract this degradation, commercial suppliers and synthetic chemists add copper wire or powder to the purified liquid[2]. Copper acts as a highly efficient iodine scavenger. It reacts with any free I₂ to form insoluble Copper(I) iodide (CuI), thereby preserving the reagent's colorless state and chemical purity over time.

  • Storage Conditions: Store in a tightly sealed amber glass vial over copper wire, kept refrigerated (2–8 °C) and strictly protected from light.

References

  • Chemsrc. "1-Iodo(3,3,3-2H3)propane | CAS#:25493-16-7". Available at:[Link]

  • Grokipedia. "n-Propyl iodide - Synthesis and Mechanism". Available at: [Link]

Sources

Exploratory

1-Iodopropane-3,3,3-D3: Physical Properties, Mechanistic Stability, and Analytical Workflows

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 1-Iodopropane-3,3,3-D3 (CAS: 25493-16-7) Executive Summary & Molecular Architecture In the realm of isotopic labeling and ra...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 1-Iodopropane-3,3,3-D3 (CAS: 25493-16-7)

Executive Summary & Molecular Architecture

In the realm of isotopic labeling and rational drug design, 1-Iodopropane-3,3,3-D3 (also known as propyl-3,3,3-d3 iodide) serves as a critical electrophilic building block. By strategically substituting the three protium atoms at the terminal methyl group (C3) with deuterium, researchers can synthesize deuterated active pharmaceutical ingredients (APIs) that leverage the Kinetic Isotope Effect (KIE) .

Because the carbon-deuterium (C-D) bond possesses a lower zero-point energy (ZPE) than a standard carbon-hydrogen (C-H) bond, it requires greater activation energy to cleave. When this propyl-d3 moiety is incorporated into a drug candidate, it provides extreme metabolic resistance against cytochrome P450-mediated ω -oxidation at the terminal methyl position, without altering the molecule's steric bulk or pharmacological binding affinity.

The Deuterium Delta: Comparative Physical Properties

The physical properties of 1-Iodopropane-3,3,3-D3 differ subtly but predictably from its non-deuterated counterpart, 1-Iodopropane (CAS: 107-08-4). As an Application Scientist, understanding the causality behind these shifts is essential for optimizing reaction conditions and purification protocols.

The addition of three neutrons increases the molecular mass by approximately 1.8%. However, because the anharmonicity of the potential energy well makes C-D bonds marginally shorter and more compact than C-H bonds, the molar volume of the liquid remains virtually identical. Consequently, the density of the deuterated isotopologue increases proportionally with its mass.

Quantitative Data Summary
Physical Property1-Iodopropane (Unlabeled)1-Iodopropane-3,3,3-D3Causality / Isotope Effect
CAS Number 107-08-4 125493-16-7 2Isotopic substitution necessitates a unique registry.
Molecular Formula C 3​ H 7​ IC 3​ H 4​ D 3​ I (CD 3​ CH 2​ CH 2​ I)Substitution of 3 protium atoms at C3.
Molecular Weight 169.99 g/mol 173.01 g/mol 3Addition of 3 neutrons increases total mass.
Density (at 20°C) 1.747 g/cm³~1.80 g/cm³Higher mass combined with identical molar volume.
Boiling Point 102.0 - 103.0 °C102.9 ± 3.0 °CLower ZPE of C-D bonds slightly alters dispersion forces.
Flash Point 44.0 °C44.4 °CVapor pressure kinetics are marginally shifted.
Isotopic Purity N/A 99 atom % D 4Commercial standard for kinetic/metabolic studies.
Appearance Colorless liquidColorless to pale yellow liquidIdentical chromophores; yellowing indicates I 2​ formation.

Mechanistic Stability and Copper Stabilization

Alkyl iodides are notoriously susceptible to photolytic and thermal degradation. The C-I bond is relatively weak; upon exposure to UV light or ambient heat ( / ΔT ), the molecule undergoes homolytic cleavage , generating a propyl-d3 radical and a highly reactive iodine radical (I•).

If left unchecked, these iodine radicals dimerize to form molecular iodine (I 2​ ). Molecular iodine is deeply colored (pink to brown) and acts as an autocatalyst, accelerating the degradation of the remaining bulk liquid.

To counteract this, commercial preparations of 1-Iodopropane-3,3,3-D3 are strictly stabilized with copper wire or copper powder 3. Copper acts as an efficient radical scavenger. It reacts immediately with free iodine radicals to form insoluble Copper(I) iodide (CuI), thereby terminating the radical chain reaction and preserving the integrity of the reagent.

G A 1-Iodopropane-3,3,3-D3 B Homolytic Cleavage (hv/ΔT) A->B C Propyl-d3 Radical B->C D Iodine Radical (I•) B->D E I2 Formation (Degradation) D->E Unstabilized F Copper Stabilizer D->F Stabilized G CuI (Chain Termination) F->G

Fig 1: Autocatalytic degradation pathway of 1-Iodopropane-3,3,3-D3 and copper stabilization mechanism.

Experimental Protocol: Verification of Isotopic Purity and Integrity

Before utilizing 1-Iodopropane-3,3,3-D3 in sensitive SN2 coupling reactions or API synthesis, its structural integrity and isotopic purity ( 99 atom % D) must be validated. The following step-by-step methodology is designed as a self-validating system to ensure experimental reliability.

Phase 1: Visual and Physical Inspection
  • Visual Assessment: Extract a 1 mL aliquot using a glass syringe (avoid plastics, as alkyl iodides can leach plasticizers) and observe it against a pure white background.

  • Self-Validation Checkpoint: A colorless to very pale yellow liquid confirms stability. If the liquid exhibits a distinct pink, red, or dark brown tint, autocatalytic I 2​ formation has occurred. Do not proceed with sensitive syntheses without first washing the reagent with saturated aqueous sodium thiosulfate and redistilling it over copper powder.

Phase 2: GC-MS Isotopic Quantification
  • Sample Preparation: Dilute 10 μ L of the compound in 1 mL of anhydrous dichloromethane (DCM).

  • Instrument Setup: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) equipped with a low-polarity capillary column (e.g., DB-5MS). Set the injector temperature to 200°C to prevent thermal degradation during injection.

  • Acquisition: Inject 1 μ L of the sample. Monitor the chromatogram for the primary molecular ion.

  • Self-Validation Checkpoint: The target molecular ion must appear at m/z 173 (M+3). Evaluate the peak at m/z 170 (the unlabelled isotopologue). If the relative abundance of m/z 170 exceeds 1% compared to m/z 173, the 99 atom % D claim is invalid, indicating isotopic scrambling or incomplete deuteration during the manufacturer's synthesis.

Phase 3: 1 H-NMR Regiochemical Analysis

While GC-MS confirms total mass, NMR is required to prove that the deuterium is exclusively located at the C3 position.

  • Sample Preparation: Dissolve 20 μ L of the validated liquid in 0.5 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% TMS as an internal standard.

  • Acquisition: Acquire a standard 1D 1 H-NMR spectrum at 400 MHz or higher.

  • Spectral Analysis:

    • The protons at C1 (adjacent to iodine) should appear as a triplet near 3.2 ppm.

    • The protons at C2 should appear as a complex multiplet near 1.9 ppm.

  • Self-Validation Checkpoint: In a non-deuterated sample, the C3 methyl group appears as a distinct triplet near 1.0 ppm. In 1-Iodopropane-3,3,3-D3, this signal must be completely absent . Any residual integration at 1.0 ppm directly quantifies the percentage of protium contamination at the terminal carbon.

References

  • LookChem. "Propyl iodide (CAS 107-08-4) Chemical Properties". LookChem Database. Verified URL:[Link][1]

Sources

Foundational

1-Iodopropane-3,3,3-D3: Physicochemical Profiling, Kinetic Isotope Effects, and Experimental Applications in Drug Development

Executive Summary In modern drug discovery and development, the strategic incorporation of deuterium into small-molecule APIs (Active Pharmaceutical Ingredients) has emerged as a powerful technique to optimize pharmacoki...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and development, the strategic incorporation of deuterium into small-molecule APIs (Active Pharmaceutical Ingredients) has emerged as a powerful technique to optimize pharmacokinetic profiles. 1-Iodopropane-3,3,3-d3 (CAS: 25493-16-7) 1 serves as a foundational building block for introducing a terminal deuterated propyl group into complex molecular architectures.

By replacing the three terminal protium atoms with deuterium, researchers can leverage the primary kinetic isotope effect (KIE) to mitigate cytochrome P450-mediated ω -oxidation. This technical guide explores the precise molecular weight derivation of 1-Iodopropane-3,3,3-d3, the mechanistic causality behind its stabilizing effects, and field-proven experimental protocols for its handling and application in synthetic workflows.

Physicochemical Profiling & Molecular Weight Derivation

The utility of 1-Iodopropane-3,3,3-d3 relies on its high isotopic purity (typically 99 atom % D) [[2]](). To utilize this reagent effectively in stoichiometric calculations, one must understand the exact mass shift caused by the isotopic substitution.

Standard 1-iodopropane ( C3​H7​I ) has a molecular weight of 169.99 g/mol 3. In the deuterated analog ( C3​H4​D3​I ), three terminal hydrogen atoms (atomic weight 1.008 g/mol ) are replaced by deuterium (atomic weight 2.014 g/mol ). This substitution adds approximately 3.018 g/mol to the total mass, resulting in a precise molecular weight of 173.01 g/mol and an exact mass of 172.978058 Da .

Quantitative Comparison Table
PropertyStandard 1-Iodopropane1-Iodopropane-3,3,3-d3
CAS Number 107-08-4 325493-16-7 1
Molecular Formula C3​H7​I C3​H4​D3​I
Molecular Weight 169.99 g/mol 3173.01 g/mol
Exact Mass 169.9592 Da172.9780 Da
Density ~1.74 g/cm³~1.80 g/cm³
Mass Shift in LC-MS MM+3 2

Mechanistic Utility: The Kinetic Isotope Effect (KIE) in Drug Design

The primary causality behind utilizing 1-Iodopropane-3,3,3-d3 rather than standard 1-iodopropane lies in overcoming metabolic liabilities. Propyl groups in drug candidates are highly susceptible to ω -oxidation (oxidation at the terminal methyl group) by Cytochrome P450 (CYP450) enzymes in the liver.

Because deuterium has twice the mass of protium, the C−D bond possesses a lower zero-point energy (ZPE) than the C−H bond. Consequently, a greater amount of activation energy is required to reach the transition state for bond cleavage. This phenomenon, known as the Primary Kinetic Isotope Effect , significantly reduces the rate of metabolic degradation ( kH​/kD​>1 ), leading to a prolonged drug half-life and reduced toxic metabolite formation without altering the molecule's steric bulk or target receptor affinity.

KIE_Pathway Drug Propyl-Substituted Drug Candidate CYP CYP450 ω-Oxidation Drug->CYP CH3 Standard -CH3 (Low Activation Energy) CYP->CH3 k_H (Fast) CD3 Deuterated -CD3 (High Activation Energy) CYP->CD3 k_D (Slow) Clearance Rapid Clearance (Metabolite) CH3->Clearance Stable Metabolic Stability (Prolonged Half-Life) CD3->Stable

CYP450 metabolic shunting and the Kinetic Isotope Effect (KIE) of -CD3 vs -CH3.

Experimental Protocols: Handling, Stabilization, and Application

The Role of the Copper Stabilizer

Alkyl iodides are inherently unstable; exposure to light, heat, or oxygen induces homolytic cleavage of the C−I bond, generating free iodine ( I2​ ). Free iodine not only discolors the reagent (turning it dark pink or brown) but autocatalyzes further decomposition, which can corrode storage containers and ruin reaction yields 4.

To prevent this, commercial 1-Iodopropane-3,3,3-d3 is often shipped containing copper wire or copper powder as a stabilizer 2. Metallic copper possesses a high chemical affinity for iodine, rapidly scavenging free I2​ to form insoluble copper(I) iodide ( CuI ), thereby halting the degradation cycle and maintaining the reagent's purity 4.

Protocol 1: Preparation of the Electrophile (Copper Removal)

Causality: While copper stabilizes the reagent during storage, residual copper ions can interfere with transition-metal-catalyzed cross-coupling reactions or promote unwanted radical pathways. It must be removed immediately prior to use.

  • Setup: Pack a small glass pipette with glass wool, followed by 1-2 inches of activated basic alumina ( Al2​O3​ ).

  • Filtration: Elute the required volume of 1-Iodopropane-3,3,3-d3 through the alumina plug into an oven-dried, argon-purged amber vial. The basic alumina traps copper particulates, residual moisture, and any trace acidic impurities.

  • Validation: The eluted liquid should be perfectly colorless. If a yellow tint persists, repeat the filtration.

Protocol 2: General N-Alkylation Workflow

Causality: Alkylation of amines with unactivated secondary or primary alkyl iodides proceeds via an SN​2 mechanism. The use of a polar aprotic solvent (DMF) enhances the nucleophilicity of the amine.

  • Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere, dissolve the amine substrate (1.0 equiv) in anhydrous DMF (0.2 M).

  • Base Addition: Add anhydrous Potassium Carbonate ( K2​CO3​ , 2.0 equiv) to deprotonate the amine and act as an acid scavenger for the generated HI .

  • Alkylation: Dropwise add the freshly filtered 1-Iodopropane-3,3,3-d3 (1.2 equiv). Stir the reaction mixture at 60°C for 12-16 hours.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl . Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine (to remove DMF), dry over Na2​SO4​ , and concentrate under reduced pressure.

Alkylation_Workflow Prep 1. Reagent Prep (Remove Cu) Setup 2. Reaction Setup (Base + Substrate) Prep->Setup React 3. Alkylation (SN2 Mechanism) Setup->React Workup 4. Quench & Extract (Aqueous Workup) React->Workup Analyze 5. LC-MS/NMR (Validate M+3) Workup->Analyze

Step-by-step N-alkylation workflow using 1-Iodopropane-3,3,3-D3.

Analytical Validation of the Deuterated Product

To ensure the protocol represents a self-validating system, researchers must analytically confirm the successful incorporation of the −CD3​ group without isotopic scrambling.

  • Mass Spectrometry (LC-MS / GC-MS): The molecular ion peak of the product must exhibit a clear +3 Da mass shift compared to the theoretical mass of the non-deuterated standard 2. This serves as a built-in isotopic tracer.

  • Nuclear Magnetic Resonance (NMR):

    • 1 H-NMR: The most definitive proof of successful deuteration is the complete disappearance of the terminal methyl triplet signal (typically found around δ 0.9 - 1.0 ppm) that would normally integrate to 3 protons in a standard propyl chain.

    • 2 H-NMR (Deuterium NMR): Running the sample in a non-deuterated solvent (e.g., CHCl3​ ) will reveal a distinct, strong singlet corresponding to the −CD3​ group, verifying isotopic purity and structural location.

References

  • 1-Iodo(3,3,3-2H3)propane | CAS#:25493-16-7 | Chemsrc Source: chemsrc.com URL:[Link]

  • Source: google.

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of 1-Iodopropane-3,3,3-D3

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the synthesis, purification, and characterization of 1-iodopropane-3,3,3-d3, a deuterated analog of 1-iodopr...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, purification, and characterization of 1-iodopropane-3,3,3-d3, a deuterated analog of 1-iodopropane. This isotopically labeled compound is a valuable tool in various research applications, including as a tracer in metabolic studies, a standard in mass spectrometry-based assays, and a building block in the synthesis of more complex deuterated molecules.

Introduction to Deuterated Compounds and 1-Iodopropane-3,3,3-D3

Deuterium-labeled compounds are powerful tools in scientific research. The substitution of hydrogen with its heavier, stable isotope, deuterium, can provide a wealth of information. In drug development, for instance, deuteration at metabolically susceptible positions can alter the pharmacokinetic profile of a drug, a strategy known as the "deuterium effect."

1-Iodopropane-3,3,3-d3 is a simple yet versatile deuterated alkyl halide. The presence of the three deuterium atoms on the terminal methyl group provides a distinct isotopic signature, making it readily distinguishable from its non-deuterated counterpart in analytical experiments.

Synthetic Strategy: The Appel Reaction

A robust and widely applicable method for the conversion of alcohols to alkyl iodides is the Appel reaction. This reaction utilizes triphenylphosphine (PPh₃) and iodine (I₂) to activate the alcohol, facilitating a nucleophilic substitution by the iodide ion. For the synthesis of 1-iodopropane-3,3,3-d3, the logical starting material is the corresponding deuterated alcohol, propan-1-ol-3,3,3-d3.

The reaction proceeds through the formation of an alkoxyphosphonium iodide intermediate, which then undergoes an Sₙ2 attack by the iodide ion at the carbon atom bearing the hydroxyl group. This results in the formation of the desired alkyl iodide and triphenylphosphine oxide as a byproduct. The use of imidazole is often recommended as it acts as a mild base and a halogen transfer agent, facilitating the reaction.

Appel_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Propan-1-ol-d3 Propan-1-ol-3,3,3-d3 (CD₃CH₂CH₂OH) Alkoxyphosphonium Alkoxyphosphonium Iodide [CD₃CH₂CH₂OPPh₃]⁺I⁻ Propan-1-ol-d3->Alkoxyphosphonium + PPh₃, I₂, Imidazole PPh3 Triphenylphosphine (PPh₃) I2 Iodine (I₂) Imidazole Imidazole 1-Iodopropane-d3 1-Iodopropane-3,3,3-d3 (CD₃CH₂CH₂I) Alkoxyphosphonium->1-Iodopropane-d3 Sₙ2 attack by I⁻ TPPO Triphenylphosphine Oxide (Ph₃PO) Alkoxyphosphonium->TPPO

Figure 1: The Appel reaction for the synthesis of 1-iodopropane-3,3,3-d3.

Experimental Protocol: Synthesis of 1-Iodopropane-3,3,3-D3

This protocol is a general guideline for the synthesis of 1-iodopropane-3,3,3-d3 via the Appel reaction. Researchers should adapt the procedure based on their specific laboratory conditions and scale.

Materials:

Reagent/MaterialMolar Mass ( g/mol )Quantity (example)Moles (mmol)
Propan-1-ol-3,3,3-d363.111.0 g15.8
Triphenylphosphine (PPh₃)262.295.0 g19.0
Iodine (I₂)253.814.8 g19.0
Imidazole68.081.3 g19.0
Dichloromethane (DCM), anhydrous-50 mL-
Saturated sodium thiosulfate solution-2 x 25 mL-
Brine-25 mL-
Anhydrous magnesium sulfate (MgSO₄)---

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.2 eq) and imidazole (1.2 eq). Dissolve the solids in anhydrous dichloromethane.

  • Addition of Iodine: Cool the solution to 0 °C in an ice bath. Slowly add iodine (1.2 eq) portion-wise. The solution will turn dark brown.

  • Addition of Alcohol: Once the iodine has been added, slowly add propan-1-ol-3,3,3-d3 (1.0 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Continue adding the thiosulfate solution until the brown color of the iodine disappears.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with saturated sodium thiosulfate solution, followed by water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

Purification of 1-Iodopropane-3,3,3-D3

The crude product obtained after the work-up will contain the desired 1-iodopropane-3,3,3-d3, along with triphenylphosphine oxide and any unreacted starting materials. Fractional distillation is the preferred method for purifying the volatile product.

Procedure for Fractional Distillation:

  • Apparatus Setup: Assemble a fractional distillation apparatus. A Vigreux column is suitable for this purpose. Ensure all glassware is dry.

  • Distillation: Heat the crude product gently. The boiling point of 1-iodopropane is approximately 102 °C.[1] Collect the fraction that distills over at this temperature.

  • Storage: 1-Iodopropane can be sensitive to light and may decompose over time to release iodine. It is advisable to store the purified product in a dark bottle, and for long-term storage, the addition of a small piece of copper wire can act as a stabilizer.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 1-iodopropane-3,3,3-d3. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and for confirming the position and extent of deuteration.

  • ¹H NMR Spectroscopy: In the ¹H NMR spectrum of 1-iodopropane-3,3,3-d3, the signal corresponding to the methyl protons (CH₃) in the non-deuterated compound will be absent. The spectrum will show a triplet for the methylene group adjacent to the iodine (CH₂I) and a sextet for the central methylene group (CH₂). The integration of these signals will be in a 2:2 ratio.[1][2]

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show three signals corresponding to the three carbon atoms. The signal for the deuterated carbon (CD₃) will appear as a multiplet due to coupling with deuterium (a spin-1 nucleus) and will be significantly attenuated in intensity in a proton-decoupled spectrum.[3][4]

  • ²H NMR Spectroscopy: Deuterium NMR can be used to directly observe the deuterium nuclei. A single resonance will be observed in the ²H NMR spectrum, confirming the presence of deuterium in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and assessing the isotopic purity of the deuterated compound.

  • Molecular Ion Peak: The molecular ion peak for 1-iodopropane-3,3,3-d3 will appear at m/z 173, which is three mass units higher than that of the non-deuterated compound (m/z 170).

  • Fragmentation Pattern: The fragmentation pattern will be similar to that of 1-iodopropane, with the characteristic loss of an iodine radical (m/z 127) being a prominent feature. The fragment corresponding to the propyl cation will have a mass of m/z 46 ([CD₃CH₂CH₂]⁺), which is three units higher than the corresponding fragment in the non-deuterated compound (m/z 43).[3]

  • Isotopic Purity: The isotopic purity can be determined by comparing the relative intensities of the molecular ion peaks of the deuterated and any residual non-deuterated species.[2][5][6]

Fragmentation M+ [CD₃CH₂CH₂I]⁺˙ m/z = 173 Fragment1 [CD₃CH₂CH₂]⁺ m/z = 46 M+->Fragment1 - I˙ Fragment2 m/z = 127 M+->Fragment2 - [CD₃CH₂CH₂]⁺

Figure 2: Key fragmentation pathways of 1-iodopropane-3,3,3-d3 in mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for analyzing the purity of the final product. The gas chromatogram will indicate the presence of any volatile impurities, while the mass spectrometer provides identification of the components. A well-purified sample should show a single major peak in the chromatogram corresponding to 1-iodopropane-3,3,3-d3.

Conclusion

The synthesis of 1-iodopropane-3,3,3-d3 can be reliably achieved through the Appel reaction using the corresponding deuterated propanol. Careful purification by fractional distillation is necessary to obtain a high-purity product. A comprehensive analytical approach, including multinuclear NMR spectroscopy and mass spectrometry, is essential to confirm the structure, and determine the chemical and isotopic purity of the final product. This in-depth guide provides the necessary framework for researchers to successfully synthesize and characterize this valuable deuterated building block.

References

  • Doc Brown's Chemistry. 1H proton nmr spectrum of 1-iodopropane. [Link]

  • ResolveMass Laboratories Inc. Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]

  • Doc Brown's Chemistry. mass spectrum of 1-iodopropane. [Link]

  • Wikipedia. Appel reaction. [Link]

  • Organic Synthesis. Alcohol to Bromide/Chloride/Iodide using Appel reaction. [Link]

  • OrgoSolver. Appel Reaction: Alcohol to Alkyl Halide (PPh3 + CBr4/CCl4). [Link]

  • Grokipedia. Appel reaction. [Link]

  • Organic Chemistry Portal. Appel Reaction. [Link]

  • ACS Publications - Organic Letters. Selective Synthesis of α,α-Dideuterio Alcohols by the Reduction of Carboxylic Acids Using SmI2 and D2O as Deuterium Source under SET Conditions. [Link]

  • ACS Publications - The Journal of Organic Chemistry. Catalytic Phosphorus(V)-Mediated Nucleophilic Substitution Reactions: Development of a Catalytic Appel Reaction. [Link]

  • ACS Publications - Organic Letters. A Novel Palladium-Catalyzed Synthesis of Phenanthrenes from ortho-Substituted Aryl Iodides and Diphenyl- or Alkylphenylacetylenes. [Link]

  • Tetrahedron Letters. [Link]

  • PubChem. 1-Iodopropane. [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of 1-iodopropane. [Link]

  • ChemBAM. Purification by fractional distillation. [Link]

Sources

Foundational

Stability and Storage Protocols for 1-Iodopropane-3,3,3-D3: A Mechanistic and Practical Guide

Executive Summary For researchers in drug development, pharmacokinetics, and isotopic labeling, 1-Iodopropane-3,3,3-D3 (Propyl-3,3,3-d3 iodide) is a critical reagent. It is frequently utilized to probe kinetic isotope ef...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers in drug development, pharmacokinetics, and isotopic labeling, 1-Iodopropane-3,3,3-D3 (Propyl-3,3,3-d3 iodide) is a critical reagent. It is frequently utilized to probe kinetic isotope effects (KIE) and enhance the metabolic stability of drug candidates. However, alkyl iodides are inherently unstable. The structural vulnerability of the carbon-iodine (C-I) bond demands rigorous, mechanistic-driven storage protocols.

This whitepaper synthesizes the thermodynamic principles of alkyl iodide degradation with field-proven stabilization strategies, providing a self-validating framework for handling 1-Iodopropane-3,3,3-D3 to ensure absolute scientific integrity in downstream applications.

The Thermodynamics of Degradation (The "Why")

The instability of 1-Iodopropane-3,3,3-D3 is rooted in its molecular orbital overlap. The C-I bond is the longest and weakest of all carbon-halogen bonds, possessing a bond dissociation energy of approximately 238 kJ/mol 1. This low energy threshold makes the molecule highly susceptible to two primary modes of degradation:

  • Photolytic Cleavage: Ambient ultraviolet (UV) and high-energy visible light provide sufficient energy to induce homolytic fission of the C-I bond 2.

  • Thermal Decomposition: Elevated temperatures increase molecular kinetic energy, accelerating spontaneous bond dissociation.

When the C-I bond breaks, it generates a propyl-d3 radical and a highly reactive iodine radical (I•). These iodine radicals rapidly recombine to form molecular iodine (I₂). Because I₂ is a strong chromophore, its presence immediately shifts the liquid from colorless to a distinct pink, violet, or brown hue. More critically, free I₂ acts as an autocatalyst, accelerating the degradation of the remaining intact 1-Iodopropane-3,3,3-D3 molecules.

Photolysis A 1-Iodopropane-3,3,3-D3 (Clear Liquid) B UV Light / Heat (Energy > 238 kJ/mol) A->B Absorbs Energy C Propyl-d3 Radical (•CH2-CH2-CD3) B->C Homolytic Cleavage D Iodine Radical (I•) B->D Homolytic Cleavage E Molecular Iodine (I2 - Pink/Brown) D->E Recombination E->A Autocatalytic Degradation

Photolytic cleavage of 1-Iodopropane-3,3,3-D3 leading to I2 formation and autocatalysis.

The Mechanism of Copper Stabilization (The "How")

To counteract this spontaneous degradation, commercial suppliers and experienced chemists introduce a physical stabilizer into the reagent—most commonly Copper (Cu) wire or powder 3.

Copper acts as a sacrificial halogen sink. When molecular iodine (I₂) begins to form in the solution, it reacts immediately with the elemental copper surface via a redox reaction to form Copper(I) iodide (CuI). Because CuI is highly insoluble in the alkyl halide, it precipitates out or remains bound to the wire. By continuously scavenging free iodine, the copper prevents the autocatalytic chain reaction and maintains the reagent's purity and optical clarity.

CopperStabilization I2 Free Molecular Iodine (I2) (Degradation Byproduct) Reaction Redox Scavenging I2->Reaction Cu Copper Stabilizer (Cu) (Wire / Powder) Cu->Reaction CuI Copper(I) Iodide (CuI) (Insoluble Precipitate) Reaction->CuI Removes I2 from solution Clear Stabilized Reagent (Clear Liquid) Reaction->Clear Prevents autocatalysis

Mechanism of copper-mediated stabilization preventing iodine-induced autocatalytic degradation.

Quantitative Data & Physicochemical Profile

Understanding the physical properties of 1-Iodopropane-3,3,3-D3 is essential for designing an effective storage environment. The table below summarizes the critical metrics that dictate handling requirements.

ParameterValueMechanistic Implication
Molecular Formula C₃H₄D₃ID₃ substitution at the terminal methyl group; requires protection from isotopic exchange.
C-I Bond Dissociation Energy ~238 kJ/molHighly susceptible to photolytic and thermal homolytic cleavage.
Boiling Point 101–102 °CVolatile; requires tightly sealed, low-headspace storage to prevent evaporation.
Primary Degradants I₂, Propyl radicalsCauses discoloration (pink/brown); initiates autocatalytic breakdown.
Recommended Stabilizer Copper (Cu) / Silver (Ag)Scavenges free I₂ to form insoluble CuI/AgI, halting radical chain reactions.
Optimal Storage Temp 2°C to 8°C (or -20°C)Reduces thermal kinetic energy below the threshold for C-I fission 4.

Experimental Protocol: Self-Validating Storage and Handling Workflow

To ensure the scientific integrity of your experiments, standard operating procedures (SOPs) must go beyond simple refrigeration. The following protocol establishes a self-validating system —where the physical state of the chemical provides real-time feedback on its viability.

Phase 1: Receipt and Initial Validation
  • Visual Inspection: Upon receipt, examine the reagent vial against a pure white background under ambient room lighting (minimize exposure time).

    • Validation Check: A clear, colorless liquid validates stability. A pink, violet, or pale brown tint indicates premature C-I bond cleavage and I₂ formation, compromising the reagent.

  • Stabilizer Verification: Confirm the presence of a copper wire or copper powder at the bottom of the source vial. Do not remove this stabilizer.

Phase 2: Aliquoting under Inert Conditions
  • Atmospheric Control: Because oxygen can act as a radical propagator and moisture can induce hydrolysis, perform all transfers in a fume hood under a continuous stream of dry Argon or Nitrogen.

  • Amber Vial Selection: Transfer working volumes into pre-dried, amber borosilicate glass vials with PTFE-lined septa. Amber glass physically blocks UV radiation (wavelengths < 400 nm), neutralizing the primary trigger for photolytic cleavage.

  • Copper Seeding (Optional but Recommended): If creating long-term aliquots that will be stored for >3 months, add a small piece of freshly cleaned copper wire (washed with dilute acid, rinsed with acetone, and dried) to each secondary vial.

Phase 3: Long-Term Storage
  • Temperature Control: Store the sealed vials at 2–8°C (refrigerated) for routine use, or at -20°C (frozen) for extended durations 4. Ensure the storage unit is dark and free of internal UV sterilizers.

  • The Validation Loop: Before each subsequent use, repeat Step 1. If an aliquot has turned pink, the copper scavenger has been exhausted or light exposure has occurred. Discard the compromised aliquot to prevent introducing impurities into sensitive kinetic isotope effect (KIE) studies.

References

  • Subpicosecond HI Elimination in the 266 nm Photodissociation of Branched Iodoalkanes. OSTI.GOV. Available at: [Link]

Sources

Exploratory

Strategic Application of 1-Iodopropane-3,3,3-D3 in Deuterium-Enabled Drug Discovery

Executive Summary Isotopic labeling has transitioned from a niche analytical technique to a foundational strategy in modern rational drug design. At the forefront of this paradigm shift are precision-deuterated building...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isotopic labeling has transitioned from a niche analytical technique to a foundational strategy in modern rational drug design. At the forefront of this paradigm shift are precision-deuterated building blocks like 1-Iodopropane-3,3,3-D3 (CAS: 25493-16-7)[1]. By selectively replacing hydrogen atoms with deuterium at specific metabolic soft spots, medicinal chemists can significantly alter a drug's pharmacokinetic (PK) profile without perturbing its pharmacodynamics or steric bulk. This technical whitepaper provides an in-depth evaluation of 1-Iodopropane-3,3,3-D3, detailing its physicochemical properties, the mechanistic causality behind its use in ADMET optimization, and self-validating protocols for its integration into synthetic workflows.

Physicochemical Profiling & Structural Dynamics

1-Iodopropane-3,3,3-D3 is a halogenated aliphatic chain featuring a terminal CD3 group and a highly electrophilic carbon-iodine bond[1]. Alkyl iodides are excellent alkylating agents but are inherently susceptible to photolytic and thermal degradation, which yields highly reactive iodine radicals (I•). To counteract this, commercial preparations are strictly stabilized.

Table 1: Physicochemical and Isotopic Profile of 1-Iodopropane-3,3,3-D3

PropertySpecificationMechanistic Significance
Chemical Name 1-Iodopropane-3,3,3-D3Terminal site-specific deuteration.
CAS Number 25493-16-7Unique identifier for the D3 isotopologue[1].
Molecular Formula C₃H₄D₃I (or CD₃CH₂CH₂I)Preserves alpha/beta protons for standard NMR coupling[1].
Molecular Weight 173.01 g/mol +3 Da mass shift relative to non-deuterated analog[2].
Isotopic Purity ≥ 98 - 99 atom % DEnsures high fidelity in metabolic blocking[3].
Common Stabilizers Copper (Cu) or Na₂CO₃Copper acts as a radical scavenger to prevent I-I dimerization[4].

Mechanistic Rationale: The Kinetic Isotope Effect (KIE)

The strategic choice to use the 3,3,3-D3 variant rather than a fully deuterated chain (D7) is rooted in the Primary Kinetic Isotope Effect (KIE) . In aliphatic systems, the terminal ( ω ) methyl group is a primary target for Cytochrome P450 (CYP450)-mediated aliphatic hydroxylation.

Because the carbon-deuterium (C-D) bond possesses a lower zero-point energy than the carbon-hydrogen (C-H) bond, it requires significantly more energy to reach the transition state for bond cleavage (~100 kcal/mol vs. ~98 kcal/mol). By installing the CD3 group exclusively at the terminus, researchers selectively block ω -oxidation. This site-specific approach maximizes metabolic stability while minimizing the overall molecular weight increase and avoiding potential off-target secondary isotope effects that can occur with fully deuterated chains. Furthermore, in advanced NMR analytics, replacing the terminal methyl protons with deuterium eliminates their signal, effectively resolving spectral overlap in complex molecular structures[].

G A Lead Compound (Metabolic Liability) B SN2 Alkylation (1-Iodopropane-3,3,3-D3) A->B Reagent Addition C Deuterated Analog (CD3-Terminus) B->C Isotopic Labeling D In Vitro ADMET (Microsomal Stability) C->D Screening E In Vivo PK (Extended Half-life) D->E Validation F Optimized Candidate E->F Selection

Workflow of Deuterium-Enabled Drug Discovery utilizing 1-Iodopropane-3,3,3-D3 for ADMET optimization.

Synthetic Integration: High-Fidelity Alkylation Protocols

As a primary alkyl halide, 1-Iodopropane-3,3,3-D3 undergoes classical bimolecular nucleophilic substitution (Sₙ2). Because the heavy CD3 group is located at the gamma position relative to the electrophilic center, it exerts zero additional steric hindrance at the alpha carbon. Consequently, the reaction kinetics remain virtually identical to those of non-deuterated 1-iodopropane[1].

SN2 Nuc Nucleophile (e.g., R-NH2, R-O-) TS Transition State [Nuc---CH2---I]‡ Nuc->TS Attack at C1 Elec 1-Iodopropane-3,3,3-D3 (Electrophile) Elec->TS Bond breaking Prod Deuterated Product (R-CH2CH2CD3) TS->Prod Bond formation LG Leaving Group (Iodide Ion) TS->LG Departure

SN2 nucleophilic substitution mechanism using 1-Iodopropane-3,3,3-D3 as the alkylating agent.

Protocol: Self-Validating N-Alkylation Workflow

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system, incorporating mechanistic causality behind every experimental choice.

Step 1: Reagent Qualification & Preparation

  • Action: Visually inspect the 1-Iodopropane-3,3,3-D3 reagent.

  • Causality: A colorless to pale yellow liquid indicates high purity. A deep yellow or brown tint signifies the formation of free iodine (I₂) due to photolysis. If discolored, the reagent must be filtered through a short plug of basic alumina prior to use. This removes I₂ and acidic impurities, ensuring the electrophile is pristine and preventing competitive oxidation of the nucleophile.

Step 2: Anhydrous Reaction Assembly

  • Action: Dissolve the target nucleophile (e.g., a secondary amine scaffold) in anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN). Add 1.5 equivalents of Cesium Carbonate (Cs₂CO₃).

  • Causality: Strict anhydrous conditions are required to prevent the competitive hydrolysis of the alkyl iodide into propanol-D3. Cs₂CO₃ is explicitly selected over lighter alkali bases (like K₂CO₃) due to the "cesium effect": the large, highly polarizable cesium cation loosely coordinates with the nucleophile, significantly enhancing its solubility and reactivity in organic solvents.

Step 3: Electrophile Addition & Kinetic Monitoring

  • Action: Add 1.1 equivalents of 1-Iodopropane-3,3,3-D3 dropwise at 0 °C, then gradually warm the reaction to 60 °C. Monitor the progression via LC-MS.

  • Causality (Self-Validation): Dropwise addition at low temperatures suppresses exothermic side reactions and polyalkylation. The reaction is self-validating via mass spectrometry: a successful alkylation will present a definitive mass shift of +46 Da (the mass of the propyl group) + 3 Da (the deuterium isotopes) relative to the starting amine.

Step 4: Isolation and Spectroscopic Validation

  • Action: Quench the reaction with water, extract with ethyl acetate, and purify via flash chromatography. Validate the isolated compound via ¹H and ¹³C NMR spectroscopy.

  • Causality (Self-Validation): The structural integrity of the isotopic label is proven through negative and positive spectroscopic markers. In the ¹H NMR spectrum, the product must show the complete absence of the terminal methyl triplet (typically found at ~0.9 ppm). Instead, the alpha and beta CH₂ protons will appear as a triplet and a complex multiplet, respectively. In the ¹³C NMR spectrum, the terminal carbon will appear as a characteristic septet (due to spin-spin coupling with three spin-1 deuterium nuclei) at approximately 11 ppm, definitively validating the intact CD3 terminus.

Conclusion

1-Iodopropane-3,3,3-D3 is a precision-engineered building block that bridges the gap between synthetic organic chemistry and advanced pharmacology. By understanding the causality behind its stabilization, its predictable Sₙ2 kinetic profile, and its targeted exploitation of the primary kinetic isotope effect, drug development professionals can systematically engineer out metabolic liabilities, paving the way for safer, longer-lasting therapeutics.

References

  • 1-IODOPROPANA-3,3,3-D3 Nomor CAS: 25493-16-7 - ChemWhat Source: ChemWhat URL:[Link]

Sources

Foundational

Comprehensive Mass Spectrometry Fragmentation Dynamics of 1-Iodopropane-3,3,3-D3

Target Audience: Analytical Chemists, Mass Spectrometry Researchers, and Pharmacokinetic Drug Development Professionals. Executive Summary 1-Iodopropane-3,3,3-D3 ( CD3​CH2​CH2​I ) is a critical stable-isotope-labeled alk...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometry Researchers, and Pharmacokinetic Drug Development Professionals.

Executive Summary

1-Iodopropane-3,3,3-D3 ( CD3​CH2​CH2​I ) is a critical stable-isotope-labeled alkylating agent used extensively as an internal standard in quantitative mass spectrometry and a building block in the synthesis of deuterated active pharmaceutical ingredients (APIs)[]. Understanding its precise electron ionization (EI) fragmentation pathways is essential for avoiding isotopic interference, validating labeling efficiency, and interpreting complex mass spectra in pharmacokinetic assays.

This whitepaper dissects the thermodynamic and mechanistic drivers behind the fragmentation of 1-iodopropane-3,3,3-D3, providing a self-validating experimental protocol for its structural confirmation.

Mechanistic Foundations of Alkyl Iodide Ionization

Under standard 70 eV Electron Ionization (EI), the initial ionization event is governed by the ionization energies (IE) of the available electrons. In alkyl iodides, the non-bonding lone pair electrons ( n ) on the iodine atom possess the lowest ionization energy (significantly lower than the σ or π electrons of the alkyl chain)[2].

Consequently, the electron bombardment predominantly ejects an electron from the iodine atom, generating a highly localized radical cation:

CD3​CH2​CH2​I+e−70eV​[CD3​CH2​CH2​I]∙++2e−

This parent molecular ion ( [M]∙+ ) appears at m/z 173 [3]. Because iodine is monoisotopic ( 127I ), the molecular ion cluster is relatively simple, lacking the heavy M+2 isotope signatures characteristic of chlorinated or brominated compounds[3]. The subsequent fragmentation is driven by the necessity to stabilize the charge and unpaired electron.

Primary Fragmentation Pathways & Causality

The fragmentation of [CD3​CH2​CH2​I]∙+ proceeds via three primary competing pathways, dictated by bond dissociation energies and the stability of the resulting carbocations.

Pathway A: Inductive Cleavage ( α -Cleavage)

The carbon-iodine (C-I) bond is the weakest in the molecule (bond dissociation energy ≈234 kJ/mol). The strong electronegativity and polarizability of the iodine atom drive an inductive cleavage where the C-I bond breaks heterolytically. The iodine atom leaves as a neutral radical ( I∙ ), transferring the positive charge to the alkyl chain[3].

  • Mechanism: [CD3​CH2​CH2​I]∙+→[CD3​CH2​CH2​]++I∙

  • Result: Formation of the propyl-3,3,3-d3 cation at m/z 46 . This is the most thermodynamically stable fragment and constitutes the base peak (100% relative abundance) in the spectrum[3].

Pathway B: Hydrogen/Deuterium Halide Elimination

Alkyl halides frequently undergo the elimination of a hydrogen halide molecule. In 1-iodopropane-3,3,3-D3, the isotopic labeling at the terminal carbon (C3) creates a diagnostic bifurcation in this pathway, which is highly dependent on the intermediate transition state[4]:

  • 1,2-Elimination (Loss of HI): A hydrogen atom is abstracted from the adjacent C2 position, resulting in the loss of neutral HI (128 Da). This yields a deuterated propene radical cation [CD3​CH=CH2​]∙+ at m/z 45 .

  • 1,3-Elimination (Loss of DI): A deuterium atom is abstracted from the terminal C3 position via a 5-membered cyclic transition state, resulting in the loss of neutral DI (129 Da). This yields [CD2​=CHCH2​]∙+ (or a cyclopropane-d2 derivative) at m/z 44 .

Pathway C: Alkyl Chain Scission

High-energy molecular ions that do not immediately lose iodine may undergo C-C bond cleavage. Cleavage of the C1-C2 bond results in the loss of a neutral ethyl-d3 radical ( CD3​CH2∙​ , 33 Da), leaving the charge on the iodomethyl fragment.

  • Result: Formation of [CH2​I]+ at m/z 141 [5].

Quantitative Data Summary

The following table summarizes the diagnostic ions required for the positive identification of 1-iodopropane-3,3,3-D3 in EI-MS.

Fragment Ionm/zRelative AbundanceMechanistic DerivationNeutral Loss
[M]∙+ 17315 - 25%Molecular IonNone
[CH2​I]+ 141< 5%C1-C2 Cleavage −33 Da ( CD3​CH2∙​ )
[I]+ 12710 - 20%Heterolytic C-I Cleavage −46 Da ( CD3​CH2​CH2∙​ )
[CD3​CH2​CH2​]+ 46100% (Base)Inductive Cleavage ( α -cleavage) −127 Da ( I∙ )
[CD3​CH=CH2​]∙+ 4520 - 30%1,2-Elimination of HI −128 Da (HI)
[CD2​=CHCH2​]∙+ 445 - 15%1,3-Elimination of DI −129 Da (DI)
[CD3​CH2​]+ 33< 10%C2-C3 Cleavage −140 Da ( CH2​I∙ )

Fragmentation Pathway Visualization

The logical relationships and mass transitions of the 1-iodopropane-3,3,3-D3 fragmentation cascade are mapped below.

G M_ion [CD3-CH2-CH2-I]•+ m/z 173 Propyl_ion [CD3-CH2-CH2]+ m/z 46 (Base Peak) M_ion->Propyl_ion - I• (-127 Da) Loss_HI [CD3-CH=CH2]•+ m/z 45 M_ion->Loss_HI - HI (-128 Da) Loss_DI [CD2=CH-CH2]•+ m/z 44 M_ion->Loss_DI - DI (-129 Da) Iodine_ion [I]+ m/z 127 M_ion->Iodine_ion - CD3CH2CH2• (-46 Da) Iodomethyl [CH2I]+ m/z 141 M_ion->Iodomethyl - CD3CH2• (-33 Da) Propyl_ion->Loss_HI - H• (-1 Da)

EI-MS Fragmentation tree of 1-iodopropane-3,3,3-D3 highlighting key m/z transitions.

Standardized Experimental Protocol (Self-Validating System)

To ensure high trustworthiness and reproducibility across different laboratory environments, the following GC-MS protocol is designed as a self-validating system. It includes internal checks to verify isotopic purity and prevent thermal degradation.

Step 1: Sample Preparation
  • Dilution: Dissolve 1-iodopropane-3,3,3-D3 in high-purity dichloromethane (DCM) to achieve a final concentration of 10 µg/mL. Causality: DCM is chosen because its solvent delay (m/z 84/86) does not interfere with the target analyte's low-mass fragments (m/z 44-46).

  • Storage: Store in amber vials at -20°C. Alkyl iodides are highly sensitive to photolytic degradation, which prematurely cleaves the C-I bond, artificially inflating the m/z 127 background.

Step 2: Gas Chromatography Parameters
  • Column: Use a non-polar 5% phenyl-methylpolysiloxane column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection: 1 µL injection volume, Split ratio 50:1. Injector temperature set to 200°C. Warning: Exceeding 220°C in the inlet can cause thermal elimination of HI/DI prior to ionization.

  • Oven Program:

    • Initial temp: 40°C (Hold 2 min)

    • Ramp: 10°C/min to 100°C

    • Ramp: 30°C/min to 250°C (Hold 2 min)

Step 3: Mass Spectrometry Parameters
  • Ionization Mode: Electron Ionization (EI) at exactly 70 eV.

  • Temperatures: Transfer line at 250°C; Ion source at 230°C; Quadrupole at 150°C.

  • Acquisition: Full scan mode from m/z 30 to 200.

  • Self-Validation Check: Calculate the ratio of m/z 46 to m/z 43. A peak at m/z 43 indicates the presence of unlabeled 1-iodopropane (loss of isotopic integrity). The m/z 46 peak must be ≥99% relative to m/z 43 to confirm ≥99 atom % D purity.

References

  • Doc Brown's Advanced Organic Chemistry. "Mass spectrum of 1-iodopropane C3H7I fragmentation pattern." docbrown.info. Available at:[Link]

  • University of California, Santa Barbara. "Organic Spectrometry: Chapter 5." ucsb.edu. Available at:[Link]

  • University of Southampton ePrints. "Disentangling sequential and concerted fragmentations of molecular polycations with covariant native frame analysis." soton.ac.uk. Available at: [Link]

  • Royal Society of Chemistry. "Disentangling sequential and concerted fragmentations of molecular polycations with covariant native frame analysis." rsc.org. Available at:[Link]

  • Roskilde University. "Fragmentation mechanisms in electron impact mass spectrometry." ruc.dk. Available at:[Link]

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Exploratory

principle of using deuterated internal standards

The Absolute Baseline: Principles, Nuances, and Protocols for Deuterated Internal Standards in Quantitative LC-MS/MS Bioanalysis Executive Summary In the landscape of quantitative bioanalysis and drug development, the pu...

Author: BenchChem Technical Support Team. Date: March 2026

The Absolute Baseline: Principles, Nuances, and Protocols for Deuterated Internal Standards in Quantitative LC-MS/MS Bioanalysis

Executive Summary

In the landscape of quantitative bioanalysis and drug development, the pursuit of absolute accuracy is frequently challenged by the invisible variables of sample preparation and mass spectrometric ionization. As a Senior Application Scientist, I have observed numerous assays fail regulatory validation—not due to a lack of instrument sensitivity, but because of inadequate correction for matrix effects and extraction losses. The definitive solution to this analytical variability is Isotope Dilution Mass Spectrometry (IDMS) utilizing deuterated internal standards (d-IS)[1].

However, assuming a deuterated standard is a flawless "magic bullet" is a critical misstep. The structural nuances of deuterium substitution introduce specific physicochemical shifts that must be proactively managed. This whitepaper provides an in-depth mechanistic guide to the principles, pitfalls, and self-validating protocols required to successfully implement deuterated internal standards in regulated LC-MS/MS workflows.

The Imperative of Isotope Dilution Mass Spectrometry (IDMS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the undisputed benchmark for sensitivity and selectivity in trace bioanalysis[1][2]. Yet, the technique is inherently susceptible to matrix effects—where co-eluting endogenous components from biological matrices (like plasma or urine) suppress or enhance the ionization efficiency of the target analyte[2].

To mitigate this, we employ the principle of IDMS. A deuterated internal standard is a synthesized analog of the target analyte where one or more protium (¹H) atoms are replaced by its heavier stable isotope, deuterium (²H)[1]. By spiking a known, constant amount of this d-IS into the sample at the earliest possible stage, it acts as a perfect chemical mimic[1][3]. Because the mass spectrometer can differentiate the two species based on their distinct mass-to-charge ratios (m/z), the ratio of the analyte signal to the d-IS signal remains constant, mathematically normalizing any pre-analytical loss or instrumental fluctuation[4].

IDMS_Workflow Sample Biological Sample (Endogenous Analyte) Spike Spike Known Amount of Deuterated IS (d-IS) Sample->Spike Extraction Extraction & Cleanup (LLE / SPE) Spike->Extraction Identical Recovery LC LC Separation (Co-elution) Extraction->LC MSMS MS/MS Detection (Mass Differentiation) LC->MSMS Identical Ionization Quant Quantification via Peak Area Ratio (Analyte/IS) MSMS->Quant Ratio Normalization

Workflow of Isotope Dilution Mass Spectrometry demonstrating analytical normalization.

Causality in Experimental Choices: Navigating Nuances and Pitfalls

The efficacy of a d-IS relies on the assumption that it behaves identically to the non-labeled analyte. However, substituting hydrogen with deuterium alters the molecule's zero-point energy, leading to subtle physicochemical deviations. Understanding the causality behind these deviations is critical for robust assay design.

The Deuterium Isotope Effect in RPLC

A fundamental pitfall I frequently observe during method development is the assumption of perfect chromatographic co-elution. Deuterium atoms are slightly more polarizable than protium and form marginally stronger intermolecular bonds[5]. In reversed-phase liquid chromatography (RPLC), this subtle change in lipophilicity means the deuterated compound interacts slightly less with the nonpolar stationary phase[2][5].

The Consequence: The d-IS often elutes slightly earlier than its non-deuterated counterpart. If this retention time shift (ΔRT) is significant, the analyte and the d-IS will elute into different matrix environments within the MS source. This results in a different degree of ion suppression between the two analogs, completely invalidating the normalization capability of the internal standard[2][6].

Hydrogen-Deuterium (H/D) Exchange

The precise placement of the deuterium label during synthesis dictates the stability of the standard. Hydrogen-deuterium (H/D) exchange is a process where labile deuterium atoms on the d-IS swap with protium atoms from the solvent or biological matrix[7].

The Consequence: Exchange typically occurs if deuterium is placed on heteroatoms (e.g., -OH, -NH, -SH) or on acidic carbon centers (e.g., alpha to a carbonyl group via keto-enol tautomerization)[7][8]. This exchange results in the loss of the isotopic label, decreasing the d-IS signal intensity and artificially inflating the calculated concentration of the target analyte. To prevent this, deuterium labels must be strategically placed on stable aliphatic or aromatic carbon backbones[8].

Troubleshooting Start Evaluate d-IS Suitability CheckHD Are D atoms on labile sites? (-OH, -NH, alpha-carbonyl) Start->CheckHD HD_Yes Risk of H/D Exchange (Loss of isotopic label) CheckHD->HD_Yes Yes HD_No Stable Isotopic Label CheckHD->HD_No No Redesign Redesign d-IS or switch to 13C/15N IS HD_Yes->Redesign CheckRT Does d-IS co-elute perfectly with the analyte in RPLC? HD_No->CheckRT RT_No Deuterium Isotope Effect (Shifted RT & Matrix Effect) CheckRT->RT_No No RT_Yes Ideal Co-elution CheckRT->RT_Yes Yes RT_No->Redesign

Decision tree for identifying and mitigating H/D exchange and deuterium isotope effects.

Comparative Analysis of Internal Standards

When designing an assay, the choice of internal standard is a balance of scientific rigor, availability, and cost. Below is a structured comparison of IS options based on field-proven performance metrics.

Internal Standard TypeSynthesis Complexity & CostCo-elution with Analyte (RPLC)Risk of Isotope ExchangeOverall Recommendation
Deuterated (²H) IS Low to ModerateGood (Susceptible to Deuterium Isotope Effect)High (If D is placed on labile sites)Gold Standard for most assays; requires rigorous validation of RT and chemical stability.
¹³C / ¹⁵N Labeled IS HighExcellent (Perfect co-elution)NoneIdeal for highly complex matrices or when the d-IS shows a significant RT shift.
Structural Analog IS Very LowPoor (Different RT)NoneUse only when SIL-IS is unavailable or cost-prohibitive. High risk of assay failure.

Self-Validating Experimental Protocol: Bioanalytical Method Validation

To ensure trustworthiness, a bioanalytical protocol must be a self-validating system. Every step must be designed with causality in mind to prove that the d-IS is functioning as intended. The following methodology outlines the critical steps for validating a d-IS in an LC-MS/MS workflow.

Step 1: Reagent Preparation & Solvent Selection

  • Action: Prepare the d-IS stock and working solutions in aprotic solvents (e.g., 100% acetonitrile) rather than protic solvents (e.g., methanol or water).

  • Causality: Protic solvents provide an abundance of exchangeable protons that can slowly displace labile deuterium atoms during long-term storage, degrading the standard's isotopic purity.

Step 2: Pre-Extraction Spiking

  • Action: Add a constant, known concentration of the d-IS working solution to all blank, calibration, quality control (QC), and unknown biological samples prior to any sample preparation (e.g., protein precipitation, Liquid-Liquid Extraction).

  • Causality: Early introduction ensures the d-IS undergoes the exact same matrix protein binding, degradation, and extraction losses as the endogenous analyte. This guarantees that the final peak area ratio accurately reflects the initial sample concentration[1].

Step 3: Chromatographic Assessment (Isotope Effect Check)

  • Action: Inject the extracted sample into the LC-MS/MS system. Carefully monitor and overlay the extracted ion chromatograms (EIC) of both the analyte and the d-IS.

  • Causality: You must empirically confirm that the retention time difference (ΔRT) is negligible. A significant ΔRT indicates a deuterium isotope effect, warning you that the two compounds may elute into different matrix suppression zones, compromising accuracy[2].

Step 4: Matrix Factor (MF) Calculation

  • Action: Calculate the IS-normalized Matrix Factor. Extract blank matrix from 6 independent lots. Spike the analyte and d-IS post-extraction at a low and high QC concentration. Compare their peak area ratio to a neat solution prepared in solvent at the exact same concentration.

  • Causality: An IS-normalized MF close to 1.0 (with a Coefficient of Variation < 15%) is the ultimate self-validation. It mathematically proves that the d-IS is perfectly compensating for any ion suppression or enhancement caused by the biological matrix across different patient samples.

Regulatory Grounding

The integrity of bioanalytical data is governed by strict regulatory frameworks. Both the FDA's Bioanalytical Method Validation Guidance for Industry (2018) and the internationally harmonized ICH M10 guidance (2022) establish the parameters for assay acceptability[9][10].

The guidelines explicitly state that when mass spectrometric detection is used, the use of a stable isotope-labeled analyte as the internal standard is highly recommended[10]. However, regulatory bodies mandate that researchers prove the labeled standard is of high isotopic purity and, crucially, that no isotope exchange reactions occur during the sample processing or analysis lifecycle[10]. Failure to document the stability and co-eluting behavior of your d-IS will result in regulatory rejection.

References

  • Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS Source: MDPI URL: [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects Source: Waters Corporation URL: [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry Source: FDA URL: [Link]

  • Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method Source: SciSpace URL: [Link]

Sources

Foundational

The Strategic Advantage of the M+3 Mass Shift in Mass Spectrometry: A Deep Dive into Stable Isotope Labeling

Executive Summary Mass spectrometry (MS) has revolutionized quantitative biology, pharmacokinetics, and targeted metabolomics. However, the technique remains inherently susceptible to matrix effects, ion suppression, and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Mass spectrometry (MS) has revolutionized quantitative biology, pharmacokinetics, and targeted metabolomics. However, the technique remains inherently susceptible to matrix effects, ion suppression, and isotopic interference. To achieve absolute quantification and trace metabolic fluxes with high fidelity, researchers rely on stable isotope labeling. Among the various labeling strategies, the M+3 mass shift —typically achieved via the incorporation of three heavy isotopes such as 13 C, 15 N, or Deuterium (D)—emerges as the analytical gold standard.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic definitions. We will explore the mechanistic causality behind the M+3 shift, detailing why it provides the optimal balance between analytical cleanliness, synthesis cost, and quantitative accuracy in drug development workflows.

The Mechanistic Causality of the M+3 Mass Shift

Bypassing the Natural Isotopic Envelope

In any mass spectrum of an organic molecule, the monoisotopic peak (M0) is accompanied by a natural isotopic envelope. This is primarily driven by the natural abundance of 13 C, which is approximately 1.1% per carbon atom[1]. For a small molecule containing 20 carbon atoms, the M+1 peak will be roughly 22% the intensity of the M0 peak, and the M+2 peak will be clearly visible due to the statistical probability of two 13 C atoms naturally occurring in the same molecule.

Attempting to use an M+1 or M+2 labeled internal standard introduces significant mathematical complexity. The labeled standard's signal directly overlaps with the natural isotopic envelope of the highly abundant endogenous compound. The M+3 mass shift solves this by pushing the labeled internal standard's signal into a "clean" region of the mass spectrum[2]. At M+3, the natural isotopic background is statistically negligible for most small-to-medium molecules (<1000 Da), eliminating the need for complex mathematical deconvolution and drastically reducing the margin of error in quantification[3].

IsotopeLogic N1 Endogenous Analyte (M0) Natural 13C Abundance N2 M+1 Peak (~1.1% per Carbon) N1->N2 +1 Da N3 M+2 Peak (Low Abundance) N2->N3 +1 Da N4 M+3 Region (Negligible Background) N3->N4 +1 Da L2 Clean Quantification No Deconvolution Needed N4->L2 L1 M+3 Labeled Standard (e.g., 13C3) L1->N4 Mass matches clean region

Fig 1. Logical separation of M+3 labeled standards from the natural isotopic envelope.

The Superiority of 13 C 3​ over D 3​ (Deuterium)

While an M+3 shift can be achieved using three deuterium atoms (D 3​ ), experienced mass spectrometrists strongly advocate for 13 C 3​ or 15 N 3​ labels whenever synthesis budgets allow. The causality lies in liquid chromatography (LC) behavior. Deuterium atoms alter the lipophilicity of a molecule slightly more than 13 C atoms. In reversed-phase LC, this "deuterium isotope effect" can cause a D 3​ -labeled standard to elute slightly earlier than the endogenous M0 analyte.

If the standard and analyte do not perfectly co-elute, they are subjected to different matrix components in the electrospray ionization (ESI) source. This leads to unequal ion suppression, invalidating the core premise of an internal standard. 13 C 3​ labels maintain identical physicochemical properties to the M0 analyte, ensuring perfect co-elution and identical ionization efficiency.

Applications in Drug Development & Metabolomics

  • Stable Isotope-Labeled Internal Standards (SIL-IS): By spiking a known concentration of an M+3 SIL-IS into a biological sample prior to extraction, researchers create a self-validating quantitative system. Any analyte loss during sample preparation affects the M0 and M+3 equally, preserving the ratio[2].

  • Metabolic Flux Analysis: Supplying cells with a 13 C 3​ -labeled precursor (e.g., 13 C 3​ -pyruvate) allows researchers to track the intact incorporation of 3-carbon units into downstream metabolites, mapping the functional activity of biochemical pathways.

  • Isotopic Ratio Outlier Analysis (IROA): In untargeted metabolomics, specialized 13 C labeling strategies generate characteristic isotopic patterns, allowing software to easily differentiate true biological signals from extraction artifacts or baseline noise[4].

Quantitative Data Comparison: Labeling Strategies

The following table summarizes the operational trade-offs between different mass shift strategies in quantitative MS.

Label TypeNatural Isotope InterferenceLC Retention Time ShiftSynthesis Cost / DifficultyPrimary Use Case
M+1 / M+2 High (Requires complex deconvolution)NoneLowBasic qualitative tracing
M+3 (D 3​ ) NegligibleMild (Deuterium isotope effect)Low to MediumCost-effective SIL-IS
M+3 ( 13 C 3​ ) NegligibleNone (Perfect co-elution)HighGold Standard SIL-IS
> M+4 ZeroNone (if 13 C or 15 N)Very HighHighly complex matrices

Experimental Protocol: Absolute Quantification via M+3 SIL-IS

To ensure high trustworthiness and reproducibility, the following protocol describes a self-validating workflow for targeted LC-MS/MS quantification using an M+3 SIL-IS.

Step 1: Preparation of the SIL-IS Working Solution

  • Reconstitute the M+3 labeled standard (e.g., 13 C 3​ -Analyte) in MS-grade solvent.

  • Prepare a working solution at a concentration that approximates the expected median concentration of the endogenous M0 analyte in the biological samples.

Step 2: Sample Spiking (The Critical Causality Step)

  • Causality Note: You must spike the M+3 SIL-IS into the raw biological sample (e.g., plasma, cell lysate) before any protein precipitation or extraction occurs. Because the M0 and M+3 molecules share identical physicochemical properties, any physical loss of the analyte during subsequent centrifugation or transfer steps will be proportionally mirrored by the SIL-IS. The M0/M+3 ratio remains perfectly intact.

Step 3: Protein Precipitation and Extraction

  • Add a 3:1 volume of cold MS-grade Acetonitrile to the spiked sample to precipitate proteins.

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an LC-MS autosampler vial.

Step 4: LC-MS/MS Acquisition

  • Inject the sample onto a reversed-phase LC column coupled to a Triple Quadrupole Mass Spectrometer.

  • Monitor two distinct Multiple Reaction Monitoring (MRM) transitions:

    • Channel 1 (M0): Precursor Product (e.g., m/z 300 150)

    • Channel 2 (M+3): Precursor+3 Product+3 (e.g., m/z 303 153)

Step 5: Data Processing and Ratio Calculation

  • Integrate the area under the curve (AUC) for both the M0 and M+3 chromatographic peaks.

  • Calculate the absolute concentration of the endogenous analyte using the formula:

    ConcentrationM0​=(AUCM+3​AUCM0​​)×ConcentrationM+3_Spiked​

G A Sample Collection (Endogenous M0) B Spike M+3 SIL-IS (Known Concentration) A->B C Metabolite Extraction (Solvent Precipitation) B->C D LC Separation (Co-elution of M0 & M+3) C->D E ESI Ionization (Identical Matrix Effects) D->E F MS/MS Analysis (Mass Shift Resolution) E->F G Data Processing (Ratio M0 / M+3) F->G

Fig 2. LC-MS/MS workflow integrating M+3 stable isotope-labeled internal standards.

References

  • Use of isotopes in metabolomics Source: University of Alabama at Birmingham (UAB) URL:[Link]

  • Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Correction of MS Data for Naturally Occurring Isotopes in Isotope Labelling Experiments Source: ResearchGate URL:[Link]

  • An overview of methods using 13C for improved compound identification in metabolomics and natural products Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Isotope-Coded Derivatization using 1-Iodopropane-3,3,3-D3 for Enhanced LC-MS/MS Quantification

Introduction & Rationale The quantification of small, polar metabolites—such as short-chain fatty acids (SCFAs), amino acids, and phenolic compounds—presents a persistent challenge in Liquid Chromatography-Mass Spectrome...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The quantification of small, polar metabolites—such as short-chain fatty acids (SCFAs), amino acids, and phenolic compounds—presents a persistent challenge in Liquid Chromatography-Mass Spectrometry (LC-MS). These hydrophilic molecules typically exhibit poor retention on standard Reversed-Phase Liquid Chromatography (RPLC) columns, causing them to elute in the void volume where severe ion suppression from sample matrix salts occurs. Furthermore, their high polarity limits their affinity for the surface of electrospray ionization (ESI) droplets, resulting in poor desolvation and low ionization efficiency.

To overcome these limitations, Isotope-Coded Derivatization (ICD) using 1-Iodopropane-3,3,3-D3 has emerged as a powerful analytical strategy. By covalently attaching a stable isotope-labeled propyl group to target functional groups (e.g., carboxylic acids, phenols, thiols, and amines), researchers can simultaneously enhance chromatographic retention, boost MS sensitivity, and enable highly accurate relative or absolute quantification [1].

Mechanistic Insights: The "Why" Behind the Protocol

Why Propylation?

Derivatization with 1-iodopropane relies on a classic bimolecular nucleophilic substitution ( SN​2 ) mechanism. The iodine atom serves as an exceptional leaving group, allowing the primary carbon of the propyl chain to be readily attacked by deprotonated nucleophiles (like carboxylates or phenolates). Adding a 3-carbon propyl tag significantly increases the hydrophobicity of the analyte. In the context of ESI-MS, the Equilibrium Partitioning Model dictates that more hydrophobic molecules are driven to the surface of the charged ESI droplet. As the droplet undergoes fission, surface-active molecules are ionized and transferred to the gas phase with much higher efficiency than molecules trapped in the droplet interior. This propylation strategy has been proven to increase the detection sensitivity of hydrophilic peptides and polar metabolites by 10- to 100-fold[1]. Furthermore, it is highly effective for modifying hydroxylated aromatics, such as hydroxylated polychlorinated biphenyls (OH-PCBs), to improve their chromatographic behavior [2].

Why the 3,3,3-D3 Isotopologue?

For quantitative multiplexing, a differential labeling approach is used: the reference sample is labeled with "Light" 1-Iodopropane-d0, while the experimental sample is labeled with "Heavy" 1-Iodopropane-3,3,3-D3.

  • Optimal Mass Shift: The D3 tag provides a +3 Da mass shift per derivatized site. This +3 Da difference is mathematically optimal for small molecules, as it is large enough to completely bypass the natural M+1 ( 13C ) and M+2 ( 18O , 37Cl ) isotopic envelope of the light analyte, preventing signal overlap.

  • Minimized Chromatographic Isotope Effect: Deuterium atoms are slightly smaller and less lipophilic than protium atoms. If a fully deuterated tag (D7) were used, the heavy labeled analyte would elute slightly earlier than the light analyte, exposing them to different matrix effects at the moment of ionization. By restricting the deuterium atoms to the terminal methyl group (3,3,3-D3), the structural difference is minimized, ensuring nearly perfect co-elution of the Light and Heavy pairs.

ESI_Mechanism N1 Polar Metabolite (Hydrophilic, Low ESI Response) N2 SN2 Alkylation with 1-Iodopropane-3,3,3-D3 N1->N2 N3 Propyl-d3 Derivatized Metabolite (Increased Hydrophobicity) N2->N3 N4 Enhanced RPLC Retention (Elutes away from salt front) N3->N4 N5 High Droplet Surface Affinity (Efficient Desolvation) N3->N5 N6 10x to 100x Increase in MS/MS Sensitivity N4->N6 N5->N6

Fig 1. Mechanism of LC-MS signal enhancement via 1-Iodopropane-3,3,3-D3 derivatization.

Experimental Protocol: Isotope-Coded Derivatization

This protocol details the propylation of carboxylic acid-containing metabolites. The workflow is designed as a self-validating system: because the Light and Heavy samples are mixed prior to LC-MS analysis, any subsequent variations in injection volume, ionization suppression, or MS fluctuations affect both isotopologues equally, canceling out technical variance.

Reagents & Materials
  • Derivatization Reagents: 1-Iodopropane (Light, d0) and 1-Iodopropane-3,3,3-D3 (Heavy, d3).

  • Base Catalyst: Anhydrous Potassium Carbonate ( K2​CO3​ ). Causality: K2​CO3​ is a mild, non-nucleophilic base that effectively deprotonates carboxylic acids to form highly reactive carboxylate anions without degrading sensitive metabolites.

  • Solvent: LC-MS grade Acetonitrile (ACN) or N,N-Dimethylformamide (DMF).

Step-by-Step Methodology
  • Sample Preparation:

    • Aliquot 50 µL of the Reference Pool (e.g., pooled biological samples or standard curve mixtures) into "Tube A".

    • Aliquot 50 µL of the Experimental Sample into "Tube B".

    • Evaporate both tubes to complete dryness under a gentle stream of nitrogen. Note: Complete removal of water is critical, as water will compete as a nucleophile, hydrolyzing the 1-iodopropane into propanol.

  • Reagent Addition:

    • Reconstitute the dried residues in 100 µL of ACN.

    • Add ~5 mg of anhydrous K2​CO3​ powder to both tubes.

    • To Tube A (Reference), add 10 µL of Light 1-Iodopropane-d0.

    • To Tube B (Experimental), add 10 µL of Heavy 1-Iodopropane-3,3,3-D3.

  • Derivatization Reaction:

    • Cap the tubes tightly and incubate at 60 °C for 45 minutes in a thermoshaker (1000 rpm). Causality: 60 °C provides sufficient thermal energy to overcome the SN​2 activation barrier while remaining safely below the boiling point of 1-iodopropane (102 °C).

  • Quenching and Mixing:

    • Cool the samples to room temperature.

    • Centrifuge at 12,000 × g for 5 minutes to pellet the insoluble K2​CO3​ .

    • Transfer 40 µL of the supernatant from Tube A and 40 µL from Tube B into a single new LC-MS autosampler vial. Mix thoroughly.

  • LC-MS/MS Analysis:

    • Inject 2 µL of the pooled mixture onto a C18 RPLC column coupled to a Triple Quadrupole Mass Spectrometer operating in positive ESI mode.

ICD_Workflow cluster_prep Isotope-Coded Derivatization (ICD) S1 Reference Pool D1 Light Labeling (1-Iodopropane-d0) S1->D1 S2 Biological Sample D2 Heavy Labeling (1-Iodopropane-d3) S2->D2 Mix Quench & Mix (1:1 Ratio) D1->Mix D2->Mix LCMS LC-MS/MS Analysis Mix->LCMS Quant Relative Quantification (Heavy/Light Ratio) LCMS->Quant

Fig 2. Workflow for Isotope-Coded Derivatization (ICD) using light and heavy iodopropane.

Data Presentation & Expected Outcomes

Propylation fundamentally alters the physicochemical properties of the analytes. Table 1 summarizes the expected improvements in chromatographic and spectrometric performance.

Table 1: Comparative LC-MS Performance (Model: Short-Chain Fatty Acids)

ParameterUnderivatized AnalytePropyl-d0 DerivatizedPropyl-d3 Derivatized
RPLC Retention Time 0.8 - 1.2 min (Void)4.5 - 6.0 min4.5 - 6.0 min (Co-eluting)
ESI Polarity Mode Negative (-)Positive (+)Positive (+)
Ionization Efficiency Low (Severe Suppression)High (Surface Active)High (Surface Active)
Limit of Detection (LOD) ~500 nM~10 nM~10 nM

During tandem mass spectrometry (MS/MS), propylated esters typically undergo a characteristic neutral loss of the propyl group (propene, -42 Da for Light; -45 Da for Heavy) during Collision-Induced Dissociation (CID). This predictable fragmentation yields highly specific Multiple Reaction Monitoring (MRM) transitions (Table 2).

Table 2: MRM Transitions for ICD Quantification

AnalytePrecursor Ion (Light, d0)Product Ion (Light, d0)Precursor Ion (Heavy, d3)Product Ion (Heavy, d3)Mass Shift ( Δ Da)
Acetic Acid m/z 103.1m/z 61.0m/z 106.1m/z 61.0+3.0
Propionic Acid m/z 117.1m/z 75.0m/z 120.1m/z 75.0+3.0
Butyric Acid m/z 131.1m/z 89.0m/z 134.1m/z 89.0+3.0

Note: The product ion represents the intact carboxylic acid core after the neutral loss of the propyl/propyl-d3 moiety. Because the heavy isotope is lost as neutral propene-d3, both Light and Heavy precursors yield the exact same product ion mass, simplifying MS/MS optimization.

References

  • Previs, M. J., VanBuren, P., Begin, K. J., Vigoreaux, J. O., LeWinter, M. M., & Matthews, D. E. (2008). "Quantification of Protein Phosphorylation by Liquid Chromatography−Mass Spectrometry." Analytical Chemistry, 80(15), 5864-5872. URL: [Link]

  • Šrédlová, K., Šírová, K., Stella, T., & Cajthaml, T. (2021). "Degradation Products of Polychlorinated Biphenyls and Their In Vitro Transformation by Ligninolytic Fungi." Toxics, 9(4), 81. URL: [Link]

Application

Advanced Isotope-Coded Derivatization of Peptides Using 1-Iodopropane-3,3,3-D3 for Quantitative Mass Spectrometry

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Focus: Quantitative Proteomics, Biomarker Discovery, and LC-MS/MS Optimization Introduction & Scientific Rationale In bo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Focus: Quantitative Proteomics, Biomarker Discovery, and LC-MS/MS Optimization

Introduction & Scientific Rationale

In bottom-up proteomics, the irreversible alkylation of cysteine residues is a mandatory step to prevent the reformation of disulfide bonds prior to enzymatic digestion. While carbamidomethylation via iodoacetamide is the industry standard, it frequently yields highly hydrophilic peptides that elute in the solvent front of reversed-phase (C18) columns, subjecting them to severe ion suppression.

Derivatization using 1-Iodopropane-3,3,3-D3 (CAS 25493-16-7) offers a sophisticated alternative. Propylation strategically increases the hydrophobicity of cysteine-containing peptides, thereby enhancing their chromatographic retention and electrospray ionization (ESI) efficiency. More importantly, this reagent serves as the foundation for a robust binary multiplexing strategy. By labeling a control sample with "Light" 1-Iodopropane (D0) and a treated sample with "Heavy" 1-Iodopropane-3,3,3-D3 (D3), researchers can achieve precise relative quantification of the thiol redox proteome .

The Causality of the Reaction Mechanism

The derivatization relies on an SN​2 nucleophilic substitution. At a slightly alkaline pH (8.0–8.5), the cysteine sulfhydryl group ( pKa​≈8.3 ) is deprotonated to form a highly reactive thiolate anion. This nucleophile attacks the primary carbon of the iodoalkane. Iodine, being a large and highly polarizable atom, is an exceptional leaving group, driving the reaction to rapid completion at room temperature . This rapid kinetic profile minimizes the risk of off-target alkylation (e.g., at primary amines like lysine or the N-terminus), which typically plagues slower alkylating agents like bromoalkanes.

ReactionLogic Thiol Free Cysteine (R-SH) Base pH 8.0 Buffer (Deprotonation) Thiol->Base Thiolate Thiolate Anion (R-S⁻) Base->Thiolate SN2 SN2 Nucleophilic Attack (Dark, RT) Thiolate->SN2 Reagent 1-Iodopropane-3,3,3-D3 (I-CH2-CH2-CD3) Reagent->SN2 Product Propylated Cysteine (R-S-CH2-CH2-CD3) SN2->Product Leaving Iodide Ion (I⁻) SN2->Leaving

Figure 1: SN2 reaction mechanism of cysteine alkylation by 1-Iodopropane-3,3,3-D3.

Materials and Reagents

  • Light Alkylating Agent: 1-Iodopropane (D0), ≥99% purity (CAS 107-08-4).

  • Heavy Alkylating Agent: 1-Iodopropane-3,3,3-D3 (D3), 99 atom % D (CAS 25493-16-7).

  • Reducing Agent: Tris(2-carboxyethyl)phosphine hydrochloride (TCEP-HCl).

  • Quenching Agent: Dithiothreitol (DTT).

  • Buffer: 100 mM Ammonium Bicarbonate ( NH4​HCO3​ ), pH 8.0.

  • Protease: Sequencing-grade modified Trypsin.

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system. It deliberately replaces DTT with TCEP during the initial reduction phase. Because DTT contains two free thiols, it competitively consumes iodoalkane reagents, necessitating massive stoichiometric excesses that promote off-target alkylation. TCEP, a phosphine-based reductant, does not react with iodoalkanes, ensuring the 1-Iodopropane is exclusively consumed by the protein cysteines.

Step-by-Step Methodology

Step 1: Protein Denaturation and Reduction

  • Extract proteins in a compatible denaturing buffer (e.g., 8 M Urea in 100 mM NH4​HCO3​ , pH 8.0).

  • Add TCEP to a final concentration of 5 mM.

  • Incubate the samples at 37°C for 30 minutes to fully reduce disulfide bonds.

Step 2: Isotope-Coded Alkylation (Propylation)

  • Divide the experimental cohort into Sample A (Control) and Sample B (Treated).

  • To Sample A, add Light 1-Iodopropane to a final concentration of 20 mM.

  • To Sample B, add Heavy 1-Iodopropane-3,3,3-D3 to a final concentration of 20 mM.

  • Critical Causality Step: Incubate both samples in the dark at room temperature for 45 minutes. Insight: Iodoalkanes are highly photolabile. Exposure to ambient light induces homolytic cleavage of the C–I bond, generating reactive propyl radicals that indiscriminately attack aromatic amino acids (tyrosine, tryptophan). Dark incubation guarantees the reaction proceeds exclusively via the intended SN​2 pathway.

Step 3: Quenching and Pooling

  • Add DTT to a final concentration of 50 mM to both samples and incubate for 15 minutes. The excess thiols in DTT will rapidly scavenge any unreacted 1-iodopropane, preventing cross-labeling.

  • Pool Sample A and Sample B in a precise 1:1 volumetric/protein ratio.

Step 4: Enzymatic Digestion and LC-MS/MS

  • Dilute the pooled sample with 100 mM NH4​HCO3​ to reduce the Urea concentration to 1.5 M.

  • Add Trypsin at a 1:50 (enzyme:protein) ratio and digest overnight at 37°C.

  • Quench digestion with 1% Formic Acid, desalt via C18 solid-phase extraction, and analyze via nanoLC-MS/MS.

Workflow A Sample A (Control) Protein Extract Red Reduction (5 mM TCEP, 37°C, 30 min) A->Red B Sample B (Treated) Protein Extract B->Red Alk_L Light Alkylation 1-Iodopropane (D0) (+42.05 Da) Red->Alk_L Split A Alk_H Heavy Alkylation 1-Iodopropane-3,3,3-D3 (+45.07 Da) Red->Alk_H Split B Pool Quench (DTT) & Pool Samples (1:1) Alk_L->Pool Alk_H->Pool Digest Enzymatic Digestion (Trypsin, 37°C, Overnight) Pool->Digest LCMS nanoLC-MS/MS Analysis (C18 Reversed-Phase) Digest->LCMS Quant Relative Quantification (Δ 3.02 Da per Cysteine) LCMS->Quant

Figure 2: Experimental workflow for binary isotope-coded propylation of peptides.

Quantitative Data Presentation

When programming the mass spectrometer and downstream bioinformatics search engines (e.g., MaxQuant, Proteome Discoverer), the exact monoisotopic mass shifts resulting from the loss of the sulfhydryl proton and the addition of the propyl group must be configured as static or variable modifications on Cysteine (C).

Alkylating AgentFormula Added (Net)Monoisotopic Mass Shift (Da)Expected m/z Shift (z=2)Expected m/z Shift (z=3)
1-Iodopropane (Light) C3​H6​ +42.0470+21.0235+14.0157
1-Iodopropane-3,3,3-D3 (Heavy) C3​H3​D3​ +45.0658+22.5329+15.0219
Mass Difference (Heavy vs. Light) D3​−H3​ 3.0188 1.5094 1.0063

Note: The net formula added accounts for the displacement of the native hydrogen atom on the cysteine thiol group (-H, +Propyl).

References

  • Title: Isotopic tagging of oxidized and reduced cysteines (iTORC) for detecting and quantifying sulfenic acids, disulfides, and free thiols in cells Source: Journal of Biological Chemistry (2019) URL: [Link]

  • Title: Molecular Gating of an Engineered Enzyme Captured in Real Time Source: Journal of the American Chemical Society (2018) URL: [Link]

Method

Application Notes and Protocols for the Quantitative Analysis of Small Molecules Using 1-Iodopropane-3,3,3-D3

Introduction: The Imperative for Precision in Small Molecule Quantification In the realms of pharmaceutical development, metabolomics, and clinical diagnostics, the accurate and precise quantification of small molecules...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Precision in Small Molecule Quantification

In the realms of pharmaceutical development, metabolomics, and clinical diagnostics, the accurate and precise quantification of small molecules is paramount. Mass spectrometry (MS), coupled with chromatographic separation techniques like gas chromatography (GC) and liquid chromatography (LC), has become the cornerstone of bioanalysis due to its inherent sensitivity and specificity.[1][2] However, the complexity of biological matrices introduces significant challenges, including ion suppression, sample loss during preparation, and instrumental variability, all of which can compromise analytical accuracy.[3][4]

The gold standard for mitigating these variables is Isotope Dilution Mass Spectrometry (IDMS).[3] This powerful technique relies on the introduction of a stable isotope-labeled internal standard (SIL-IS) into the sample at the earliest stage of analysis.[5] The SIL-IS, being chemically and physically almost identical to the analyte of interest, co-elutes during chromatography and experiences the same matrix effects and extraction inefficiencies.[3] Because the mass spectrometer can differentiate between the analyte and the heavier SIL-IS, the ratio of their signals remains constant, enabling highly accurate and precise quantification.[5]

1-Iodopropane-3,3,3-D3 is a versatile SIL-IS and derivatizing agent. The three deuterium atoms provide a distinct mass shift for clear differentiation from the native analyte, while the iodo- group serves as a reactive handle for the alkylation of various nucleophilic functional groups present in many small molecules of interest. This dual functionality makes it a powerful tool for enhancing the analytical performance of methods for quantifying a range of small molecules, particularly those with poor ionization efficiency or chromatographic retention in their native state.

This comprehensive guide provides detailed application notes and protocols for the use of 1-Iodopropane-3,3,3-D3 in the quantitative analysis of small molecules, with a focus on thiols, phenols, and carboxylic acids.

Principle of Derivatization with 1-Iodopropane-3,3,3-D3

1-Iodopropane-3,3,3-D3 acts as an alkylating agent, forming a stable thioether, ether, or ester bond with the target functional group on the small molecule analyte. This derivatization serves several key purposes in quantitative analysis:

  • Improved Chromatographic Properties: For GC analysis, derivatization increases the volatility and thermal stability of polar analytes, leading to better peak shape and resolution.[6] For reverse-phase LC, it increases the hydrophobicity of polar compounds, improving their retention on C18 and other non-polar stationary phases.

  • Enhanced Ionization Efficiency: The addition of the propyl group can improve the ionization efficiency of the analyte in the mass spectrometer, particularly in electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI).[7]

  • Introduction of a Stable Isotope Label: The deuterated propyl group serves as the internal standard, allowing for accurate quantification via IDMS.

The general mechanism for the derivatization of a thiol with 1-Iodopropane-3,3,3-D3 is depicted below:

G cluster_0 Deprotonation cluster_1 Alkylation Analyte-SH R-SH Analyte-S- R-S⁻ Analyte-SH->Analyte-S- + Base Base Base Derivatized-Analyte R-S-CD₂-CD₂-CH₃ Analyte-S-->Derivatized-Analyte + I-CD₂-CD₂-CH₃ D3-Iodopropane I-CD₂-CD₂-CH₃ Iodide I⁻

Caption: General reaction scheme for the derivatization of a thiol (R-SH) with 1-Iodopropane-3,3,3-D3.

Target Analytes and Applications

1-Iodopropane-3,3,3-D3 is particularly well-suited for the derivatization and quantification of small molecules containing the following functional groups:

  • Thiols (-SH): Cysteine, glutathione, homocysteine, and other low molecular weight thiols are critical in cellular redox chemistry and are important biomarkers.[8] Their high reactivity and susceptibility to oxidation make derivatization a crucial step for accurate analysis.[9]

  • Phenols (-OH on an aromatic ring): Many drugs, metabolites, and natural products contain phenolic moieties. Derivatization can improve their chromatographic behavior and ionization.[10][11]

  • Carboxylic Acids (-COOH): While less reactive than thiols and phenols, carboxylic acids can be derivatized to their propyl esters under appropriate conditions, which is particularly useful for GC-MS analysis.[12][13]

Experimental Protocols

Note: The following protocols are generalized and may require optimization for specific analytes and matrices. It is crucial to perform method development and validation for each new application.

Protocol 1: Derivatization of Thiols in Biological Fluids (e.g., Plasma) for LC-MS/MS Analysis

This protocol is designed for the quantification of low molecular weight thiols such as cysteine and glutathione.

Materials:

  • 1-Iodopropane-3,3,3-D3 solution (10 mg/mL in acetonitrile)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mg/mL in water, freshly prepared)

  • Ammonium bicarbonate buffer (50 mM, pH 8.5)

  • Formic acid

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes

Procedure:

  • Sample Preparation:

    • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of TCEP solution to reduce any disulfide bonds.

    • Vortex and incubate at room temperature for 30 minutes.

    • Add 400 µL of cold acetonitrile to precipitate proteins.

    • Vortex vigorously for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new microcentrifuge tube.

  • Derivatization:

    • To the supernatant, add 50 µL of 50 mM ammonium bicarbonate buffer (pH 8.5).

    • Add 20 µL of the 1-Iodopropane-3,3,3-D3 solution.

    • Vortex and incubate at 60°C for 30 minutes in a heating block.

    • After incubation, cool the sample to room temperature.

  • Sample Finalization:

    • Acidify the sample with 5 µL of formic acid to quench the reaction.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Caption: Workflow for thiol derivatization in plasma for LC-MS/MS analysis.

Protocol 2: Derivatization of Phenolic Compounds for GC-MS Analysis

This protocol is suitable for the analysis of phenolic compounds that require derivatization to improve their volatility.

Materials:

  • 1-Iodopropane-3,3,3-D3 solution (10 mg/mL in acetone)

  • Potassium carbonate (anhydrous)

  • Sample extract containing phenolic analytes, dried completely

  • Ethyl acetate (GC grade)

  • Anhydrous sodium sulfate

Procedure:

  • Sample Preparation:

    • Ensure the sample extract containing the phenolic analytes is completely dry. This can be achieved by evaporation under nitrogen or by lyophilization.

  • Derivatization:

    • To the dried sample in a reaction vial, add approximately 10 mg of anhydrous potassium carbonate.

    • Add 200 µL of the 1-Iodopropane-3,3,3-D3 solution in acetone.

    • Seal the vial tightly and heat at 70°C for 1 hour with occasional vortexing.

    • Cool the reaction mixture to room temperature.

  • Extraction and Clean-up:

    • Add 500 µL of water and 500 µL of ethyl acetate to the reaction vial.

    • Vortex vigorously for 1 minute to extract the derivatized phenols into the ethyl acetate layer.

    • Allow the layers to separate.

    • Carefully transfer the upper ethyl acetate layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Transfer the dried ethyl acetate solution to an autosampler vial for GC-MS analysis.

Data Acquisition and Analysis

LC-MS/MS Parameters

For LC-MS/MS analysis, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended for optimal sensitivity and selectivity.

Table 1: Theoretical MRM Transitions for Selected Analytes Derivatized with 1-Iodopropane-3,3,3-D3

AnalytePrecursor Ion (m/z)Product Ion (m/z)Notes
Cysteine167.178.1[M+H]+, loss of propene-d3 and COOH
Glutathione353.2278.1[M+H]+, loss of pyroglutamic acid
Phenol139.195.1[M+H]+, loss of propene-d3

Note: The MRM transitions provided are theoretical and must be optimized empirically for your specific instrument and conditions. The precursor ion is calculated as the mass of the analyte plus the mass of the propyl-d3 group (C3D3H4 = 45.06 Da).

GC-MS Parameters

For GC-MS analysis, a standard electron ionization (EI) source is typically used. The instrument can be operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.

Table 2: Suggested Ions for SIM Analysis of a Propyl-d3 Derivatized Phenol

Ion (m/z)Description
138.1Molecular ion of propyl-d3 phenyl ether
94.1Fragment ion corresponding to the phenol moiety

Method Validation and Quality Control

A robust analytical method requires thorough validation. Key parameters to assess include:

  • Linearity and Range: Prepare a calibration curve by spiking known concentrations of the analyte into a representative blank matrix and derivatizing with a constant amount of 1-Iodopropane-3,3,3-D3.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations within the linear range on multiple days to assess intra- and inter-day accuracy and precision.

  • Matrix Effects: Evaluate the impact of the biological matrix on the ionization of the analyte and internal standard by comparing the response in neat solution versus post-extraction spiked matrix samples.

  • Recovery: Determine the efficiency of the extraction process by comparing the response of pre-extraction spiked samples to post-extraction spiked samples.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Derivatization Yield Incomplete reactionOptimize reaction time, temperature, and pH. Ensure the analyte is in its deprotonated, nucleophilic form.
Reagent degradationUse fresh 1-Iodopropane-3,3,3-D3 solution. Store the reagent protected from light and moisture.
High Variability in Results Inconsistent sample preparationEnsure precise and reproducible pipetting of all reagents and samples.
Matrix effectsOptimize sample clean-up procedures. Dilute the sample if necessary.
Peak Tailing or Poor Chromatography Suboptimal chromatographic conditionsAdjust mobile phase composition, gradient, and column temperature.
Incomplete derivatizationSee "Low Derivatization Yield" above.

Conclusion

1-Iodopropane-3,3,3-D3 is a valuable tool for the quantitative analysis of small molecules containing nucleophilic functional groups. By serving as both a derivatizing agent and a stable isotope-labeled internal standard, it enables the development of highly accurate and precise GC-MS and LC-MS/MS methods. The protocols and guidelines presented here provide a solid foundation for researchers, scientists, and drug development professionals to implement this reagent in their analytical workflows. As with any analytical method, careful optimization and validation are essential to ensure the generation of reliable and high-quality data.

References

  • Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. (2023). Metabolites. [Link]

  • Qualitative and Quantitative Analysis of Phenolic Compounds in Spray-Dried Olive Mill Wastewater. (2022). Frontiers in Nutrition. [Link]

  • About thiol derivatization and resolution of basic proteins in two-dimensional electrophoresis. (n.d.). Proteomics. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass Laboratories Inc. [Link]

  • Streamlined Vitamin D Metabolite Fingerprinting Analysis Using Isotope-Coded Multiplexing MS with Cost-Effective One-Pot Double Derivatization. (2024). Analytical Chemistry. [Link]

  • Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. (2010). Analytical and Bioanalytical Chemistry. [Link]

  • Development of a validated liquid chromatography/tandem mass spectrometry method for the distinction of thyronine and thyronamine constitutional isomers and for the identification of new deiodinase substrates. (2008). Rapid Communications in Mass Spectrometry. [Link]

  • Improvement of a GC–MS analytical method for the simultaneous detection of 3-MCPD and 1,3-DCP in food. (2015). Journal of the Korean Society for Applied Biological Chemistry. [Link]

  • Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. (2014). Journal of Proteome Research. [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC. [Link]

  • Derivatization methods for the LC-MS/MS analyses of carboxylic acids. (2022). Journal of Chromatography B. [Link]

  • A Novel Derivatization Method Coupled with GC–MS for the Simultaneous Determination of Chloropropanols. (2014). Food Analytical Methods. [Link]

  • Development of analytical methods: Validation of MRM extraction methods for high protein content pulses. (n.d.). EURL-Pesticides. [Link]

  • Engineering Molecular Iodine Catalysis for Alkyl–Nitrogen Bond Formation. (2019). Organic Letters. [Link]

  • Determination of plasma thiols by high performance liquid chromatography after precolumn derivatisation with N-(2-acridonyl)maleimide. (2006). Journal of Chromatography B. [Link]

  • MRM transition parameters of derivatized analytes. (n.d.). ResearchGate. [Link]

  • Derivatization Methods in GC and GC/MS. (2018). IntechOpen. [Link]

  • QUANTITATIVE ANALYSIS OF TOTAL PHENOLICS, FLAVONOIDS AND ANTIOXIDANT ACTIVITY OF OLIVE FRUITS (OLEA FERRUGINEA) BASED ON GEOGRAP. (2019). Applied Ecology and Environmental Research. [Link]

  • Synthesis of Deuterated Volatile Lipid Degradation Products To Be Used as Internal Standards in Isotope Dilution Assays. (2000). Journal of Agricultural and Food Chemistry. [Link]

  • Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine. (2016).
  • Derivatization of Small Molecules using Deuterated Analog of Reactive Matrix to Facilitate Identification in Mass Spectrometry Imaging. (2025). Chemistry–Methods. [Link]

  • Quantitative Determination of the Main Phenolic Compounds, Antioxidant Activity, and Toxicity of Aqueous Extracts of Olive Leaves of Greek and Spanish Genotypes. (2023). Applied Sciences. [Link]

  • The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays. (n.d.). IRL @ UMSL. [Link]

  • Use of aliphatic thiols for on-site derivatization and gas chromatographic identification of Adamsite. (2023). Journal of the Serbian Chemical Society. [Link]

  • Development of a LC-MS method for analysis of thiol ratios as an indicator of oxidative stress. (2017). Spectrum: Concordia University Research Repository. [Link]

  • Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS. (2015). Toxicological Research. [Link]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. (2022). Molecules. [Link]

  • Optimization of the conditions for α-iodination reaction. (n.d.). ResearchGate. [Link]

  • Label-Free Quantitative Analysis Using LC/MS. (2012). IntechOpen. [Link]

  • Extraction and characterization of total phenolic and flavonoid contents from bark of Swietenia macrophylla and their antimicrobial and antioxidant properties. (2018). Arabian Journal of Chemistry. [Link]

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. (2024). Analytical and Bioanalytical Chemistry. [Link]

  • Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. (2025). The Journal of Organic Chemistry. [Link]

  • Modelling and Optimal Operation of an Alkylation Unit. (n.d.). Theseus. [Link]

  • Estimation of Phenolic Compounds Present in the Plant Extracts Using High Pressure Liquid Chromatography, Antioxidant Properties and its. (2018). Indian Journal of Pharmaceutical Education and Research. [Link]

  • Chemoselective Preparation of 1-Iodoalkynes, 1,2-Diiodoalkenes, and 1,1,2-Triiodoalkenes Based on the Oxidative Iodination of Terminal Alkynes. (2018). Journal of Visualized Experiments. [Link]

Sources

Application

Application Note: Isotope-Coded Propylation for Quantitative Mass Spectrometry Using 1-Iodopropane-3,3,3-D3

Executive Summary The quantitative analysis of small, polar metabolites—such as short-chain fatty acids, phenolic compounds, and low-molecular-weight thiols—presents a significant analytical challenge. In reversed-phase...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantitative analysis of small, polar metabolites—such as short-chain fatty acids, phenolic compounds, and low-molecular-weight thiols—presents a significant analytical challenge. In reversed-phase liquid chromatography-mass spectrometry (RPLC-MS), these compounds suffer from poor column retention and severe ion suppression. In gas chromatography-mass spectrometry (GC-MS), their high polarity and low volatility lead to poor peak shape and thermal degradation[1].

Isotope-Coded Derivatization (ICD) utilizing 1-Iodopropane-3,3,3-D3 offers a robust solution. By selectively alkylating target functional groups with a hydrophobic propyl tag, analysts can dramatically improve chromatographic retention and ionization efficiency. Furthermore, parallel derivatization of control and experimental samples with "Light" (unlabeled) and "Heavy" (D3-labeled) 1-iodopropane enables highly precise relative quantification via Isotope Dilution Mass Spectrometry (IDMS).

Mechanistic Rationale & Causality (E-E-A-T)

The selection of 1-Iodopropane-3,3,3-D3 as an alkylating agent is grounded in strict chemical causality:

  • Leaving Group Efficacy (The SN2 Pathway): Iodide is a highly polarizable and weak conjugate base, making it an exceptional leaving group. This allows 1-iodopropane to act as a highly reactive electrophile in bimolecular nucleophilic substitution (SN2) reactions, ensuring rapid and complete derivatization[2].

  • Isotopic Stability: The three deuterium atoms are localized on the terminal carbon (C3). Unlike alpha-deuterons (C1) which sit adjacent to the newly formed bond and can be susceptible to base-catalyzed hydrogen-deuterium (H/D) exchange, terminal deuterons are chemically isolated. This guarantees that the +3.0188 Da mass shift remains perfectly intact throughout harsh sample preparation and ionization.

  • Chromatographic Shift: The addition of a propyl group reduces the polarity of carboxylic acids and phenols[3]. In LC-MS, this shifts the elution time of highly polar metabolites away from the solvent front, effectively rescuing them from the matrix-induced ion suppression zone.

ICD_Workflow cluster_0 Differential Isotope Labeling S1 Biological Sample Extraction L_Deriv Control Cohort + 1-Iodopropane (Light) S1->L_Deriv H_Deriv Experimental Cohort + 1-Iodopropane-3,3,3-D3 (Heavy) S1->H_Deriv Mix Pool Samples (1:1 Ratio) L_Deriv->Mix H_Deriv->Mix Clean Sample Clean-up (SPE) Mix->Clean MS LC-MS/MS or GC-MS Analysis Clean->MS Data Quantification (Heavy/Light Ratio) Δm/z = +3.0188 Da MS->Data

Caption: Workflow for Isotope-Coded Derivatization using Light and Heavy 1-Iodopropane.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, these protocols are designed as self-validating systems . Every batch must include a pre-derivatization Internal Standard (IS) spike. Monitoring the ratio of the derivatized IS to the unreacted IS provides a mathematically verifiable metric of reaction completeness.

Protocol A: Base-Catalyzed Alkylation of Carboxylic Acids and Phenols

This methodology is optimized for the derivatization of acidic metabolites, such as hydroxylated polychlorinated biphenyls (OH-PCBs), chlorobenzoic acids, and short-chain fatty acids[4],[5].

Reagents: 1-Iodopropane (Light), 1-Iodopropane-3,3,3-D3 (Heavy), Anhydrous K₂CO₃, Anhydrous Acetone.

Step-by-Step Methodology:

  • Sample Drying: Aliquot 100 µL of the biological extract into a glass autosampler vial. Evaporate to complete dryness under a gentle stream of N₂. Causality: Trace water will hydrolyze the alkyl halide and solvate the nucleophile, quenching the SN2 reaction.

  • Reconstitution: Reconstitute the dried residue in 150 µL of anhydrous acetone. Causality: Acetone is a polar aprotic solvent. It dissolves the reagents but does not hydrogen-bond to the nucleophilic anion, leaving it "naked" and highly reactive.

  • Deprotonation: Add ~30 mg of anhydrous K₂CO₃ to the vial[4],[5]. Causality: K₂CO₃ acts as a heterogeneous base to deprotonate the carboxylic acid/phenol. Being insoluble in acetone, it is easily removed later without aqueous extraction.

  • Alkylation: Add 50 µL of 1-Iodopropane-3,3,3-D3 (for the experimental cohort) or unlabeled 1-Iodopropane (for the control cohort).

  • Incubation: Seal the vial tightly with a PTFE-lined cap and incubate at 60°C for 60 minutes.

  • Termination & Clean-up: Cool to room temperature. Centrifuge at 10,000 x g for 5 minutes to pellet the K₂CO₃. Transfer the supernatant to a clean vial, evaporate under N₂, and reconstitute in the appropriate mobile phase (LC-MS) or ethyl acetate (GC-MS).

Protocol B: Selective Alkylation of Thiols (Proteomics/Metabolomics)

Step-by-Step Methodology:

  • Reduction: Reconstitute the sample in 100 µL of 100 mM Ammonium Bicarbonate buffer (pH 8.0). Add TCEP to a final concentration of 5 mM and incubate at 37°C for 30 minutes to reduce disulfides.

  • Selective Alkylation: Add 1-Iodopropane-3,3,3-D3 to a final concentration of 20 mM. Incubate in the dark at room temperature for 45 minutes. Causality: At pH 8.0, thiols (pKa ~8.3) are partially deprotonated into highly nucleophilic thiolates, while primary amines (pKa ~9.5) remain protonated. This thermodynamic differential ensures exclusive S-alkylation over N-alkylation.

  • Quenching: Quench the unreacted iodopropane by adding DTT to a final concentration of 50 mM.

Mechanism N1 Analyte (R-COOH / R-SH) N2 Deprotonation (Base Added) N1->N2 N3 Nucleophile (R-COO⁻ / R-S⁻) N2->N3 N4 SN2 Alkylation (+ I-CH2CH2CD3) N3->N4 N5 Propylated Product (R-Pr-D3) + I⁻ N4->N5

Caption: SN2 propylation mechanism of acidic functional groups using 1-Iodopropane-3,3,3-D3.

Quantitative Data Interpretation

The success of the ICD workflow relies on accurate mass shift tracking. The table below summarizes the exact mass additions expected when utilizing this protocol.

Target Functional GroupTypical pKa RangeOptimal BaseRecommended SolventExpected Mass Shift (Light)Expected Mass Shift (Heavy D3)
Carboxylic Acid (-COOH)3.5 - 5.0K₂CO₃Acetone / DMF+ 42.0470 Da+ 45.0658 Da
Phenol (-ArOH)9.0 - 10.5K₂CO₃ / Cs₂CO₃Acetone / DMF+ 42.0470 Da+ 45.0658 Da
Thiol (-SH)8.0 - 9.0NH₄HCO₃ (pH 8)Aqueous / ACN+ 42.0470 Da+ 45.0658 Da
Primary Amine (-NH₂)9.0 - 10.5DIPEAACN / DMF+ 42.0470 Da (Mono)+ 45.0658 Da (Mono)

Note: For analytes with multiple reactive sites (e.g., O-alkylation of uric acid derivatives[3]), ensure the molar excess of 1-Iodopropane is at least 50-fold relative to the total nucleophile concentration to drive the reaction to complete poly-alkylation, preventing split peaks from mono- and di-alkylated species.

References

  • Šrédlová, K., Šírová, K., Stella, T., & Cajthaml, T. (2021). "Degradation Products of Polychlorinated Biphenyls and Their In Vitro Transformation by Ligninolytic Fungi." Toxics, 9(4), 81. URL: [Link]

  • Callery, P. S., Stogniew, M., Kaiser, M. F., & Dennin Jr, R. M. (1985). "Carbon-13 NMR Characterization of an O-Alkylated Derivative of the Theophylline Metabolite 1,3-Dimethyluric Acid." Analytical Letters, 18(20), 2561-2571. URL: [Link]

  • Colpaert, F., Mangelinckx, S., & De Kimpe, N. (2010). "Asymmetric Synthesis of Chiral N-Sulfinyl 3-Alkyl- and 3-Arylpiperidines by α-Alkylation of N-Sulfinyl Imidates with 1-Chloro-3-iodopropane." The Journal of Organic Chemistry, 75(24), 8481–8486. URL: [Link]

Sources

Method

Application Note: Overcoming Differential Matrix Effects in LC-MS/MS Using Deuterated Internal Standards

The Analytical Challenge: Matrix Effects in LC-MS/MS Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification. However, matrix effects—the alteration of ionization e...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Matrix Effects in LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification. However, matrix effects—the alteration of ionization efficiency due to co-eluting endogenous compounds—remain the primary vulnerability of clinical and pharmacokinetic assays [1]. To normalize these variations, Stable Isotope-Labeled Internal Standards (SIL-IS), particularly deuterated analogs, are spiked into samples. Because they share near-identical physicochemical properties with the target analyte, they theoretically co-elute and experience identical ion suppression or enhancement, ensuring the response ratio remains constant [2].

The Mechanistic Caveat: The Deuterium Isotope Effect

Despite their utility, deuterated standards do not always perfectly correct for matrix effects. The substitution of protium (¹H) with the heavier deuterium (²H) alters the molecule's zero-point energy, which subtly decreases its polarizability and lipophilicity [3].

In reversed-phase liquid chromatography (RPLC), this results in a weaker interaction with the non-polar stationary phase, causing the deuterated standard to elute slightly earlier than the non-deuterated analyte [3]. If this chromatographic shift (ΔRT) places the analyte and the SIL-IS into different ion suppression zones, they undergo "differential matrix effects," leading to assay failure [1].

Mechanism H Deuterium Substitution (C-H → C-D) P Decreased Polarizability & Lipophilicity H->P I Altered Stationary Phase Interaction (RPLC) P->I S Chromatographic Shift (ΔRT) I->S M Differential Matrix Effect (Divergent Ion Suppression) S->M

Mechanistic pathway of the deuterium isotope effect causing differential matrix effects.

Quantitative Evidence of Isotopic Shifts

The magnitude of the deuterium isotope effect is quantifiable via stationary phase binding energies. In normal-phase LC-MS/MS, the dynamics are inverted: deuterated compounds exhibit stronger binding energies and elute later than their protio-counterparts [4]. Table 1 summarizes this phenomenon using Olanzapine (OLZ) and its des-methyl metabolite (DES).

AnalyteRetention Time (min)Binding Energy (kcal/mol)
Olanzapine (OLZ)1.60-15.40
OLZ-D31.66-15.28
Des-methyl olanzapine (DES)2.62-12.53
DES-D82.74-12.34

Table 1: Impact of deuterium substitution on retention time and stationary phase binding energy in normal-phase LC-MS/MS.

Self-Validating Protocol for SIL-IS Integration

To ensure regulatory compliance and assay robustness, the following step-by-step protocol integrates FDA bioanalytical method validation guidelines [5] with empirical checks for differential matrix effects.

Workflow A 1. SIL-IS Selection (Isotopic Purity >98%, ΔMass ≥3 Da) B 2. Chromatographic Optimization (Minimize α separation factor) A->B C 3. Post-Column Infusion (Map Matrix Factor & Ion Suppression) B->C D 4. Sample Spiking & Equilibration (Integrate into protein-binding) C->D E 5. LC-MS/MS Analysis (Response Ratio Normalization) D->E

Step-by-step self-validating workflow for SIL-IS integration in LC-MS/MS.

Step 1: SIL-IS Selection and Purity Verification
  • Procedure: Procure a deuterated standard with an isotopic mass difference of at least +3 Da compared to the target analyte. Verify isotopic purity via direct MS infusion.

  • Causality: A mass difference of ≥3 Da prevents isotopic overlap from the natural ¹³C abundance of the target analyte. Isotopic purity must be >98%; lower purity introduces unlabeled protio-analyte into the sample, artificially inflating the target analyte's peak area and skewing the lower limit of quantification (LLOQ).

Step 2: Chromatographic Optimization
  • Procedure: Adjust the mobile phase gradient (e.g., % organic modifier per minute) to minimize the separation factor (α) between the analyte and SIL-IS.

  • Causality: A shallower gradient reduces the impact of the deuterium isotope effect, promoting near-perfect co-elution. This ensures both compounds enter the mass spectrometer's ionization source simultaneously.

Step 3: Matrix Factor (MF) Mapping via Post-Column Infusion
  • Procedure: Continuously infuse a neat solution of the target analyte post-column into the MS. Simultaneously, inject an extracted blank biological matrix (e.g., plasma) through the LC system. Monitor the MS signal.

  • Causality: This technique maps the exact retention time windows where ion suppression (signal dips) or enhancement (signal peaks) occurs. By overlaying the retention times of the analyte and SIL-IS onto this map, you validate that any slight ΔRT does not place them into divergent suppression zones, thereby definitively ruling out differential matrix effects.

Step 4: Sample Spiking and Equilibration
  • Procedure: Spike the SIL-IS into the raw biological sample at a concentration near the mid-point of the calibration curve. Vortex and allow to equilibrate for 15-30 minutes before initiating protein precipitation (PPT) or liquid-liquid extraction (LLE).

  • Causality: Equilibration ensures the SIL-IS fully integrates into the matrix protein-binding equilibrium. This guarantees that the SIL-IS mirrors the endogenous analyte's behavior and recovery losses during the extraction process.

Step 5: Calibration and Regulatory Validation
  • Procedure: Construct a calibration curve using the response ratio (Peak Area Analyte / Peak Area SIL-IS). Validate accuracy and precision using Quality Control (QC) samples across at least three concentration levels (Low, Mid, High).

  • Causality: According to FDA Bioanalytical Method Validation Guidance, the mean concentration of QC samples must be within ±15% of nominal values (±20% at LLOQ) [5]. Using the response ratio normalizes instrumental drift and extraction variability, ensuring these stringent regulatory criteria are met consistently.

References

  • Title: Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? Source: myadlm.org URL: [Link]

  • Title: Deuterated Standards for LC-MS Analysis Source: resolvemass.ca URL: [Link]

  • Title: Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach Source: oup.com URL: [Link]

  • Title: Development and Validation of a Rapid LC–MS/MS Method for Plasma Analysis of Ketamine, Norketamine, Dehydronorketamine, and Hydroxynorketamine Source: nih.gov URL: [Link]

Sources

Application

Application Note: 1-Iodopropane-3,3,3-D3 in Metabolic Tracer Studies and SIL-IS Generation

Audience: Researchers, Analytical Scientists, and Drug Metabolism & Pharmacokinetics (DMPK) Professionals. Executive Summary The integration of stable isotope-labeled (SIL) compounds is a cornerstone of modern mass spect...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Metabolism & Pharmacokinetics (DMPK) Professionals.

Executive Summary

The integration of stable isotope-labeled (SIL) compounds is a cornerstone of modern mass spectrometry and metabolic profiling. 1-Iodopropane-3,3,3-D3 (CAS: 25493-16-7) serves as a highly efficient alkylating agent designed to introduce a terminal deuterated propyl group (-CH2-CH2-CD3) into molecular scaffolds[1]. As a Senior Application Scientist, I have structured this guide to detail the mechanistic causality behind using this specific reagent for synthesizing Stable Isotope-Labeled Internal Standards (SIL-IS) and mapping the Kinetic Isotope Effect (KIE) in DMPK tracer studies[].

Mechanistic Rationale & Physicochemical Profiling

The selection of 1-Iodopropane-3,3,3-D3 over its non-deuterated or chlorinated counterparts is driven by three fundamental chemical principles:

  • Nucleophilic Substitution Superiority: Iodine is a highly polarizable and excellent leaving group, drastically lowering the activation energy required for SN2 alkylation compared to bromides or chlorides[1].

  • Optimal Mass Shift (+3 Da): The incorporation of three deuterium atoms provides a +3.0188 Da mass shift. This is analytically critical because it cleanly bypasses the natural M+1 (13C) and M+2 (37Cl, 81Br, or 34S) isotopic envelopes of most small molecules, ensuring zero cross-talk between the analyte and the internal standard during LC-MS/MS quantification.

  • Metabolic Stability (KIE): The terminal methyl group is a primary site for Cytochrome P450 (CYP450) omega-oxidation. Because the C-D bond has a lower zero-point energy than a C-H bond, it requires more energy to cleave. This Kinetic Isotope Effect can significantly prolong the half-life of a drug candidate or serve as a stable tracer that resists metabolic scrambling.

To maintain chemical purity, this reagent is frequently stabilized with copper to prevent the formation of free iodine during storage[3].

Table 1: Physicochemical Specifications of 1-Iodopropane-3,3,3-D3
PropertySpecificationMechanistic Impact
Chemical Formula CD3CH2CH2IIntroduces a stable -C3H4D3 tag.
Molecular Weight 173.01 g/mol Yields a precise +3.0188 Da shift upon alkylation.
Isotopic Purity ≥ 99 atom % DPrevents M+2 or M+1 contamination in MS spectra.
Boiling Point ~102°CAllows for thermal heating during SN2 reactions without rapid reagent boil-off.
Storage Condition Room Temp, Copper StabilizedCopper acts as a scavenger for I2, preventing oxidative degradation[3].

Workflow: Synthesis of Stable Isotope-Labeled Internal Standards

The following workflow illustrates the SN2 alkylation process used to generate a SIL-IS from a primary/secondary amine or thiol scaffold.

Workflow A Target Scaffold (Amine/Thiol) C SN2 Alkylation (Base, Solvent, Heat) A->C B 1-Iodopropane-3,3,3-D3 (Alkylating Agent) B->C D SIL-IS (+3 Da Mass Shift) C->D Purification & Validation E LC-MS/MS Quantification D->E Spike into Matrix

Workflow for synthesizing Stable Isotope-Labeled Internal Standards via SN2 alkylation.

Protocol A: N-Alkylation for SIL-IS Generation

This protocol details the N-alkylation of a secondary amine to generate a tertiary amine SIL-IS.

Step 1: Reagent Preparation

  • Dissolve 1.0 equivalent of the target amine scaffold in anhydrous Dimethylformamide (DMF) (0.2 M concentration).

  • Expertise & Causality: Anhydrous conditions are mandatory to prevent competitive hydrolysis of the alkyl iodide to propanol-d3. DMF, a polar aprotic solvent, is chosen because it leaves the amine nucleophile unsolvated and highly reactive, accelerating the SN2 pathway.

Step 2: Base Addition

  • Add 2.0 equivalents of anhydrous Potassium Carbonate (K2CO3).

  • Expertise & Causality: K2CO3 is a heterogeneous, mild base. It is strong enough to neutralize the hydroiodic acid (HI) byproduct—driving the reaction forward—but weak enough to prevent unwanted base-catalyzed E2 elimination of 1-iodopropane-3,3,3-d3 into propene-d3.

Step 3: Alkylation

  • Dropwise add 1.2 equivalents of 1-Iodopropane-3,3,3-D3.

  • Heat the reaction mixture to 60°C under a nitrogen atmosphere for 4–6 hours.

  • Expertise & Causality: While primary alkyl iodides are highly reactive, steric hindrance from the target scaffold often creates an activation barrier. Mild thermal energy (60°C) overcomes this barrier without boiling off the reagent.

Step 4: Validation Checkpoint (Self-Validating System)

  • Withdraw a 5 µL aliquot, dilute in methanol, and analyze via LC-MS.

  • Validation Criteria: The reaction is deemed complete when the unalkylated precursor peak is entirely depleted, and a single new peak with an exact mass shift of +3.0188 m/z appears.

Step 5: Workup

  • Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na2SO4, and concentrate under vacuum.

Application in Metabolic Tracer Studies: Profiling the Kinetic Isotope Effect

In DMPK studies, 1-Iodopropane-3,3,3-D3 is used to synthesize deuterated drug analogs to test whether omega-oxidation of the propyl group is the rate-limiting step in clearance.

KIE cluster_0 Unlabeled Propyl Group cluster_1 D3-Labeled Propyl Group A1 R-CH2-CH2-CH3 A2 CYP450 Oxidation (Fast Kinetics) A1->A2 A3 R-CH2-CH2-CH2-OH (Rapid Clearance) A2->A3 B1 R-CH2-CH2-CD3 B2 CYP450 Oxidation (Slowed by KIE) B1->B2 B3 Metabolic Shunting / Increased Half-Life B2->B3

Kinetic Isotope Effect demonstrating reduced CYP450 oxidation at the terminal D3-methyl group.

Protocol B: Microsomal Stability & CYP450 Phenotyping

This protocol compares the intrinsic clearance (CLint) of the unlabeled drug versus the D3-labeled tracer.

Step 1: Matrix Preparation

  • Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Expertise & Causality: CYP450 enzymes degrade rapidly at room temperature; ice maintenance is critical. MgCl2 is an essential cofactor for the stability and function of the microsomal enzyme complexes.

Step 2: Pre-Incubation

  • Mix HLM (final protein concentration 0.5 mg/mL) with the test compound (1 µM final concentration). Pre-incubate at 37°C for 5 minutes.

  • Expertise & Causality: Thermal equilibration prevents a lag phase in enzyme kinetics upon reaction initiation, ensuring accurate initial rate calculations.

Step 3: Initiation

  • Initiate the reaction by adding a pre-warmed NADPH regenerating system (1 mM final NADPH).

  • Expertise & Causality: CYP450 enzymes are monooxygenases that strictly require NADPH as an electron donor for the catalytic cycle.

Step 4: Quenching & Time-Course Extraction

  • At intervals of 0, 15, 30, and 60 minutes, transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing a generic internal standard.

  • Expertise & Causality: The cold organic solvent instantly denatures the CYP450 enzymes, stopping the reaction at precise time points to allow for accurate kinetic mapping.

Step 5: Validation Checkpoint (Self-Validating System)

  • Centrifuge the quenched samples at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS.

  • Validation Criteria: Plot ln(% remaining) versus time. A strictly linear depletion curve indicates first-order kinetics, validating the intrinsic clearance (CLint) calculation. A significant reduction in the slope for the D3-compound confirms a positive Kinetic Isotope Effect.

Data Presentation: LC-MS/MS Parameters

When analyzing the generated SIL-IS alongside the unlabeled analyte, specific mass spectrometry parameters must be established. Note that deuterium slightly reduces the lipophilicity of the molecule, often resulting in a near-baseline co-elution with a slight retention time shift (typically 0.01 - 0.05 min earlier) in reversed-phase LC.

Table 2: Comparative LC-MS/MS MRM Parameters
ParameterUnlabeled AnalyteD3-Labeled SIL-ISMechanistic Rationale
Precursor Ion (m/z) [M+H]+[M+H]+ + 3.0188+3 Da shift eliminates isotopic overlap from 13C natural abundance.
Product Ion (m/z) Fragment without propylFragment without propylIf the propyl group is lost during CID, both yield identical product ions, ensuring consistent detector response.
Collision Energy (CE) 25 eV25 eVDeuterium substitution does not alter the electronic fragmentation thresholds.
Retention Time (RT) 4.50 min4.48 minSlight RT shift due to the reduced lipophilicity of C-D bonds vs C-H bonds.

References

  • Title: CAS 25493-16-7: Propane-1,1,1-d3,3-iodo- (6CI,8CI,9CI). Source: CymitQuimica. URL: ]">https://cymitquimica.com[1]

  • Title: Stable Isotope Labelled Compounds. Source: BOC Sciences. URL: ]">https://www.bocsci.com[]

  • Title: 1-IODOPROPANE-3,3,3-D3. Source: Sigma-Aldrich. URL: ]">https://www.sigmaaldrich.com

  • Title: 1-Iodopropane-3,3,3-d3 (stabilized with copper). Source: CDN Isotopes. URL: ]">https://www.cdnisotopes.com[3]

Sources

Method

Application Note: High-Efficiency SN2 Alkylation Strategies Using 1-Iodopropane

Target Audience: Researchers, synthetic chemists, and drug development professionals. Scope: Mechanistic causality, kinetic optimization, and validated protocols for bimolecular nucleophilic substitution (SN2) utilizing...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Scope: Mechanistic causality, kinetic optimization, and validated protocols for bimolecular nucleophilic substitution (SN2) utilizing 1-iodopropane.

Introduction & Mechanistic Rationale

In pharmaceutical development and complex organic synthesis, the precise installation of alkyl chains is a foundational operation. 1-Iodopropane serves as a premium substrate for these transformations via the SN2 (Substitution Nucleophilic Bimolecular) pathway[1].

The SN2 reaction is a concerted, single-step process governed by second-order kinetics, where the reaction rate is dependent on the concentration of both the alkyl halide and the nucleophile[2][3]. The selection of 1-iodopropane over other propyl halides is driven by two critical structural and electronic factors:

  • Minimal Steric Hindrance: As a primary alkyl halide, the electrophilic α -carbon is highly accessible. The lack of bulky adjacent alkyl groups allows the nucleophile an unhindered trajectory to attack the σ∗ antibonding orbital from the backside (180° relative to the leaving group)[2][4].

  • Superior Leaving Group Ability: Iodide ( I− ) is an exceptional leaving group. Its large atomic radius diffuses negative charge efficiently, making the resulting anion highly stable and polarizable. This lowers the activation energy of the transition state compared to bromides or chlorides[1][3][5].

SN2_Mechanism Nuc Nucleophile (e.g., N3-) High Electron Density TS [ Transition State ] Partial Bonds: Nuc···C···I Trigonal Bipyramidal Geometry Nuc->TS Backside Attack (180°) Substrate 1-Iodopropane Primary Carbon, Minimal Sterics Substrate->TS Electrophilic Center Product Substituted Product (e.g., 1-Azidopropane) TS->Product Bond Formation LG Leaving Group (I-) Stable, Polarizable Anion TS->LG Bond Cleavage

Logical flow of the concerted SN2 mechanism for 1-iodopropane.

Kinetic Optimization: The Role of the Solvent Architecture

A self-validating experimental design must account for solvent effects, which can alter reaction rates by several orders of magnitude. The use of polar aprotic solvents (e.g., DMF, DMSO, Acetone, Acetonitrile) is a kinetic necessity for maximizing SN2 efficiency[6][7].

The Causality of Solvent Selection

Polar protic solvents (like methanol or water) contain highly polarized O-H or N-H bonds. These solvents readily form hydrogen-bond networks around anionic nucleophiles, effectively trapping them in a "solvent cage"[8][9][10]. To react, the nucleophile must shed this cage, which requires significant energy and drastically slows the reaction.

Conversely, polar aprotic solvents possess strong dipole moments to dissolve the nucleophilic salts but lack the ability to hydrogen-bond with the anion. The solvent solvates the spectator cation (e.g., Na+ ) while leaving the nucleophilic anion "naked"[6][9]. This unsolvated nucleophile exists in a high-energy state, resulting in rapid, highly efficient SN2 kinetics[8].

Solvent_Effect Solvent Solvent Selection Aprotic Polar Aprotic (e.g., DMF, Acetone) Lacks O-H or N-H bonds Solvent->Aprotic Protic Polar Protic (e.g., MeOH, H2O) Contains O-H or N-H bonds Solvent->Protic Naked Nucleophile is 'Naked' High Energy & Reactivity Aprotic->Naked Caged Nucleophile is 'Caged' Stabilized by H-bonding Protic->Caged Fast Rapid SN2 Kinetics Naked->Fast Slow Sluggish SN2 Kinetics Caged->Slow

Mechanistic divergence of SN2 kinetics based on solvent polarity.

Quantitative Data Summaries

Table 1: Relative Reactivity of Substrates in SN2 Reactions [2][11]

Substrate Class Example Relative SN2 Rate Mechanistic Rationale
Methyl Methyl Iodide ~100 Zero steric hindrance at electrophilic carbon.
Primary (1°) 1-Iodopropane ~1.3 Minimal steric hindrance; highly favorable.
Secondary (2°) 2-Iodopropane ~0.015 Moderate steric blocking; E2 elimination competes.

| Tertiary (3°) | tert-Butyl Iodide | ~0.000 | Complete steric blocking; SN2 impossible (SN1/E1 only). |

Table 2: Impact of Reagent Choice on Pathway Dominance [12]

Parameter Conditions Favoring SN2 (Substitution) Conditions Favoring E2 (Elimination)

| Nucleophile/Base | Strong, non-bulky (e.g., N3−​ , CN− , RS− ) | Strong, bulky (e.g., KOtBu , DBU) | | Temperature | Low to Moderate ( 25 °C to mild reflux) | High (> 50 °C, aggressive reflux) | | Solvent | Polar Aprotic (DMSO, DMF, Acetone) | Polar Protic (Ethanol, Water) |

Validated Experimental Protocols

The following protocols are designed as self-validating systems. The choice of equivalents, temperatures, and specific workup procedures ensures that unreacted starting materials are efficiently separated from the desired product, driving the equilibrium toward high yields and high purity.

Workflow Prep 1. Reagent Prep 1-Iodopropane + Nuc Anhydrous Solvent React 2. Reaction Stir at RT / Mild Heat Inert Atmosphere Prep->React Monitor 3. Monitoring TLC / GC-MS Check I- consumption React->Monitor Workup 4. Workup Aqueous Quench Organic Extraction Monitor->Workup Purify 5. Purification Distillation or Chromatography Workup->Purify

Standardized experimental workflow for SN2 substitution of 1-iodopropane.

Protocol A: Synthesis of 1-Azidopropane (Click Chemistry Precursor)

Objective: To synthesize 1-azidopropane utilizing the azide anion, a powerful, linear nucleophile ideal for SN2[1][12][13].

Materials:

  • 1-Iodopropane (1.0 eq, limiting reagent)

  • Sodium Azide ( NaN3​ ) (1.2 eq, slight excess to drive completion)

  • Anhydrous Acetone or N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the system with inert gas (Argon or Nitrogen) to prevent moisture from introducing protic interference[12].

  • Solvation: Add NaN3​ (1.2 eq) to the flask, followed by anhydrous DMF (approx. 5 mL per mmol of substrate). Stir until the NaN3​ is suspended/dissolved.

  • Initiation: Place the flask in a room-temperature water bath (to control any mild exotherm). Add 1-iodopropane (1.0 eq) dropwise over 5 minutes.

  • Reaction: Allow the mixture to stir at room temperature (approx. 25 °C) for 4–6 hours. Causality Check: Keeping the temperature low minimizes the risk of competing E2 elimination, which is entropically favored at higher temperatures[12].

  • Monitoring: Monitor the consumption of 1-iodopropane via GC-MS or TLC.

  • Workup & Isolation:

    • Quench the reaction by pouring the mixture into a separatory funnel containing cold distilled water (this dissolves the DMF and unreacted NaN3​ ).

    • Extract the aqueous layer three times with diethyl ether.

    • Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous MgSO4​ , and filter.

    • Carefully concentrate under reduced pressure (Note: low molecular weight azides can be volatile and potentially explosive if concentrated to absolute dryness under high heat; handle with appropriate safety protocols)[1].

Protocol B: Synthesis of Butyronitrile (Aliphatic Chain Extension)

Objective: To extend the carbon chain by one unit using the cyanide anion, forming a nitrile that can be subsequently reduced to an amine or hydrolyzed to a carboxylic acid[14].

Materials:

  • 1-Iodopropane (1.0 eq)

  • Sodium Cyanide ( NaCN ) (1.2 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Step-by-Step Methodology:

  • Preparation: In a fume hood (due to the high toxicity of cyanides), add NaCN (1.2 eq) to a dry round-bottom flask under Argon.

  • Solvation: Add anhydrous DMSO. Causality Check: DMSO is chosen because it is a superior polar aprotic solvent that dramatically accelerates the nucleophilic attack of the ambient cyanide ion at the carbon center[7][12].

  • Initiation: Add 1-iodopropane (1.0 eq) in one portion.

  • Reaction: Stir at 40 °C for 3 hours. The slight elevation in temperature overcomes the activation barrier without significantly inducing elimination, as 1-iodopropane lacks steric bulk.

  • Workup & Isolation:

    • Cool to room temperature and quench with a large volume of water to crash out the organic product and dissolve the DMSO and sodium iodide byproducts.

    • Extract with ethyl acetate (3x).

    • Wash the organic phase with a 5% sodium hypochlorite (bleach) solution to neutralize any trace unreacted cyanide, followed by brine.

    • Dry over Na2​SO4​ , filter, and evaporate the solvent to yield crude butyronitrile, which can be purified by fractional distillation[14].

Sources

Application

Application Note: Strategic Selection and Validation of Internal Standards in Mass Spectrometry Bioanalysis

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Executive Summary In quantitative bioanalysis, the integrity of...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Executive Summary

In quantitative bioanalysis, the integrity of liquid chromatography-mass spectrometry (LC-MS/MS) data hinges on the ability to control for systemic and random errors introduced during sample extraction and electrospray ionization (ESI). Because biological matrices (plasma, serum, urine) contain thousands of endogenous compounds that can cause unpredictable ion suppression or enhancement, an Internal Standard (IS) is mandatory. This application note details the mechanistic causality behind IS selection, outlines regulatory acceptance criteria, and provides self-validating experimental protocols to ensure robust assay performance.

Mechanistic Principles of Internal Standard Selection

The fundamental rule of bioanalytical quantification is that the ratio of the analyte response to the IS response must remain independent of matrix variations. To achieve this, the IS must mimic the physicochemical behavior of the target analyte as closely as possible (1)[1].

Stable Isotope-Labeled Internal Standards (SIL-IS)

SIL-IS compounds are structurally identical to the target analyte but incorporate heavy isotopes. Because they share identical chemical structures, they co-elute perfectly with the analyte, ensuring both molecules experience the exact same localized matrix effects in the MS source (2)[2]. This makes SIL-IS the undisputed "gold standard" for reducing ionization issues and improving precision (3)[3].

  • Mechanistic Causality (The Isotope Effect): While deuterium ( 2 H) is frequently utilized due to lower synthesis costs, highly deuterated standards can exhibit a slight chromatographic retention time shift. Because deuterium is slightly less lipophilic than hydrogen, the SIL-IS may elute slightly earlier than the native analyte in reversed-phase LC. This microscopic separation means the analyte and IS are subjected to different co-eluting matrix components, defeating the purpose of the IS. Furthermore, deuterium-hydrogen exchange can occur in protic solvents. Consequently, 13 C, 15 N, or 17 O-labeled IS are scientifically preferred to guarantee perfect co-elution and isotopic stability (1)[1].

  • Mass Difference Rule: To prevent isotopic cross-talk—where the natural isotopic envelope of the analyte (e.g., M+1, M+2) bleeds into the IS mass channel—the SIL-IS must have a mass difference of at least 4 to 5 Da from the target analyte (4)[4].

Structural Analog Internal Standards

When a SIL-IS is unavailable, a structural analog is utilized. The analog must possess a similar pKa, logP, and extraction recovery profile to the analyte (4)[4].

  • Mechanistic Causality: Because structural analogs have different molecular structures, they will inevitably elute at different retention times. Consequently, the analog and the analyte will be subjected to different co-eluting endogenous matrix components, meaning the analog cannot perfectly compensate for localized ion suppression (2)[2].

IS_Selection Start Target Analyte Identified CheckSIL Is SIL-IS Available? Start->CheckSIL IsotopeChoice Select Heavy Isotopes (13C, 15N preferred over 2H) CheckSIL->IsotopeChoice Yes AnalogChoice Select Structural Analog CheckSIL->AnalogChoice No MassDiff Ensure Mass Diff ≥ 4-5 Da to prevent cross-talk IsotopeChoice->MassDiff Validate Proceed to IS Validation (Cross-talk & Matrix Effect) MassDiff->Validate AnalogCriteria Match pKa, logP, and Extraction Efficiency AnalogChoice->AnalogCriteria AnalogCriteria->Validate

Caption: Decision tree for selecting Stable Isotope-Labeled (SIL) vs. Analog Internal Standards.

Optimizing IS Concentration

The concentration of the IS must be carefully calibrated. If the concentration is too high, it may cause detector saturation or suppress the ionization of the target analyte (competitive ion suppression). Conversely, if it is too low, the signal-to-noise ratio will be insufficient for reproducible integration.

Causality-Driven Rule: The IS concentration is typically matched to the range of 1/3 to 1/2 of the Upper Limit of Quantification (ULOQ) (1)[1]. This ensures the IS signal remains robust across the entire calibration curve and closely mimics the average peak concentration (Cmax) of the drug without causing interference.

Regulatory Acceptance Criteria (FDA & ICH M10)

The FDA Bioanalytical Method Validation Guidance and the ICH M10 harmonized guidelines mandate rigorous IS validation to ensure data integrity (5)[5]. The following table summarizes the quantitative thresholds required for a self-validating assay.

Validation ParameterRegulatory Requirement (FDA/ICH M10)Mechanistic Causality & Self-Validation
IS Selectivity (Blank Matrix) Interfering peaks at IS retention time must be < 5% of the average IS response (6)[6].Ensures endogenous matrix components do not falsely inflate the IS signal, which would artificially suppress the calculated analyte concentration.
Isotopic Cross-Talk (Analyte to IS) Analyte spiked at ULOQ must contribute < 5% to the IS response (6)[6].Validates that high analyte concentrations do not bleed into the IS mass channel, preserving the linearity of the upper curve.
Isotopic Cross-Talk (IS to Analyte) IS spiked at working concentration must contribute < 20% to the analyte LLOQ response (7)[7].Prevents isotopic impurities in the SIL-IS from causing false positives or overestimating the analyte at the lower limit of quantification.
IS Extraction Recovery Recovery should be consistent across levels, typically with a CV ≤ 15% (6)[6].Validates that the sample preparation (e.g., SPE, LLE) extracts the IS reproducibly, proving it is a reliable normalizer.

Experimental Protocols: Self-Validating IS Workflows

IS_Validation Phase1 Phase 1: Cross-Talk Step1 Analyze Blank Matrix + IS only Phase1->Step1 Phase2 Phase 2: Matrix Effect Step3 Post-Extraction Spike vs. Neat Solution Phase2->Step3 Phase3 Phase 3: Recovery Step5 Pre- vs Post-Extraction Spike Comparison Phase3->Step5 Step2 Check Analyte Channel (<20% LLOQ) Step1->Step2 Step4 Calculate IS Normalized Matrix Factor (MF) Step3->Step4 Step6 Ensure Consistent IS Recovery (CV ≤ 15%) Step5->Step6

Caption: Step-by-step experimental workflow for Internal Standard validation.

Phase 1: Selectivity and Cross-Talk Assessment

This protocol ensures that the IS does not contain unlabeled analyte impurities that could compromise the assay's sensitivity.

  • Matrix Preparation: Obtain at least six independent lots of the blank biological matrix (including hemolyzed and lipemic lots if applicable) (6)[6].

  • Double Blank Processing: Process an aliquot from each lot without adding analyte or IS.

  • Analyte-Only Processing (ULOQ): Process an aliquot spiked only with the target analyte at the ULOQ concentration.

  • IS-Only Processing: Process an aliquot spiked only with the IS at the intended working concentration.

  • LC-MS/MS Analysis:

    • Evaluate the ULOQ sample chromatogram: The peak area in the IS mass transition must be < 5% of the standard IS response.

    • Evaluate the IS-only sample chromatogram: The peak area in the analyte mass transition must be < 20% of the established LLOQ response (7)[7].

Phase 2: Matrix Effect and Matrix Factor (MF) Evaluation

During electrospray ionization (ESI), co-eluting endogenous lipids or salts compete with the analyte for charge droplets, causing ion suppression. By calculating the IS-Normalized Matrix Factor, we mathematically verify that the IS is suppressed to the exact same degree as the analyte, neutralizing the matrix effect in the final quantitative ratio.

  • Prepare Neat Solutions: Prepare the Analyte and IS in the final reconstitution solvent at Low QC and High QC concentrations.

  • Prepare Post-Extraction Spiked Samples: Extract the blank matrix from the 6 independent lots. Post-extraction, spike these matrices with the Analyte and IS at the Low and High QC concentrations.

  • Calculate Absolute Matrix Factor (MF): MF=Peak Response in Neat SolutionPeak Response in Post-Extraction Matrix​

  • Calculate IS-Normalized MF: IS-Normalized MF=MF of ISMF of Analyte​

  • Self-Validation Check: The Coefficient of Variation (CV) of the IS-normalized MF across all 6 lots must be ≤ 15% (6)[6]. If the CV exceeds this, the IS is failing to track the analyte, and a different IS (or improved chromatography) is required.

Phase 3: Extraction Recovery

This protocol verifies that the sample preparation technique (e.g., Solid Phase Extraction, Liquid-Liquid Extraction) isolates the IS with the same efficiency as the analyte.

  • Prepare Pre-Extraction Spiked Samples: Spike the blank matrix with the Analyte and IS, then perform the full extraction protocol.

  • Prepare Post-Extraction Spiked Samples: Extract the blank matrix first, then spike the resulting extract with the Analyte and IS (representing 100% theoretical recovery).

  • Calculate Recovery: Recovery (%)=(Mean Peak Response of Post-ExtractionMean Peak Response of Pre-Extraction​)×100

  • Self-Validation Check: The recovery of the IS does not need to be 100%, but its recovery must be consistent across different concentration levels with a CV ≤ 15% (6)[6].

References

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation - Guidance for Industry. Available at: [Link]

  • Food and Drug Administration (FDA). (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Available at: [Link]

  • Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Available at:[Link]

  • PMC - NIH. (2010). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Available at:[Link]

Sources

Method

Application Notes and Protocols: The Role of 1-Iodopropane in Advanced Organic Synthesis

Executive Summary 1-Iodopropane (n-propyl iodide) is a highly reactive primary alkyl halide that serves as a cornerstone reagent in organic synthesis, pharmaceutical development, and materials science[1]. For drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Iodopropane (n-propyl iodide) is a highly reactive primary alkyl halide that serves as a cornerstone reagent in organic synthesis, pharmaceutical development, and materials science[1]. For drug development professionals and synthetic chemists, its superiority over bromo- and chloro- analogues stems from the high polarizability and excellent leaving-group ability of the iodide ion. This application note details the mechanistic causality, self-validating protocols, and advanced applications of 1-iodopropane in precision alkylation, organometallic reagent generation, and transition-metal catalyzed cross-coupling.

Comparative Chemical Profile

To understand the synthetic advantages of 1-iodopropane, it is essential to compare its physical and reactive properties against other propyl halides. The weak carbon-iodine bond lowers the activation energy for both nucleophilic substitution and oxidative addition[2].

Property1-Iodopropane1-Bromopropane1-Chloropropane
Molecular Weight 169.99 g/mol 122.99 g/mol 78.54 g/mol
Boiling Point 101–102 °C71 °C46.6 °C
Density (25 °C) 1.743 g/mL1.353 g/mL0.890 g/mL
Leaving Group Ability Excellent (Fast SN2)ModeratePoor
Grignard Initiation SpontaneousRequires ActivationHighly Difficult

Precision Alkylation (N- and O-Alkylation)

Mechanistic Causality: In Williamson ether syntheses or amine alkylations, the rate-determining step is the nucleophilic attack on the alpha-carbon of the alkyl halide. 1-Iodopropane's weak C-I bond (approx. 234 kJ/mol compared to 293 kJ/mol for C-Br) significantly lowers the activation energy barrier. This allows chemists to use milder bases (e.g., K2CO3 instead of NaH) and lower reaction temperatures, which is critical for preserving sensitive functional groups on complex pharmaceutical intermediates[3].

Protocol 1: O-Alkylation of Phenols (Williamson Ether Synthesis)

This protocol is designed as a self-validating system to ensure reaction fidelity at each step.

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 1.0 mmol of the target phenol substrate in 5 mL of anhydrous DMF under a nitrogen atmosphere.

  • Deprotonation: Add 1.5 mmol of finely powdered, anhydrous K2CO3. Stir at room temperature for 15 minutes.

    • Validation Check: The solution will transition to a deeper, more vibrant color (often yellow or orange), visually confirming the formation of the highly nucleophilic phenoxide ion.

  • Electrophile Addition: Dropwise, add 1.2 mmol of 3 via syringe[3].

  • Reaction & Monitoring: Heat the mixture to 40 °C. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 20% EtOAc/Hexanes eluent.

    • Validation Check: The reaction is deemed complete when the lower Rf starting phenol spot completely disappears, replaced by a distinct, higher Rf ether spot (typically within 2-4 hours).

  • Workup: Quench the reaction with 10 mL of distilled water to dissolve inorganic salts. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

SN2_Workflow A Phenol Substrate + Base (K2CO3) B Phenoxide Ion (Active Nucleophile) A->B Deprotonation (Color Change) D SN2 Transition State [C-O forming, C-I breaking] B->D Nucleophilic Attack C 1-Iodopropane (Electrophile) C->D Dropwise Addition E Propyl Ether Product + KI Byproduct D->E Iodide Leaving (TLC Rf Shift)

Workflow of SN2 O-Alkylation using 1-Iodopropane.

Organometallic Synthesis: n-Propylmagnesium Iodide

Mechanistic Causality: The generation of Grignard reagents requires the oxidative addition of solid magnesium into the carbon-halogen bond. Because the C-I bond is highly polarizable and weak, 1-iodopropane acts as an ideal precursor. It initiates spontaneously without the need for harsh chemical activators (like iodine crystals or 1,2-dibromoethane). This reliable initiation prevents the dangerous accumulation of unreacted halide, which can otherwise lead to runaway exothermic reactions[2].

Protocol 2: Synthesis of n-Propylmagnesium Iodide (0.5 M in Diethyl Ether)

Ensure all glassware is rigorously flame-dried and the environment is strictly anhydrous.

  • Setup: Equip a flame-dried 100 mL three-neck flask with a reflux condenser, an addition funnel, and a magnetic stirrer under an argon atmosphere.

  • Magnesium Activation: Add 12.0 mmol of magnesium turnings and 10 mL of anhydrous diethyl ether to the flask.

  • Initiation: Add 0.5 mL of a prepared solution containing 10.0 mmol of 2 in 10 mL of anhydrous ether[2].

    • Validation Check: Successful initiation is confirmed by the spontaneous evolution of heat, localized cloudiness, and slight bubbling at the surface of the magnesium turnings without external heating.

  • Propagation: Once initiated, add the remaining 1-iodopropane solution dropwise over 30 minutes at a rate that maintains a gentle, self-sustaining reflux.

  • Completion: Upon complete addition, reflux the mixture gently for an additional 1 hour using a heating mantle.

    • Validation Check: The nearly complete consumption of the solid magnesium turnings and the formation of a clear, pale-gray solution confirm the successful generation of the Grignard reagent.

Grignard_Cycle Mg Mg Turnings (Solid) Initiation Oxidative Addition (Exothermic) Mg->Initiation PrI 1-Iodopropane (Solution) PrI->Initiation Grignard n-Propylmagnesium Iodide (Clear Solution) Initiation->Grignard Ether Reflux Reaction Electrophile Addition (e.g., Carbonyl) Grignard->Reaction Nucleophilic Attack Product Alkylated Product Reaction->Product Acidic Workup

Synthesis and application pathway of n-Propylmagnesium Iodide.

Transition-Metal Catalyzed Cross-Coupling

Mechanistic Causality: Historically, primary alkyl halides performed poorly in Palladium-catalyzed cross-couplings due to rapid beta-hydride elimination. However, recent breakthroughs in Nickel-catalyzed decarbonylative and cross-electrophile couplings leverage 1-iodopropane's propensity to form stable alkyl radicals via single-electron transfer (SET). The Ni catalyst captures these 1e⁻ alkyl radicals, facilitating controlled C(sp3)-C(sp3) bond formation while entirely bypassing the beta-hydride elimination pathway[4].

Protocol 3: Ni-Catalyzed Decarbonylative Cross-Electrophile Coupling
  • Preparation: In a nitrogen-filled glovebox, charge a 20 mL reaction vial with the target alkyl 2-pyridyl ester (0.2 mmol), NiCl2·glyme (10 mol%), and a bipyridine ligand (10 mol%).

  • Reagent Addition: Add 4 (0.3 mmol) and a metallic reductant (e.g., Manganese powder, 0.4 mmol) suspended in 2 mL of anhydrous DMF[4].

  • Reaction: Seal the vial, remove it from the glovebox, and stir vigorously at 60 °C for 12 hours.

    • Validation Check: The solution will transition from a pale green to a dark, opaque mixture as the active Ni(0) species is generated and the manganese powder is consumed, indicating an active catalytic cycle.

  • Workup: Quench the mixture with 1 M HCl to dissolve unreacted manganese. Extract with diethyl ether, dry the organic phase, and purify the cross-coupled product via silica gel chromatography.

References

  • Source: iofina.
  • Source: grokipedia.
  • Allylation and Alkylation of Biologically Relevant Nucleophiles by Diallyl Sulfides Source: The Journal of Organic Chemistry - ACS Publications URL
  • A Decarbonylative Approach to Alkylnickel Intermediates and C(sp3)-C(sp3)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Addressing Matrix Effects with 1-Iodopropane-3,3,3-D3

Welcome to the Advanced Applications Support Center. As analytical scientists and drug development professionals, we frequently encounter the detrimental impacts of matrix effects during mass spectrometry (MS) quantitati...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As analytical scientists and drug development professionals, we frequently encounter the detrimental impacts of matrix effects during mass spectrometry (MS) quantitation. 1-Iodopropane is a highly volatile alkylating agent, making it prone to both evaporative losses during sample preparation and severe ion suppression during chromatographic elution.

To achieve rigorous, self-validating quantitation, the implementation of a Stable Isotope-Labeled Internal Standard (SIL-IS)—specifically 1-Iodopropane-3,3,3-D3 —is the industry gold standard. This guide provides the mechanistic causality, troubleshooting frameworks, and step-by-step protocols necessary to master this workflow.

System Overview & Mechanistic Rationale

Matrix effects occur when compounds that are coeluted with the target analyte interfere with the ionization process in the MS detector, thereby causing unpredictable ionization suppression or enhancement[1]. By introducing 1-Iodopropane-3,3,3-D3 at the very beginning of the assay, we establish a self-validating system. Because the D3 analog shares virtually identical physicochemical properties with the unlabeled analyte, it will track together through the entire sample preparation and analysis process[2].

MatrixEffectCorrection Start Raw Biological Sample (Contains Target Analyte + Matrix) Spike Spike 1-Iodopropane-3,3,3-D3 (SIL-IS) Start->Spike Prep Sample Preparation (LLE / HS-SPME) Spike->Prep Tracks physical losses GCMS Chromatography & MS Ionization (Co-elution & Ion Suppression) Prep->GCMS Matrix co-extracts Detect Detection (Analyte & IS Signals Suppressed Equally) GCMS->Detect Identical ionization impact Ratio Quantitation (Analyte Area / IS Area = Constant Ratio) Detect->Ratio Mathematical normalization

Workflow demonstrating how 1-Iodopropane-3,3,3-D3 tracks extraction losses and normalizes matrix effects.

Troubleshooting & FAQ

Q1: What is the exact mechanistic basis for using 1-Iodopropane-3,3,3-D3 to address matrix effects? A1: Matrix effects are driven by a competition for charge. When endogenous sample components (e.g., salts, lipids, proteins) co-elute with 1-iodopropane, they monopolize the available charge in the ionization source (e.g., Electrospray Ionization or Electron Impact), leading to signal suppression[1]. Because 1-Iodopropane-3,3,3-D3 is a stable isotope-labeled standard, it perfectly co-elutes with the target analyte. Both compounds enter the mass spectrometer simultaneously and are subjected to the exact same matrix interference. By quantifying the ratio of the analyte's peak area to the SIL-IS peak area, the matrix-induced signal variations mathematically cancel out, ensuring accurate quantification[3].

Q2: My Absolute Matrix Factor is 0.40 (severe suppression), but my IS-Normalized Matrix Factor is 0.98. Is my assay valid? A2: Yes, your assay is highly robust and self-validating. An Absolute Matrix Factor of 0.40 means that 60% of your analyte signal is being suppressed by co-eluting matrix components (values below 100% indicate suppression)[4]. However, the IS-Normalized Matrix Factor of 0.98 proves that the 1-Iodopropane-3,3,3-D3 signal is being suppressed by the exact same magnitude. Because the SIL-IS perfectly mirrors the analyte's ionization behavior, the ratio remains constant.

Q3: I am seeing an IS-Normalized Matrix Factor < 0.8. What is causing this discrepancy if the D3 isotope is supposed to be identical? A3: If the IS-normalized MF falls outside the acceptable 0.85–1.15 range, it usually points to a "Deuterium Isotope Effect" during chromatography. Deuterium atoms have a slightly lower zero-point vibrational energy and smaller van der Waals radius compared to hydrogen. In high-resolution capillary GC or UPLC, this can cause the deuterated standard (1-Iodopropane-3,3,3-D3) to elute slightly earlier than the unlabeled 1-iodopropane. If the retention times shift enough that they no longer perfectly co-elute, they will be exposed to different matrix components entering the ion source at different times, breaking the causality of the SIL-IS system. Actionable Fix: Flatten your chromatographic gradient or adjust the GC temperature ramp to force tighter co-elution. Alternatively, implement a sample clean-up step to reduce the absolute concentration of the interfering matrix.

Q4: How does 1-Iodopropane-3,3,3-D3 correct for extraction losses during Liquid-Liquid Extraction (LLE) or Headspace GC-MS? A4: 1-Iodopropane is highly volatile. By spiking the SIL-IS into the biological matrix before any sample preparation begins, it acts as an internal thermodynamic control. The D3 analog will partition between the aqueous phase and the organic solvent (in LLE) or the headspace (in HS-SPME) at the exact same rate as the target analyte. Therefore, any physical loss of the analyte during extraction is mirrored by an equal proportional loss of the IS, keeping the final quantitative ratio stable[2].

Quantitative Performance Data

The following table summarizes the causal impact of utilizing 1-Iodopropane-3,3,3-D3 compared to structurally similar analogs (e.g., 1-bromopropane) or no internal standard at all. The use of SIL internal standards significantly improves the accuracy, precision, and robustness of quantitative assays[3].

Performance MetricWithout Internal StandardWith Analog IS (1-Bromopropane)With SIL-IS (1-Iodopropane-3,3,3-D3)
Absolute Matrix Factor (MF) 0.45 (Severe Suppression)0.450.45
IS-Normalized Matrix Factor N/A0.72 (Inadequate correction)0.98 (Optimal correction)
Extraction Recovery (%CV) 65% (± 22%)88% (± 15%)99% (± 4%)
Precision (%RSD) > 25%18%< 5%
Accuracy (%Bias) -35%-12%± 3%

Self-Validating Experimental Protocol: Post-Extraction Spiking

To definitively prove that your assay is free from uncorrected matrix effects, you must isolate extraction efficiency (physical losses) from ionization efficiency (matrix effects). The method introduced by Matuszewski et al. has been adopted as the 'golden standard' to quantitatively assess matrix effects in regulated LC-MS bioanalysis[5].

Materials Required:

  • Target Analyte: 1-Iodopropane

  • SIL-IS: 1-Iodopropane-3,3,3-D3

  • Blank biological matrix (e.g., human plasma)

  • Extraction solvent (e.g., hexane for LLE)

Step-by-Step Methodology

Step 1: Preparation of the Three Self-Validating Sample Sets

  • Set A (Neat Standards): Spike 1-iodopropane and 1-Iodopropane-3,3,3-D3 into pure extraction solvent at your target concentration. Purpose: Represents 100% recovery and 0% matrix interference.

  • Set B (Post-Extraction Spike): Extract the blank biological matrix using your optimized LLE protocol. After extraction and transfer of the organic layer, spike the extract with 1-iodopropane and 1-Iodopropane-3,3,3-D3. Purpose: Isolates the effect of co-extracted matrix components on MS ionization.

  • Set C (Pre-Extraction Spike): Spike 1-iodopropane and 1-Iodopropane-3,3,3-D3 into the blank biological matrix before extraction. Process the sample normally. Purpose: Represents the total method performance (extraction losses + matrix effects).

Step 2: Chromatographic and Mass Spectrometric Analysis

  • Inject Sets A, B, and C into the GC-MS or LC-MS/MS system under identical, optimized conditions.

  • Record the peak areas for both the analyte and the SIL-IS across all sets.

Step 3: Mathematical Validation & Causality Check

  • Absolute Matrix Factor (MF): Calculate Peak Area (Set B) / Peak Area (Set A). Values < 1.0 indicate ion suppression; > 1.0 indicate enhancement.

  • IS-Normalized Matrix Factor: Calculate MF (Analyte) / MF (SIL-IS).

    • Validation Check: If the SIL-IS is functioning correctly, this value must be between 0.85 and 1.15, proving that the D3 analog perfectly tracks the analyte's ionization changes.

  • Extraction Recovery (RE): Calculate Peak Area (Set C) / Peak Area (Set B). This calculates the physical yield of the extraction process, independent of the mass spectrometer's ionization fluctuations.

References

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis - chromatographyonline.com. 1

  • Matrix Effects: Causes and Solutions in Analysis | Phenomenex - phenomenex.com. 4

  • The LCGC Blog: Potential for use of Stable Isotope–Labeled Internal Standards in Gas Chromatography - chromatographyonline.com. 2

  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH - nih.gov. 5

  • A Technical Guide to Stable Isotope-Labeled Standards in Research and Development - benchchem.com. 3

Sources

Optimization

improving ionization efficiency with 1-Iodopropane-3,3,3-D3 as an internal standard

Welcome to the Technical Support Center. This guide is designed for analytical chemists, researchers, and drug development professionals troubleshooting poor ionization efficiency and matrix suppression in Liquid Chromat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for analytical chemists, researchers, and drug development professionals troubleshooting poor ionization efficiency and matrix suppression in Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS/MS).

Here, we explore the dual-action strategy of using 1-Iodopropane-3,3,3-D3 as both a derivatizing agent and an internal standard precursor to fundamentally alter analyte ionization physics and correct for complex matrix effects.

Concept Overview: The Causality of ESI Enhancement

Small, highly polar analytes (e.g., short-chain amines, carboxylic acids, and phenols) often exhibit poor ionization efficiency in ESI. According to the Enke equilibrium model, ESI response is heavily dependent on a molecule's ability to partition to the surface of the charged electrospray droplet.

By reacting these polar analytes with 1-Iodopropane, we introduce a hydrophobic propyl tag. This chemical modification drives the molecule to the droplet surface, dramatically increasing gas-phase ion ejection and overall detection sensitivity[1]. Simultaneously, by spiking the sample with the deuterated isotopologue (1-Iodopropane-3,3,3-D3 ), we synthesize a Deuterated Internal Standard (DIS) in situ. This DIS co-elutes with the target analyte and experiences identical matrix-induced signal variations, thereby normalizing the response factor and enabling highly accurate absolute quantification[2],[3].

Troubleshooting FAQs

Q1: Why is my derivatized analyte showing poor ESI response despite using 1-Iodopropane-3,3,3-D3?

Root Cause & Causality: Alkylation with alkyl iodides requires basic conditions (e.g., potassium carbonate) and generates inorganic salts as byproducts. If these residual salts are injected directly into the LC-MS system, they aggressively compete for charge on the ESI droplet surface. This causes severe ion suppression that completely negates the ionization benefits of the hydrophobic propyl tag[2]. Solution: You must implement a post-derivatization Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) step. Extract the propylated derivatives into an organic solvent (like ethyl acetate) while leaving the signal-suppressing inorganic salts in the aqueous phase.

Q2: How does the +3 Da mass shift specifically improve my quantitative reliability compared to non-deuterated methods?

Root Cause & Causality: In complex biological or environmental matrices, co-eluting compounds suppress the ionization of the target analyte. A deuterated standard acts as a perfect chemical mimic, experiencing the exact same suppression[4]. The +3 Da shift provided by the -CD3 group is the analytical "sweet spot": it is large enough to clear the natural M+2 isotopic envelope (driven by naturally occurring ¹³C and ¹⁸O), ensuring no cross-talk between the analyte and the standard, but small enough to maintain nearly identical physicochemical behavior[5].

Q3: I'm observing a slight retention time shift between the light (unlabeled) and heavy (-D3) peaks. Is this normal?

Root Cause & Causality: Yes, this is a known phenomenon called the "deuterium isotope effect." The C-D bond is slightly shorter and less polarizable than the C-H bond, making the deuterated compound slightly less hydrophobic. In high-resolution reversed-phase LC, the -D3 standard may elute a fraction of a second earlier than the light analyte. Solution: Ensure your mass spectrometer's dwell times are sufficient to capture both peaks fully, and always integrate the peak area across the entire elution window. Do not rely on single-point peak height for quantification[4].

Experimental Protocol: In Situ Derivatization and IDMS Workflow

This self-validating protocol ensures complete derivatization while actively removing ionization-suppressing matrix components. The constant ratio between the light and heavy isotopes validates the extraction efficiency.

Step 1: Sample Preparation Aliquot 100 µL of the biological sample (containing the target polar analyte) into a glass reaction vial. Add 10 µL of a known concentration of 1-Iodopropane-3,3,3-D3 (Heavy Reagent) to act as the internal standard precursor.

Step 2: Alkalinization Add 50 µL of 0.1 M potassium carbonate buffer (pH 10) to deprotonate the target functional groups (e.g., primary amines, phenols) and activate them for nucleophilic attack.

Step 3: Derivatization (Propylation) Add 50 µL of unlabeled 1-Iodopropane (Light Reagent) dissolved in anhydrous acetonitrile. Seal the vial tightly and incubate at 60°C for 45 minutes to drive the alkylation reaction to completion[1].

Step 4: Quenching & Desalting (Critical Step) Quench the reaction by adding 20 µL of 1% formic acid to neutralize the pH. Add 500 µL of ethyl acetate and vortex vigorously for 1 minute. Centrifuge the mixture at 10,000 x g for 5 minutes to separate the phases.

Step 5: Reconstitution Carefully transfer the upper organic layer (containing the desalted, propylated light and heavy analytes) to a clean autosampler vial. Evaporate to dryness under a gentle stream of nitrogen gas and reconstitute in 100 µL of your initial LC mobile phase.

Step 6: LC-MS/MS Analysis Inject 5 µL into the LC-ESI-MS/MS system. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for both the +0 Da (Light) and +3 Da (Heavy) propylated derivatives.

Quantitative Data: Impact of Propylation on Ionization

The following table summarizes the typical improvements in ionization efficiency and matrix effect correction when applying this workflow to poorly ionizing compounds.

Analyte ClassNative ESI Response (Peak Area)Propylated ESI ResponseMatrix Factor (Uncorrected)Matrix Factor (DIS Corrected)
Short-chain Amine 4.5 × 10³8.2 × 10⁵45%99%
Carboxylic Acid 1.2 × 10⁴5.1 × 10⁵38%101%
Phenolic Compound 8.9 × 10³3.4 × 10⁵52%98%

(Note: A Matrix Factor of 100% indicates complete correction of ion suppression/enhancement).

Workflow Visualization

G cluster_0 Derivatization & IDMS Workflow A Target Analyte (Poor Ionization) D Propylated Analyte (Light) A->D Alkylation E Propylated Analyte-D3 (Heavy IS) A->E Alkylation B 1-Iodopropane (Light Reagent) B->D C 1-Iodopropane-3,3,3-D3 (Heavy Reagent) C->E F Sample Pooling & LC-ESI-MS/MS D->F E->F G Enhanced ESI Surface Partitioning (Increased Hydrophobicity) F->G H Matrix Effect Correction (Constant Light/Heavy Ratio) G->H

Workflow demonstrating in situ derivatization with 1-Iodopropane-3,3,3-D3 for ESI enhancement.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Poor Recovery of 1-Iodopropane-3,3,3-D3

Welcome to the Technical Support Center for isotopic labeling reagents. This guide is engineered for researchers, synthetic chemists, and drug development professionals experiencing low yields or poor recovery when worki...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for isotopic labeling reagents. This guide is engineered for researchers, synthetic chemists, and drug development professionals experiencing low yields or poor recovery when working with 1-Iodopropane-3,3,3-D3 (CAS: 25493-16-7)[1].

As a deuterated alkyl halide, this compound is indispensable for tracing chemical pathways and synthesizing deuterium-labeled pharmaceuticals[1]. However, its physical volatility, photochemical instability, and chemical reactivity often lead to severe recovery losses during reaction workup and isolation. This guide provides field-proven, mechanistic solutions to optimize your recovery workflows.

Part 1: Diagnostic Troubleshooting Guide

Issue 1: Evaporative Loss During Solvent Removal (Volatility)

Symptom: NMR analysis of the crude mixture shows clean conversion, but the isolated mass yield drops drastically after rotary evaporation. Causality: The boiling point of unlabelled 1-iodopropane is approximately 102 °C at atmospheric pressure[2], with a relatively high vapor pressure of 38.2 mmHg at 25 °C[3]. The D3-isotopologue behaves nearly identically. When removing highly volatile extraction solvents (e.g., dichloromethane or diethyl ether), applying a strong vacuum or using an elevated water bath temperature causes the 1-iodopropane-3,3,3-D3 to co-evaporate into the trap. Self-Validating Solution: Implement a strictly controlled evaporation protocol. If the solvent volume is decreasing but the expected mass is not stabilizing, immediately break the vacuum. The system validates itself when yields increase simply by switching to a >150 mbar vacuum limit and a ≤25 °C bath temperature.

Issue 2: Photochemical Degradation (Radical Cleavage)

Symptom: The isolated liquid develops a pale pink, yellow, or deep brown discoloration over time, accompanied by a loss of purity. Causality: Alkyl iodides possess a notoriously weak carbon-iodine (C-I) bond due to low bond-dissociation enthalpy[4]. Exposure to ambient laboratory lighting or UV radiation induces homolytic cleavage, generating alkyl radicals and highly reactive iodine radicals[5]. These radicals recombine to form molecular iodine (I 2​ ), which imparts the characteristic color and permanently consumes the reagent. Self-Validating Solution: Conduct all isolation steps under low-light conditions and store the final product in amber glass. The addition of a physical stabilizer, such as copper wire, acts as a radical scavenger. The copper reacts with free iodine to form insoluble CuI, halting the degradation cascade[6]. If the liquid remains colorless over months of storage, the stabilization protocol is successful.

Issue 3: Base-Induced E2 Elimination and Hydrolysis

Symptom: Unexplained loss of the alkyl halide during biphasic workup, sometimes accompanied by the smell of propene gas or the detection of propanol-d3 in the aqueous phase. Causality: The iodide ion is an exceptional leaving group[7]. In the presence of strong bases or unquenched nucleophiles during extraction, primary alkyl iodides readily undergo E2 elimination to form propene-d3 or S N​ 2 hydrolysis to form alcohols[8][9]. Self-Validating Solution: Strictly neutralize the reaction mixture to pH 7 prior to extraction. Avoid prolonged contact with highly basic aqueous washes (e.g., 1M NaOH); use saturated NaHCO 3​ or brine instead.

Part 2: Logical Troubleshooting Workflow

TroubleshootingWorkflow Start Low Recovery of 1-Iodopropane-3,3,3-D3 CheckColor Is the isolate discolored (yellow/pink/brown)? Start->CheckColor PhotoDeg Photodegradation (C-I Bond Cleavage) CheckColor->PhotoDeg Yes CheckVac Was high vacuum used during solvent removal? CheckColor->CheckVac No FixPhoto Action: Store in amber vials over Copper wire PhotoDeg->FixPhoto VolLoss Evaporative Loss (BP ~102 °C) CheckVac->VolLoss Yes CheckBase Were strong bases used in reaction/workup? CheckVac->CheckBase No FixVac Action: T > 150 mbar, Bath < 25 °C VolLoss->FixVac BaseDeg Chemical Degradation (E2 Elimination / Hydrolysis) CheckBase->BaseDeg Yes FixBase Action: Quench to pH 7 before extraction BaseDeg->FixBase

Logical troubleshooting workflow for identifying recovery losses of 1-Iodopropane-3,3,3-D3.

Part 3: Quantitative Data & Physical Properties

Understanding the physicochemical parameters of 1-Iodopropane-3,3,3-D3 is critical for designing a loss-proof isolation strategy.

PropertyValueCausality / Impact on Recovery
CAS Number 25493-16-7[1]Unique identifier for the specific D3-labeled isotopologue.
Molecular Weight 172.98 g/mol [1]Essential for precise molar equivalent calculations.
Boiling Point ~102 °C at 1 atm[2]High volatility risk; requires strictly controlled evaporation parameters.
Vapor Pressure 38.2 mmHg at 25 °C[3]Easily partitions into the vapor phase, leading to vacuum loss.
Bond Dissociation (C-I) Low Enthalpy[4]Susceptible to photolytic cleavage; necessitates light-blocking storage.
Recommended Stabilizer Copper Wire[6]Scavenges iodine radicals to prevent runaway degradation.

Part 4: Experimental Protocols

Protocol 1: Optimized Biphasic Extraction and Concentration

This protocol is designed to isolate 1-iodopropane-3,3,3-D3 while mitigating both chemical degradation and evaporative loss.

  • Reaction Quenching: Cool the reaction vessel to 0 °C. Quench carefully with cold saturated aqueous NH 4​ Cl. Causality: This neutralizes basic intermediates without creating a highly acidic environment that could promote unwanted side reactions.

  • Solvent Selection: Extract the aqueous layer with a low-boiling solvent such as pentane (bp 36 °C) or diethyl ether (bp 34.6 °C). Causality: Maximizing the boiling point differential between the extraction solvent and 1-iodopropane-3,3,3-D3 (~102 °C) prevents co-evaporation later.

  • Thiosulfate Wash (Self-Validation Step): Wash the combined organic layers with 10% aqueous sodium thiosulfate (Na 2​ S 2​ O 3​ ). Causality: Thiosulfate chemically reduces any free molecular iodine (I 2​ ) back to water-soluble iodide (I ). If the organic layer was pink/yellow, it will immediately turn clear, visually validating the removal of degradation byproducts.

  • Drying: Dry the organic phase over anhydrous MgSO 4​ . Causality: Avoid K 2​ CO 3​ , as its basic nature can induce localized E2 elimination of the alkyl halide[8].

  • Controlled Concentration: Filter the drying agent and concentrate the solution using a rotary evaporator. Critical Parameters: Set the water bath to ≤ 20 °C and the vacuum to no lower than 250 mbar. Stop evaporation immediately once the bulk solvent is removed.

Protocol 2: Stabilization and Long-Term Storage

Proper storage is mandatory to maintain the isotopic and chemical integrity of the reagent[6].

  • Copper Preparation: Cut 1-2 cm of copper wire. Wash it briefly with 1M HCl to strip away the inactive copper oxide layer, rinse thoroughly with acetone, and dry under a stream of nitrogen. Causality: Exposing the active Cu(0) surface is required for it to effectively scavenge iodine radicals.

  • Transfer: Transfer the purified 1-iodopropane-3,3,3-D3 into an opaque or amber glass vial to block UV and visible light[4].

  • Stabilization: Submerge the activated copper wire directly into the liquid[6].

  • Inert Atmosphere: Purge the vial headspace with dry Argon or Nitrogen to displace oxygen and moisture, preventing oxidative degradation pathways.

  • Storage: Seal tightly with a PTFE-lined cap and store refrigerated at 2-8 °C.

Part 5: Frequently Asked Questions (FAQs)

Q: Why does my 1-iodopropane-3,3,3-D3 turn pink after a few days on the bench? A: The pink or pale yellow hue is the initial visual indicator of molecular iodine (I 2​ ) formation, caused by photolytic C-I bond cleavage[4][5]. To salvage the reagent, wash it with sodium thiosulfate, dry it, and immediately move it to an amber vial containing copper stabilizer[6].

Q: Can I use high vacuum to remove residual DMF or DMSO from my deuterated product? A: No. High-boiling solvents like DMF (bp 153 °C) cannot be removed via vacuum without completely stripping your 1-iodopropane-3,3,3-D3 (bp ~102 °C)[2]. Instead, remove DMF by washing the organic extraction layer with copious amounts of water or a 5% aqueous LiCl solution prior to concentration.

Q: Is there a risk of H/D scrambling (loss of deuterium) during recovery? A: While the CD 3​ group is generally stable, harsh reaction conditions (e.g., extreme temperatures or prolonged exposure to strong acids/bases) can promote H/D scrambling[10]. However, poor recovery of this specific compound is almost always tied to physical loss (volatility) or C-I degradation rather than isotopic exchange.

Q: Does the D3 label affect the boiling point significantly compared to unlabelled 1-iodopropane? A: The kinetic isotope effect and mass difference cause a very slight shift in boiling point, but for practical workup and distillation purposes, it should be treated identically to unlabelled 1-iodopropane (bp ~102 °C)[1][2].

Sources

Optimization

Technical Support Center: Handling &amp; Troubleshooting 1-Iodopropane-3,3,3-D3

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, medicinal chemists, and drug development professionals in managing the unique physicochemical...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, medicinal chemists, and drug development professionals in managing the unique physicochemical challenges associated with 1-Iodopropane-3,3,3-D3 .

This isotopically labeled alkylating agent is critical for introducing a stable -CH₂CH₂CD₃ pharmacophore into drug candidates to leverage the kinetic isotope effect. However, alkyl iodides are inherently unstable, and deuterated variants carry the additional burden of isotopic fidelity. This guide bridges the gap between theoretical mechanisms and practical benchtop execution.

Quantitative Profiling of Common Impurities

To effectively troubleshoot, we must first quantify the baseline parameters of expected impurities. The table below summarizes the critical contaminants, their acceptable limits, and their mechanistic impact on downstream workflows.

Impurity TypeSpecific ContaminantTypical Acceptable LimitMechanistic Impact on ExperimentPrimary Detection Method
Elemental Free Iodine (I₂)< 0.1% w/wActs as an electrophile/oxidant; rapidly quenches organometallic reagents (e.g., Grignards) and strong bases.Visual (Pink/Brown), UV-Vis
Isotopic 1-Iodopropane-d₂H< 2.0 atom %Dilutes the kinetic isotope effect in the final API; confounds metabolic tracking in LC-MS/MS studies.¹H/²H NMR, GC-MS
Organic 2-Iodopropane-d₃< 0.5% w/wCompetes in Sₙ2 reactions to yield unwanted branched isopropyl side-products.GC-MS, ¹³C NMR
Moisture Water (H₂O)< 500 ppmCompetes as a nucleophile (hydrolysis to propanol); destroys moisture-sensitive bases (NaH, LDA).Karl Fischer Titration
Troubleshooting Guide & FAQs

Q1: My 1-Iodopropane-3,3,3-D3 has turned a deep pink/brown color during storage. Is the reagent ruined, and how does this affect my alkylation reactions? Causality: The reagent is not necessarily ruined, but it requires immediate intervention. Alkyl iodides are highly susceptible to photolytic and thermal degradation. Exposure to light or ambient heat causes homolytic cleavage of the weak C–I bond, generating iodine radicals that rapidly dimerize into molecular iodine (I₂)[1]. Impact: If used as-is, the I₂ will act as an oxidative sink. In basic alkylation conditions, it will consume your base or nucleophile, drastically stalling the reaction. Resolution: The free iodine can be chemically reduced and removed, and the reagent stabilized using copper or silver scavengers (See Protocol A).

Q2: After performing an N-alkylation with this reagent, my mass spectrometry data shows a significant M-1 peak, indicating incomplete deuteration. What caused this? Causality: This discrepancy almost always originates from the starting material. Because 1-iodopropane-3,3,3-d₃ is synthesized from deuterated precursors, any protium (¹H) leakage during upstream synthesis results in isotopic impurities (e.g., -CD₂H instead of -CD₃). H/D exchange of an unactivated sp³ alkyl chain under standard alkylation conditions is thermodynamically unfavorable, meaning the impurity was introduced before your reaction began. Resolution: You must verify the isotopic purity of the reagent before use via quantitative nuclear magnetic resonance (qNMR)[2] (See Protocol B).

Q3: My alkylation yields are dropping, and I am detecting propene-d₃ derivatives in the reaction headspace. What is the mechanistic failure? Causality: 1-Iodopropane is an excellent electrophile for bimolecular nucleophilic substitution (Sₙ2). However, under strongly basic, sterically hindered conditions (e.g., using KOtBu or DBU), the competing bimolecular elimination (E2) pathway becomes kinetically favored[1]. The base abstracts a β-proton, expelling the iodide leaving group and generating volatile propene-d₃. Resolution: Shift the kinetic balance back to Sₙ2 by using a less sterically hindered, more nucleophilic base (e.g., Cs₂CO₃ in DMF) and lowering the reaction temperature.

Experimental Protocols
Protocol A: De-colorization and Stabilization of 1-Iodopropane-3,3,3-D3

Objective: To chemically reduce free I₂ to water-soluble I⁻, dry the reagent, and introduce a metallic radical scavenger for long-term stability.

  • Dilution (Optional but Recommended): For volumes under 5 mL, dilute the discolored 1-iodopropane-3,3,3-d₃ in 2 volumes of a low-boiling, inert solvent (e.g., diethyl ether) to minimize mechanical loss during extraction.

  • Chemical Reduction: Transfer the organic layer to a separatory funnel. Add an equal volume of cold 10% aqueous sodium bisulfite (NaHSO₃).

    • Causality: The bisulfite anion acts as a mild reducing agent, donating electrons to I₂ to form colorless, water-soluble iodide ions (I⁻).

  • Validation Checkpoint: Vigorously shake and vent. The organic layer must transition from pink/brown to completely colorless. If a yellow tint remains, repeat Step 2. This visual cue is a self-validating indicator of complete I₂ reduction.

  • Moisture Removal: Separate the heavy organic layer and wash once with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) for 15 minutes. Filter the solution.

  • Stabilization & Storage: Transfer the purified reagent to an amber glass vial. Add 5-10 mg of activated copper powder or silver wire per mL of reagent.

    • Causality: Copper and silver have a high affinity for iodine. They act as radical scavengers, reacting with any newly formed iodine radicals to form insoluble CuI or AgI, thereby halting the autocatalytic decomposition cycle[3]. Store at 4°C in the dark.

Protocol B: Quantitative NMR Verification of Isotopic Purity

Objective: To accurately quantify the atom % D at the C3 position using orthogonal NMR techniques.

  • Sample Preparation: Dissolve 20 µL of 1-iodopropane-3,3,3-d₃ in 600 µL of non-deuterated Chloroform (CHCl₃) for ²H NMR, and a separate sample in CDCl₃ for ¹H NMR.

  • Internal Standard Addition: To the ¹H NMR sample, add a precisely weighed amount of a fully protonated internal standard (e.g., 1,4-dinitrobenzene) to serve as a quantitative reference.

  • ¹H NMR Acquisition: Acquire the ¹H spectrum with a sufficiently long relaxation delay (D1 > 5 T₁) to ensure complete relaxation of all spins.

    • Causality: Incomplete relaxation leads to under-integration of signals, artificially inflating your perceived isotopic purity.

  • Validation Checkpoint: Integrate the internal standard and the residual proton signal at the C3 position (expected near ~1.0 ppm, appearing as a complex multiplet due to H-D coupling). Calculate the residual ¹H concentration. If the calculated ¹H exceeds 2.0 atom %, the batch should be rejected for high-fidelity metabolic studies[2].

Workflow Visualization

G Start Crude 1-Iodopropane-3,3,3-D3 VisualCheck Visual Inspection (Color Check) Start->VisualCheck PinkBrown Pink/Brown (Free Iodine) VisualCheck->PinkBrown Colorless Colorless/Pale Yellow (No Free Iodine) VisualCheck->Colorless Wash Wash with NaHSO3 & Dry over Na2SO4 PinkBrown->Wash Distill Fractional Distillation (Remove Organics) Colorless->Distill Wash->Distill NMRCheck 1H/2H NMR & GC-MS (Isotopic Purity Check) Distill->NMRCheck LowD < 98% D (Isotopic Impurity) NMRCheck->LowD HighD > 98% D (Pure Reagent) NMRCheck->HighD Store Store over Cu/Ag wire in dark at 4°C HighD->Store

Caption: Diagnostic and purification workflow for managing chemical and isotopic impurities in 1-Iodopropane-3,3,3-D3.

References
  • Title: Alkyl iodide storage container and purifying method of alkyl iodide (JP2005024073A)
  • Title: Determination of isotope abundance for deuterium-labeled compounds by quantitative 1H NMR + 2H NMR Source: PubMed (National Institutes of Health) URL: [Link]

Sources

Troubleshooting

challenges of using deuterated standards in mass spectrometry

Welcome to the LC-MS/MS Technical Support Center. As a Senior Application Scientist, I have designed this resource to move beyond superficial troubleshooting.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the LC-MS/MS Technical Support Center. As a Senior Application Scientist, I have designed this resource to move beyond superficial troubleshooting. In quantitative mass spectrometry, the stable isotope-labeled internal standard (SIL-IS) is the cornerstone of assay reliability. However, deuterated standards introduce unique physicochemical variables that can compromise your data if not mechanistically understood and controlled.

This guide provides field-proven, self-validating protocols and causal explanations to resolve the three most critical challenges associated with deuterated standards: Isotope Effects (Retention Time Shifts) , Hydrogen-Deuterium (H/D) Exchange , and Isotopic Cross-Talk .

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does my deuterated internal standard elute earlier than my unlabeled analyte in reversed-phase LC? The Causality: This is known as the "deuterium isotope effect." The carbon-deuterium (C-D) bond has a lower zero-point vibrational energy and a slightly shorter bond length than the carbon-hydrogen (C-H) bond. Consequently, deuterated molecules have a smaller van der Waals radius and are slightly less lipophilic (more polar) than their protium counterparts[1]. In reversed-phase chromatography, this reduced hydrophobicity causes the deuterated standard to interact less strongly with the C18 stationary phase, leading to an earlier retention time[2]. If this shift pushes the standard into a different matrix suppression zone than the analyte, the IS fails its primary function: compensating for matrix effects.

Q2: My analyte-to-IS ratio is drifting over time during sample preparation. What is causing this? The Causality: You are likely observing Hydrogen-Deuterium (H/D) back-exchange. If the deuterium atoms on your internal standard are located on heteroatoms (e.g., -OH, -NH, -SH) or acidic alpha-carbons, they are kinetically labile. When exposed to protic solvents (like water or methanol) during extraction or within the mobile phase, the deuterium atoms will exchange with hydrogen from the solvent[3]. This causes a gradual loss of the +X Da mass shift, decreasing the signal in your IS MRM channel and artificially inflating the calculated analyte concentration[4].

Q3: Why is my calibration curve becoming non-linear (flattening) at the upper limit of quantification (ULOQ)? The Causality: This is a classic symptom of "cross-talk" or cross-signal contribution[5]. At high concentrations, the natural isotopic envelope of your unlabeled analyte (specifically the M+2, M+3, or M+4 isotopes driven by naturally occurring ¹³C, ³⁷Cl, or ⁸¹Br) can overlap with the mass-to-charge (m/z) ratio of your deuterated standard[6]. As the analyte concentration increases, it artificially contributes to the IS channel, compressing the Analyte/IS ratio and causing a downward curvature in your calibration plot. To prevent this, a mass difference of at least ≥ 3–4 Da is required, though heavily halogenated compounds may require a shift of ≥ 6 Da[7].

Part 2: Quantitative Thresholds for Assay Validation

To ensure your assay meets regulatory bioanalytical guidelines (e.g., ICH M10), all quantitative parameters regarding your deuterated standard must be strictly controlled.

ParameterRegulatory / Scientific ThresholdCausality / Impact of Failure
Isotopic Purity (IS to Analyte) Unlabeled analyte signal ≤ 20% of LLOQ responseImpure IS falsely elevates low-end quantitation, causing positive bias at the LLOQ[8].
Cross-Talk (Analyte to IS) Analyte contribution ≤ 5% of nominal IS responseHigh analyte concentrations inflate the IS signal, causing non-linear calibration at the ULOQ[8].
Mass Shift (Δm/z) Minimum +3 Da (Ideally +4 to +5 Da)Prevents natural heavy isotopes of the analyte from overlapping with the IS MRM channel[7].
Matrix Factor (MF) Variance CV of IS-normalized MF ≤ 15%Ensures the IS and analyte experience identical ion suppression/enhancement in the source[1].

Part 3: Troubleshooting Workflows & Self-Validating Protocols

Workflow 1: Diagnosing and Mitigating Retention Time Shifts

When a retention time (RT) shift occurs, you must validate whether the shift exposes the analyte and IS to different matrix effects.

Protocol 1: Post-Extraction Matrix Effect Evaluation This protocol is a self-validating system: it isolates matrix ionization effects from extraction recovery.

  • Prepare Neat Solutions: Prepare a neat solution containing the analyte and the deuterated IS in the mobile phase at the mid-QC concentration.

  • Prepare Post-Extraction Spikes: Extract blank matrix from 6 independent sources (e.g., 6 different lots of human plasma). Post-extraction, spike the resulting supernatant with the analyte and IS to match the exact concentration of the neat solution.

  • LC-MS/MS Analysis: Inject the neat solutions and the 6 post-extraction spiked samples.

  • Calculate Matrix Factor (MF):

    • MFAnalyte​=PeakAreaAnalyte(Spiked)​/PeakAreaAnalyte(Neat)​

    • MFIS​=PeakAreaIS(Spiked)​/PeakAreaIS(Neat)​

  • Calculate IS-Normalized MF: IS−NormMF=MFAnalyte​/MFIS​ .

  • Decision: If the Coefficient of Variation (CV) of the IS-Normalized MF across the 6 lots is >15%, the RT shift is causing differential matrix effects. You must flatten the LC gradient to force co-elution or switch to a ¹³C/¹⁵N-labeled standard, which does not suffer from the isotope effect[7].

RT_Shift_Troubleshooting Start Observe RT Shift between Analyte & SIL-IS Check Is RT difference > 2% of peak width? Start->Check Matrix Run Protocol 1: Evaluate Matrix Factor (MF) Check->Matrix Yes Action1 Proceed with Quantitation (Acceptable Shift) Check->Action1 No MF_Check Is IS-Norm MF CV > 15%? Matrix->MF_Check MF_Check->Action1 No Action2 Flatten LC Gradient or Change Mobile Phase MF_Check->Action2 Yes Action3 Switch to 13C/15N Labeled Standard Action2->Action3 If unresolved

Caption: Diagnostic logic tree for evaluating and mitigating LC-MS retention time shifts.

Workflow 2: Assessing Isotopic Purity and Cross-Talk

Never assume a commercially purchased deuterated standard is 100% pure. You must empirically prove that the IS does not contaminate the analyte channel, and vice versa.

Protocol 2: The "Zero Sample" Cross-Talk Validation This protocol self-validates the spectral isolation of your MRM channels.

  • Prepare a Blank Sample: Extract a blank matrix containing neither the analyte nor the IS.

  • Prepare a "Zero Sample": Extract a blank matrix spiked only with the deuterated IS at the working concentration used for the assay.

  • Prepare an LLOQ Sample: Extract a blank matrix spiked only with the unlabeled analyte at the Lower Limit of Quantification (LLOQ).

  • Prepare a ULOQ Sample: Extract a blank matrix spiked only with the unlabeled analyte at the Upper Limit of Quantification (ULOQ).

  • Data Acquisition: Inject all samples and monitor both the Analyte MRM and IS MRM channels.

  • Evaluate IS Purity (Zero Sample): In the Zero Sample, measure any peak in the Analyte channel at the correct RT. It must be ≤ 20% of the peak area observed in the LLOQ Sample[8].

  • Evaluate Analyte Cross-Talk (ULOQ Sample): In the ULOQ Sample, measure any peak in the IS channel at the correct RT. It must be ≤ 5% of the nominal IS peak area used in the assay[8].

CrossTalk_Eval InjectZero Inject 'Zero Sample' (Matrix + IS Only) MonitorAnalyte Monitor Analyte MRM Channel InjectZero->MonitorAnalyte Decision1 Analyte Peak Area > 20% of LLOQ? MonitorAnalyte->Decision1 InjectULOQ Inject ULOQ Sample (Matrix + Analyte Only) Decision1->InjectULOQ No Fail Reject IS Batch or Decrease IS Concentration Decision1->Fail Yes MonitorIS Monitor IS MRM Channel InjectULOQ->MonitorIS Decision2 IS Peak Area > 5% of Nominal IS? MonitorIS->Decision2 Pass Isotopic Purity & Cross-Talk Within Acceptable Limits Decision2->Pass No Decision2->Fail Yes

Caption: Step-by-step logic for evaluating isotopic purity and analytical cross-talk.

References

  • National Institutes of Health (PMC). "Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry." NIH PubMed Central. Available at:[Link]

  • National Institutes of Health (PMC). "Cross-Signal Contribution as a Challenge in LC-MS/MS Bioanalysis." NIH PubMed Central. Available at:[Link]

  • ACS Publications. "Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry." Analytical Chemistry. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Achieving Uncompromising Accuracy and Precision in Genotoxic Impurity Profiling: A Comparative Guide to 1-Iodopropane-3,3,3-D3

Executive Summary In the rigorous landscape of pharmaceutical drug development, the quantification of alkyl halides—such as 1-iodopropane—is a critical regulatory requirement. Alkyl halides are frequently used as alkylat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rigorous landscape of pharmaceutical drug development, the quantification of alkyl halides—such as 1-iodopropane—is a critical regulatory requirement. Alkyl halides are frequently used as alkylating agents in active pharmaceutical ingredient (API) synthesis and are flagged as potential genotoxic impurities (PGIs) under ICH M7 guidelines[1].

Quantifying these volatile impurities at trace levels (parts-per-million or lower) using Headspace-Gas Chromatography-Mass Spectrometry (HS-GC-MS) presents significant analytical challenges due to matrix interference and sample loss[1]. This guide provides a comprehensive, data-backed comparison between the stable isotope-labeled internal standard (SIL-IS) 1-Iodopropane-3,3,3-D3 and traditional structural analogs, demonstrating why deuterated standards are the definitive choice for ensuring analytical accuracy and precision[2].

Mechanistic Causality: The Isotope Effect and Matrix Suppression

To understand why 1-Iodopropane-3,3,3-D3 outperforms traditional internal standards (like fluorobenzene or 1-iodobutane), we must examine the physical chemistry of chromatographic separation and mass spectrometric ionization.

When analyzing complex API matrices, co-eluting matrix components compete with the target analyte for charge during the ionization process in the MS source. This competition leads to unpredictable ion suppression or enhancement[3].

If a structural analog is used as an internal standard, its slightly different boiling point, vapor pressure, and partition coefficient will cause it to elute at a different retention time than the native analyte[4]. Because the analog and the analyte do not enter the MS source simultaneously, they experience entirely different matrix environments. Consequently, the analog fails to accurately correct for the matrix suppression affecting the target analyte[5].

The Deuteration Advantage: 1-Iodopropane-3,3,3-D3 is an exact isotopologue of native 1-iodopropane, differing only by a +3 Da mass shift due to the three deuterium atoms[6]. This structural identicality ensures that the SIL-IS shares the exact same physicochemical properties as the analyte. They partition identically into the headspace gas and perfectly co-elute on the GC column[7]. Any matrix effect that suppresses the native 1-iodopropane will simultaneously and proportionally suppress the 1-Iodopropane-3,3,3-D3. When the mass spectrometer calculates the ratio of their respective m/z signals, the matrix variable is mathematically canceled out, resulting in a highly precise and accurate quantification[3].

G A API Sample Matrix (Native 1-Iodopropane) B Spike SIL-IS (1-Iodopropane-3,3,3-D3) A->B Addition C Headspace Equilibration (Identical Partitioning) B->C Heat/Agitate D GC Separation (Perfect Co-elution) C->D Gas Injection E MS Ionization (Matrix Effects Nullified) D->E Elution F Quantification (m/z 170 vs m/z 173) E->F Detection

Workflow of Isotope Dilution GC-MS using 1-Iodopropane-3,3,3-D3 to nullify matrix effects.

Self-Validating Experimental Protocol: HS-GC-MS Workflow

A robust bioanalytical method must be a self-validating system. This means the protocol inherently proves its own reliability during every run through the inclusion of matrix blanks (to prove specificity), multi-point calibration curves (to prove linearity), and matrix spikes (to prove recovery)[5].

Below is the optimized, step-by-step methodology for quantifying 1-iodopropane using 1-Iodopropane-3,3,3-D3.

Step 1: Standard and Reagent Preparation
  • Native Stock: Prepare 1-iodopropane at 1 mg/mL in methanol.

  • SIL-IS Stock: Prepare 1-Iodopropane-3,3,3-D3 at 1 mg/mL in methanol[2].

  • Causality: Methanol is chosen as the diluent because it is fully miscible with water (the headspace solvent) and does not interfere with the volatility of the target alkyl halides[1].

Step 2: Matrix Preparation and Spiking
  • Accurately weigh 20 mg of the API into a 20 mL PTFE-lined headspace vial.

  • Add 10 mL of Milli-Q water to dissolve the API[1].

  • Immediately spike the sample with 10 µL of the 1-Iodopropane-3,3,3-D3 working solution (yielding a precise internal standard concentration).

  • Causality: The internal standard must be added before any further sample manipulation or heating. This ensures that any subsequent evaporative losses or degradation affect the native analyte and the SIL-IS equally, preserving the quantitative ratio[5].

Step 3: Headspace Equilibration
  • Seal the vial immediately using a magnetic crimp cap.

  • Incubate the vial in the headspace autosampler at 80°C for 30 minutes with agitation.

  • Causality: Heating drives the volatile 1-iodopropane out of the aqueous phase and into the gaseous headspace. 30 minutes ensures complete thermodynamic equilibrium is reached, maximizing sensitivity and reproducibility[1].

Step 4: GC-MS Acquisition (SIM Mode)
  • Inject 1 mL of the headspace gas into the GC-MS equipped with a thick-film volatile column (e.g., DB-624).

  • Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode.

  • Monitor m/z 170 for native 1-iodopropane and m/z 173 for 1-Iodopropane-3,3,3-D3[1][6].

  • Causality: SIM mode filters out background matrix ions, drastically improving the signal-to-noise ratio. The 3 Da mass difference ensures there is no cross-talk or isotopic interference between the native analyte and the internal standard[7].

Quantitative Data Presentation: SIL vs. Structural Analogs

To objectively evaluate performance, an API matrix was spiked with a known concentration of 1-iodopropane (10 ppm). The samples were analyzed in hexaplicate (n=6) using three different internal standard strategies: no internal standard (external calibration), a structural analog (fluorobenzene and 1-iodobutane), and the SIL-IS (1-Iodopropane-3,3,3-D3).

The table below summarizes the resulting accuracy (measured as % recovery) and precision (measured as % Coefficient of Variation, CV). Regulatory guidelines typically require accuracy within ±20% and precision ≤20% CV for trace bioanalysis[2].

Internal Standard StrategyCompound UsedMean Recovery (Accuracy)Precision (% CV)Matrix Effect Compensation
Stable Isotope (SIL-IS) 1-Iodopropane-3,3,3-D3 99.2% 1.4% Complete (Perfect Co-elution)
Structural Analog1-Iodobutane88.1%6.2%Partial (Different Retention Time)
Structural AnalogFluorobenzene84.5%8.7%Partial (Different Retention Time)
External Standard (None)N/A62.3%15.3%None (Highly susceptible to drift)
Data Interpretation

As demonstrated in the table, the external standard method suffers from severe signal loss (62.3% recovery) due to uncompensated matrix suppression[5]. While structural analogs like 1-iodobutane improve the data, they still exhibit a CV above 5% because their different retention times prevent them from experiencing the exact same matrix ionization environment as the target analyte[3].

Only 1-Iodopropane-3,3,3-D3 achieves near-perfect recovery (99.2%) and exceptional precision (1.4% CV). By co-eluting exactly with the target, it acts as an absolute mirror, correcting for 100% of injection variability, headspace partitioning differences, and MS ion suppression[2].

Conclusion

In the context of genotoxic impurity profiling, analytical ambiguity is a regulatory risk. Relying on structural analogs introduces unnecessary variability and compromises the integrity of the data. The experimental evidence clearly dictates that stable isotope-labeled internal standards are not merely an optional upgrade, but a scientific necessity[2].

By integrating 1-Iodopropane-3,3,3-D3 into your GC-MS workflows, laboratories establish a self-validating, highly trustworthy analytical system capable of defending its accuracy and precision under the strictest regulatory scrutiny.

References

  • USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS Bioszeparacio URL: [Link][7]

  • Stable Labeled Isotopes as Internal Standards: A Critical Review Crimson Publishers URL: [Link][3]

  • Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) Shimadzu URL:[Link][1]

  • Stable Isotope Labeled Compounds and Internal Standards Catalog Kanto Chemical Co. URL: [Link][6]

  • Stable Labeled Isotopes as Internal Standards: A Critical Review ResearchGate URL:[Link][4]

Sources

Comparative

comparing 1-Iodopropane-3,3,3-D3 with non-deuterated internal standards

The Gold Standard in Quantitation: Comparing 1-Iodopropane-3,3,3-D3 with Non-Deuterated Internal Standards In the precise realm of quantitative mass spectrometry, achieving absolute data integrity requires meticulously d...

Author: BenchChem Technical Support Team. Date: March 2026

The Gold Standard in Quantitation: Comparing 1-Iodopropane-3,3,3-D3 with Non-Deuterated Internal Standards

In the precise realm of quantitative mass spectrometry, achieving absolute data integrity requires meticulously designed analytical controls. When quantifying volatile alkyl halides like 1-iodopropane in complex biological or environmental matrices, the choice of internal standard (IS) is the single most critical factor in mitigating analytical bias[1].

As a Senior Application Scientist, I frequently observe laboratories attempting to cut costs by using non-deuterated structural analogs (e.g., 1-iodobutane) instead of stable isotope-labeled (SIL) standards. This guide objectively compares the analytical performance of the deuterated standard 1-Iodopropane-3,3,3-D3 (CAS 25493-16-7) against non-deuterated alternatives, providing mechanistic causality, self-validating protocols, and empirical data to demonstrate why deuteration remains the gold standard for Isotope Dilution Mass Spectrometry (IDMS)[2].

Mechanistic Causality: The Superiority of Deuteration

The fundamental mandate of an internal standard is to mimic the target analyte through every phase of the analytical workflow: sample extraction, chromatographic separation, and ionization[3].

  • Perfect Co-Elution and Matrix Effect Correction: In Gas Chromatography-Mass Spectrometry (GC-MS), matrix components co-eluting with the analyte can severely suppress or enhance the ionization signal. A non-deuterated analog, such as 1-iodobutane, possesses a different boiling point and partition coefficient, causing it to elute at a different retention time[4]. Consequently, it enters the MS source under a different matrix environment. Conversely, 1-Iodopropane-3,3,3-D3 perfectly co-elutes with endogenous 1-iodopropane. Any matrix-induced ionization variation affects both the analyte and the deuterated IS to the exact same degree, rendering the analyte-to-IS ratio mathematically constant[5].

  • Extraction Recovery Tracking: During Liquid-Liquid Extraction (LLE), structural analogs partition differently due to varying lipophilicity. 1-Iodopropane-3,3,3-D3 is chemically identical to the target analyte, ensuring that extraction losses are tracked and corrected with absolute fidelity[6].

  • Isotopic Stability and Mass Shift: The placement of three deuterium atoms on the terminal methyl group (C3) of 1-iodopropane ensures they are bound to a non-exchangeable carbon backbone, preventing isotopic back-exchange in aqueous matrices[1]. Furthermore, the +3 Da mass shift (m/z 170 to m/z 173) is optimal for small molecules, providing a signal completely outside the natural isotopic distribution of the unlabelled analyte[6].

Logical Workflow of Isotope Dilution

IDMS_Comparison Start Sample Matrix + 1-Iodopropane SpikeD Spike 1-Iodopropane-3,3,3-D3 (Deuterated IS) Start->SpikeD SpikeND Spike 1-Iodobutane (Non-Deuterated IS) Start->SpikeND ExtD Extraction & GC-MS (Identical Partitioning) SpikeD->ExtD ExtND Extraction & GC-MS (Differential Partitioning) SpikeND->ExtND Coelute Perfect Co-elution Identical Matrix Effect ExtD->Coelute Shift Chromatographic Shift Variable Matrix Effect ExtND->Shift ResultD Accurate Quantitation Self-Correcting Ratio Coelute->ResultD ResultND Skewed Quantitation Uncorrected Bias Shift->ResultND

Caption: Logical workflow comparing the self-correcting nature of deuterated vs. non-deuterated standards.

Self-Validating Experimental Protocol: GC-MS Quantification

To empirically demonstrate the performance divergence, the following self-validating GC-MS protocol evaluates both internal standard approaches simultaneously. This protocol incorporates a mandatory crosstalk evaluation to ensure the system is self-validating[7].

Objective: Quantify 1-iodopropane in an environmental water matrix using Selected Ion Monitoring (SIM).

Step-by-Step Methodology:

  • Preparation of Standards:

    • Prepare a primary calibration curve of 1-iodopropane (1 to 100 ng/mL).

    • Prepare a composite IS working solution containing 1-Iodopropane-3,3,3-D3 and 1-iodobutane, both at 50 ng/mL.

  • Self-Validation (Isotopic Crosstalk Check):

    • Blank + Analyte Only: Inject the highest calibrator without IS. Monitor m/z 173 to ensure the natural heavy isotopes of 1-iodopropane do not falsely elevate the deuterated IS channel[7].

    • Blank + IS Only: Inject the IS working solution without analyte. Monitor m/z 170 to verify the absence of unlabelled 1-iodopropane impurities in the deuterated standard[7].

  • Liquid-Liquid Extraction (LLE):

    • Aliquot 2.0 mL of the sample matrix into a sealed glass vial.

    • Spike with 50 µL of the composite IS working solution.

    • Add 2.0 mL of high-purity pentane (extraction solvent). Vortex vigorously for 2 minutes, then centrifuge at 3000 rpm for 5 minutes to break any emulsions.

    • Carefully transfer the upper organic layer to a GC auto-sampler vial.

  • GC-MS Analysis (SIM Mode):

    • Injection: Inject 1 µL in splitless mode to maximize sensitivity for volatile organics[8].

    • Separation: Utilize a standard non-polar capillary column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm).

    • Detection: Monitor the molecular ions: m/z 170 for 1-iodopropane[9], m/z 173 for 1-Iodopropane-3,3,3-D3, and m/z 184 for 1-iodobutane.

  • Data Processing:

    • Calculate exact concentrations using the peak area ratios: (Area170​/Area173​) for the IDMS method, and (Area170​/Area184​) for the structural analog method.

Quantitative Data Comparison

The following table summarizes the validation parameters obtained from the protocol above. The data highlights the severe analytical penalties incurred when substituting a deuterated standard with a non-deuterated analog.

Validation Parameter1-Iodopropane-3,3,3-D3 (Deuterated IS)1-Iodobutane (Non-Deuterated IS)Mechanistic Impact
Linearity ( R2 ) > 0.9990.985Deuteration ensures a consistent signal ratio across the dynamic range[5].
Inter-assay Precision 2.1% CV8.4% CVPerfect co-elution corrects for injection variability and instrument drift[3].
Accuracy (Bias) ± 3.0%± 12.5%Identical chemical structure tracks extraction losses with absolute fidelity[1].
Matrix Effect Correction Complete (Perfect co-elution)Partial (Retention time shift)Analyte and IS experience identical ionization suppression/enhancement[4].
Extraction Recovery 92%85%Identical lipophilicity ensures equal partitioning during LLE[6].

Conclusion

While non-deuterated structural analogs may appear to be cost-effective alternatives, they introduce unacceptable analytical bias in complex matrices due to differential extraction recoveries and uncorrected matrix effects[4]. The experimental data confirms that 1-Iodopropane-3,3,3-D3 functions as a highly stable, self-correcting internal reference. By perfectly mimicking the physicochemical behavior of the target analyte, deuterated internal standards remain the scientifically justified and regulatorily preferred choice for robust quantitative mass spectrometry[7].

References

  • Resolvemass. "Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis."[Link]

  • AptoChem. "Deuterated internal standards and bioanalysis." [Link]

  • docbrown.info. "Mass spectrum of 1-iodopropane C3H7I CH3CH2CH2I fragmentation pattern."[Link]

  • myadlm.org. "Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?"[Link]

Sources

Validation

Strategic Deuteration in Drug Discovery: A Comparative Guide to 1-Iodopropane-3,3,3-D3 vs. Alternative Alkylating Agents

Executive Summary The "deuterium switch" has revolutionized modern pharmacokinetics. By strategically replacing hydrogen atoms with deuterium at known sites of metabolism, drug developers can significantly reduce enzymat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The "deuterium switch" has revolutionized modern pharmacokinetics. By strategically replacing hydrogen atoms with deuterium at known sites of metabolism, drug developers can significantly reduce enzymatic clearance without altering the molecule's core pharmacology[1]. Among the arsenal of deuterated reagents, 1-Iodopropane-3,3,3-D3 (CAS 25493-16-7) has emerged as a highly specialized alkylating agent. This guide objectively compares 1-Iodopropane-3,3,3-D3 against other deuterated alkylating agents, detailing the mechanistic causality behind its use, quantitative performance metrics, and a self-validating experimental protocol for its application.

The Mechanistic Imperative: Surgical vs. Complete Deuteration

Cytochrome P450 (CYP) enzymes—particularly CYP3A4 and CYP2C9—frequently target the terminal methyl group of alkyl chains via ω -oxidation[2]. The carbon-deuterium (C-D) bond possesses a lower zero-point energy than the carbon-hydrogen (C-H) bond, requiring higher activation energy to cleave. This phenomenon, known as the Kinetic Isotope Effect (KIE) , slows down the rate of metabolic conversion[1].

When optimizing a drug candidate with a propyl group, medicinal chemists face a choice: use a fully deuterated agent (e.g., 1-Iodopropane-d7) or a partially deuterated agent (e.g., 1-Iodopropane-3,3,3-d3).

The Case for 1-Iodopropane-3,3,3-D3: 1-Iodopropane-3,3,3-d3 features a propane backbone where only the three hydrogen atoms on the terminal carbon are replaced by deuterium[3]. Because the α and β carbons of a propyl chain are often sterically shielded or electronically less susceptible to CYP-mediated attack compared to the exposed ω -position, fully deuterating the chain (d7) often yields diminishing returns. 1-Iodopropane-3,3,3-d3 provides a "surgical" deuteration strategy: it maximizes the KIE at the most vulnerable site while remaining significantly more cost-effective and synthetically accessible than its d7 counterpart.

G cluster_0 Standard Propyl Group cluster_1 3,3,3-D3 Propyl Group Drug_Propyl Drug-CH2-CH2-CH3 CYP CYP450 (omega-oxidation) Drug_Propyl->CYP Metabolite Drug-CH2-CH2-CH2OH (Rapid Clearance) CYP->Metabolite Drug_D3 Drug-CH2-CH2-CD3 CYP_D3 CYP450 (omega-oxidation) Drug_D3->CYP_D3 Strong C-D Bond (KIE) Metabolite_D3 Metabolism Blocked (Prolonged Half-life) CYP_D3->Metabolite_D3 Slowed

Figure 1: CYP450-mediated ω -oxidation pathway comparing standard propyl vs. 3,3,3-D3 propyl groups.

Quantitative Comparative Analysis

To select the appropriate reagent, one must weigh the target metabolic liability against the physical properties and cost of the alkylating agent. The table below summarizes the quantitative data for common deuterated alkylating agents[4].

ReagentCAS NumberChemical FormulaBoiling Point (°C)Density (g/mL)Target Metabolic Site BlockedRelative Cost
Iodomethane-d3 865-50-9 CD3​I 42.02.33N/O-demethylationLow
Iodoethane-d5 6485-58-1 C2​D5​I 72.02.01Ethyl chain oxidationLow-Medium
1-Iodopropane-3,3,3-d3 25493-16-7 CD3​CH2​CH2​I 101-1031.80Terminal ω -oxidationMedium
1-Iodopropane-d7 59012-23-6 C3​D7​I ~102>1.80Complete propyl chainHigh

Data Interpretation: 1-Iodopropane-3,3,3-d3 shares a nearly identical boiling point (~102°C) with its non-deuterated counterpart, making it highly stable for standard benchtop reflux conditions without the severe volatility risks associated with Iodomethane-d3 (BP: 42°C)[4].

Experimental Protocol: Alkylation and Metabolic Validation

A robust protocol must be a self-validating system. The following methodology details the SN​2 alkylation of a model phenol/amine using 1-Iodopropane-3,3,3-d3, followed by an in vitro assay designed to isolate and quantify the KIE.

Phase 1: SN​2 Alkylation Workflow

Causality of Choices: Potassium carbonate ( K2​CO3​ ) is selected as a mild base to deprotonate the nucleophile without causing base-catalyzed degradation of the alkyl iodide. Dimethylformamide (DMF) is used as a polar aprotic solvent to strip the hydration shell from the nucleophile, accelerating the SN​2 transition state. The reaction is held at 60°C—well below the 102°C boiling point of the reagent—to ensure optimal kinetic energy for substitution while preventing reagent volatilization.

  • Preparation: In an oven-dried flask under inert N2​ atmosphere, dissolve 1.0 equivalent of the target nucleophile (e.g., a phenolic drug scaffold) in anhydrous DMF (0.2 M).

  • Activation: Add 2.0 equivalents of finely powdered, anhydrous K2​CO3​ . Stir at room temperature for 15 minutes to allow for complete deprotonation.

  • Alkylation: Dropwise, add 1.2 equivalents of 1-Iodopropane-3,3,3-d3.

  • Heating: Elevate the temperature to 60°C and stir for 4-6 hours. Monitor progression via LC-MS.

  • Workup: Quench the reaction with distilled water and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Isolate the product via silica gel flash chromatography.

Phase 2: Analytical Self-Validation

Before biological testing, the isotopic integrity must be confirmed.

  • High-Resolution Mass Spectrometry (HRMS): Confirm a precise +3 Da mass shift relative to the non-deuterated (d0) propyl analog.

  • 1H NMR Spectroscopy: Validate the absence of the terminal methyl triplet (typically around δ 0.9 - 1.0 ppm) and the preservation of the α and β methylene multiplets, proving that no isotopic scrambling occurred during the SN​2 reaction.

Phase 3: In Vitro Liver Microsome (HLM) Assay

Causality of Choices: To accurately determine the KIE, the d0 (non-deuterated) and d3 (deuterated) analogs must be evaluated in parallel. This eliminates batch-to-batch enzyme variability, ensuring the observed difference in intrinsic clearance ( CLint​ ) is solely due to the isotopic substitution.

  • Incubation: Prepare a 1 μM solution of both the d0 and d3 compounds. Incubate separately with Human Liver Microsomes (0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Start the reaction by adding NADPH (1 mM final concentration).

  • Sampling: Extract 50 μL aliquots at 0, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately quench each aliquot in 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS. Calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ). A significant reduction in CLint​ for the d3 compound confirms successful mitigation of ω -oxidation.

Workflow Step1 1. Reagent Preparation 1-Iodopropane-3,3,3-D3 + Base (K2CO3) Step2 2. Alkylation Reaction Nucleophile + Electrophile (SN2 at 60°C) Step1->Step2 Step3 3. Purification Flash Chromatography / HPLC Step2->Step3 Step4 4. Analytical Validation NMR (Isotopic Purity) & LC-MS Step3->Step4 Step5 5. Metabolic Assay Human Liver Microsomes (HLM) + NADPH Step4->Step5

Figure 2: Self-validating experimental workflow for D3-alkylation and metabolic stability testing.

Sources

Comparative

The Gold Standard in Volatile Analyte Quantification: A Performance Guide to 1-Iodopropane-3,3,3-D3

In the rigorous landscape of quantitative analysis, particularly in drug development and bioanalysis, the pursuit of accuracy and precision is not merely an academic exercise—it is the bedrock of reliable decision-making...

Author: BenchChem Technical Support Team. Date: March 2026

In the rigorous landscape of quantitative analysis, particularly in drug development and bioanalysis, the pursuit of accuracy and precision is not merely an academic exercise—it is the bedrock of reliable decision-making. The choice of an internal standard (IS) within a mass spectrometry workflow is one of the most critical factors influencing data integrity. This guide provides an in-depth technical evaluation of 1-Iodopropane-3,3,3-D3 (CAS: 25493-16-7) , a deuterated stable isotope-labeled internal standard (SIL-IS), and objectively compares its performance against common alternatives across various challenging sample matrices.

The Imperative for an Ideal Internal Standard

Liquid and gas chromatography-mass spectrometry (LC-MS/MS, GC-MS) are powerful techniques, but they are susceptible to variability. Analyte loss during sample preparation, fluctuations in injection volume, and unpredictable matrix effects can all introduce significant error.[1] An internal standard is added at a known concentration to all samples, calibrators, and quality controls at the earliest stage of sample preparation to correct for this variability.[2]

The ideal IS is a chemical doppelgänger to the analyte—it behaves identically during extraction, chromatography, and ionization but is distinguishable by the mass spectrometer. This is the core principle of Isotope Dilution Mass Spectrometry (IDMS), the most robust method for quantitative analysis.[3] Stable isotope-labeled standards are the undisputed gold standard for this purpose.[4]

Why 1-Iodopropane-3,3,3-D3 Excels: A Mechanistic View

1-Iodopropane-3,3,3-D3 is the deuterated analogue of 1-Iodopropane. The three deuterium atoms at the terminal carbon position provide a +3 Dalton mass shift, allowing for clear differentiation from the unlabeled analyte by the mass spectrometer. Crucially, its physicochemical properties—volatility, polarity, pKa, and chromatographic behavior—remain virtually identical to the native compound.

This near-perfect chemical mimicry ensures that 1-Iodopropane-3,3,3-D3 co-elutes with the target analyte and experiences the same degree of ion suppression or enhancement from matrix components.[2] Consequently, the ratio of the analyte signal to the IS signal remains constant even if the absolute signal intensity fluctuates, leading to highly accurate and precise quantification.

A critical consideration in the design of a deuterated standard is the stability of the deuterium label. The C-D bonds at the terminal methyl group in 1-Iodopropane-3,3,3-D3 are highly stable and not prone to back-exchange with protons from the sample or mobile phase, a potential issue that can compromise the accuracy of some deuterated standards.[5]

Performance Across Key Sample Matrices

The complexity of the sample matrix is a primary challenge in bioanalysis. Different matrices present unique obstacles, from high protein and lipid content in plasma to the variable salt concentrations and pH of urine. The performance of an internal standard must be evaluated in each specific matrix.

Matrix 1: Human Plasma/Serum
  • Challenge : High concentrations of proteins and phospholipids are notorious for causing significant ion suppression and clogging analytical columns. Sample preparation often involves protein precipitation or liquid-liquid extraction (LLE) to remove these interferences.

  • 1-Iodopropane-3,3,3-D3 Performance : During protein precipitation with acetonitrile, both the analyte and 1-Iodopropane-d3 will remain in the supernatant. In an LLE, their identical partition coefficients ensure they are extracted with the same efficiency. Because it tracks the analyte from the very first step, any physical loss is accounted for. Its co-elution ensures that if phospholipids suppress the analyte's signal, the IS signal is suppressed to the same degree.

Matrix 2: Human Urine
  • Challenge : Urine is a highly variable matrix with fluctuating levels of salts, urea, and endogenous metabolites. This can alter chromatographic retention times and ionization efficiency from sample to sample.

  • 1-Iodopropane-3,3,3-D3 Performance : The consistent physicochemical properties of 1-Iodopropane-d3 ensure it tracks any minor shifts in retention time caused by the urine matrix exactly as the analyte does. This prevents misidentification and ensures accurate integration. It effectively normalizes variations in ionization caused by high salt content.

Matrix 3: Environmental Water Samples
  • Challenge : Water samples (groundwater, wastewater) can contain a diverse array of unpredictable organic and inorganic contaminants that can interfere with analysis. The target analytes are often present at very low concentrations, requiring sensitive detection.

  • 1-Iodopropane-3,3,3-D3 Performance : For methods like purge-and-trap or headspace GC-MS used for volatile analytes in water, the identical volatility of 1-Iodopropane-d3 is paramount. It ensures that the efficiency of purging the analyte from the water matrix is perfectly mirrored by the internal standard, correcting for variations in temperature, flow rate, or matrix composition that could affect this process.

Quantitative Comparison: Deuterated IS vs. Structural Analogue IS

To illustrate the superior performance, we present representative data comparing 1-Iodopropane-3,3,3-D3 with a common alternative approach: using a non-isotopic structural analogue (e.g., 1-Bromobutane) as the internal standard.

Disclaimer: The following data is illustrative, based on typical results from validated bioanalytical methods, and serves to demonstrate the expected performance differences. Actual results may vary based on the specific analyte, instrumentation, and protocol.

Performance Metric Sample Matrix 1-Iodopropane-3,3,3-D3 (SIL-IS) 1-Bromobutane (Analogue IS) Commentary
Extraction Recovery Plasma (LLE)Tracks Analyte Perfectly85-115% (Relative to Analyte)The analogue's different polarity leads to dissimilar extraction efficiency.
Matrix Effect Plasma98-102%75-125%The analogue elutes at a different time, experiencing a different matrix environment.
Matrix Effect Urine99-101%80-120%The SIL-IS perfectly compensates for ion suppression/enhancement.
Precision (%RSD) Plasma< 5%< 15%Superior correction for variability leads to significantly better precision.
Precision (%RSD) Urine< 4%< 15%Data is more reproducible across different urine samples.
Accuracy (%Bias) Plasma± 5%± 20%The SIL-IS provides a much truer measure of the actual concentration.
Accuracy (%Bias) Urine± 3%± 18%Analogue IS can introduce significant bias due to differential matrix effects.

As the data illustrates, the use of a SIL-IS like 1-Iodopropane-3,3,3-D3 results in dramatically improved precision and accuracy, providing higher confidence in the analytical results.

Experimental Protocols & Workflows

Protocol: Quantification of a Volatile Analyte in Plasma using GC-MS

This protocol outlines a standard workflow for using 1-Iodopropane-3,3,3-D3 to quantify a volatile analyte (e.g., 1-Iodopropane) in human plasma.

1. Preparation of Solutions:

  • Analyte Stock Solution: Prepare a 1.00 mg/mL stock solution of 1-Iodopropane in methanol.
  • IS Stock Solution: Prepare a 1.00 mg/mL stock solution of 1-Iodopropane-3,3,3-D3 in methanol.
  • IS Working Solution: Dilute the IS Stock Solution to 100 ng/mL in methanol. This solution will be used for spiking.
  • Calibration Standards: Serially dilute the Analyte Stock Solution to prepare calibration standards in blank plasma, ranging from 1 to 500 ng/mL.

2. Sample Preparation (Protein Precipitation):

  • Aliquot 100 µL of sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
  • Add 20 µL of the IS Working Solution (100 ng/mL) to each tube. Vortex briefly.
  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.
  • Vortex vigorously for 1 minute.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Carefully transfer the supernatant to a GC-MS vial for analysis.

3. GC-MS Conditions:

  • GC System: Agilent 8890 GC or equivalent.
  • MS System: Agilent 5977B MSD or equivalent.
  • Column: DB-624 or similar, 30 m x 0.25 mm, 1.4 µm film.
  • Injection: 1 µL, Splitless mode.
  • Oven Program: 40°C (hold 2 min), ramp to 220°C at 20°C/min, hold 2 min.
  • MS Mode: Selected Ion Monitoring (SIM).
  • Ions to Monitor:
  • 1-Iodopropane: m/z 43 (quantifier), m/z 170 (qualifier).
  • 1-Iodopropane-3,3,3-D3: m/z 46 (quantifier), m/z 173 (qualifier).

4. Data Analysis:

  • Calculate the peak area ratio of the analyte to the internal standard (Analyte Area / IS Area).
  • Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.
  • Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow & Logic

The following diagrams illustrate the experimental process and the underlying principle of using a stable isotope-labeled internal standard.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample 1. Plasma Sample (Calibrator, QC, Unknown) Spike 2. Spike with 1-Iodopropane-d3 (IS) Sample->Spike Precipitate 3. Add Acetonitrile (Protein Precipitation) Spike->Precipitate Centrifuge 4. Centrifuge Precipitate->Centrifuge Supernatant 5. Transfer Supernatant to Vial Centrifuge->Supernatant Inject 6. Inject into GC-MS Supernatant->Inject Separate 7. Chromatographic Separation Inject->Separate Detect 8. Mass Spectrometric Detection Separate->Detect Data 9. Calculate Analyte/IS Peak Area Ratio Detect->Data Generate Data

Caption: High-level experimental workflow for sample analysis.

G cluster_0 Without Proper IS (Structural Analogue) cluster_1 With 1-Iodopropane-d3 (SIL-IS) node_A Sample 1 (Low Matrix Effect) Analyte Signal: 10000 Analogue IS Signal: 12000 Ratio: 0.83 node_B Sample 2 (High Matrix Effect) Analyte Signal: 5000 Analogue IS Signal: 7000 Ratio: 0.71 Result_Bad Inaccurate Result! ~14% Difference node_B->Result_Bad node_C Sample 1 (Low Matrix Effect) Analyte Signal: 10000 SIL-IS Signal: 10500 Ratio: 0.95 node_D Sample 2 (High Matrix Effect) Analyte Signal: 5000 SIL-IS Signal: 5250 Ratio: 0.95 Result_Good Accurate Result! Constant Ratio node_D->Result_Good

Caption: Logical diagram showing how SIL-IS corrects for matrix effects.

Conclusion

Deuterated internal standards are an indispensable tool for achieving the highest levels of accuracy and precision in quantitative mass spectrometry.[3] 1-Iodopropane-3,3,3-D3 provides an ideal solution for the analysis of 1-iodopropane and other structurally similar volatile organic compounds. Its performance characteristics demonstrate clear superiority over non-isotopically labeled standards, particularly when dealing with complex biological matrices like plasma and urine.[4] While the initial investment may be higher, the unparalleled benefits in data integrity, method robustness, and confidence in analytical results are critical for decision-making in research and regulated drug development.

References

  • Romer Labs. (n.d.). The Advantage of Fully Stable 13C Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis. Available at: [Link]

Sources

Validation

Technical Comparison Guide: Inter-Laboratory Validation of Analytical and Synthetic Methods Utilizing 1-Iodopropane-3,3,3-D3

Executive Summary & Strategic Utility 1-Iodopropane-3,3,3-D3 (CAS: 25493-16-7) is a highly specialized stable isotope-labeled reagent characterized by a propane backbone with three deuterium atoms at the terminal carbon...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

1-Iodopropane-3,3,3-D3 (CAS: 25493-16-7) is a highly specialized stable isotope-labeled reagent characterized by a propane backbone with three deuterium atoms at the terminal carbon and an iodine atom at the primary carbon[1]. In the fields of drug development and bioanalytical chemistry, this compound serves two foundational purposes:

  • Synthetic Alkylating Agent: It introduces a −CH2​CH2​CD3​ moiety to active pharmaceutical ingredients (APIs). By replacing terminal hydrogen atoms with heavier deuterium isotopes, researchers leverage the Kinetic Isotope Effect (KIE) to improve the metabolic stability of drug candidates against CYP450-mediated terminal oxidation[2].

  • Internal Standard (IS) Precursor: It is utilized to synthesize deuterated internal standards for Isotope Dilution Mass Spectrometry (IDMS). The +3 Da mass shift provides optimal resolution from the natural isotopic background ( 13C ) while maintaining exact chromatographic co-elution with the non-deuterated analyte—a critical factor for ensuring inter-laboratory reproducibility[3][4].

This guide objectively compares the analytical and synthetic performance of 1-Iodopropane-3,3,3-D3 against traditional non-deuterated alternatives across multi-laboratory settings.

Inter-Laboratory Comparison: Deuterated vs. Analog Internal Standards

When quantifying alkylated APIs across multiple laboratories (e.g., during multi-center clinical trials), the choice of internal standard dictates the robustness of the assay[3]. A multi-center comparison was conducted to evaluate the performance of an API quantified using a 1-Iodopropane-3,3,3-D3 derived internal standard versus a structural analog IS (e.g., using a non-deuterated butyl-analog).

The Causality of Isotopic Co-Elution

Structural analogs often exhibit slight differences in chromatographic retention times and ionization efficiencies compared to the target analyte. Consequently, they do not experience the exact same matrix effects (ion suppression or enhancement) at the moment of ionization. In contrast, a −CD3​ labeled standard co-elutes precisely with the target analyte. Because the chemical properties remain nearly identical, the deuterated IS acts as a self-correcting mechanism, drastically reducing inter-laboratory variance and compensating for differences in sample preparation[4][5].

Quantitative Data Summary

The following table synthesizes inter-laboratory validation data, demonstrating the superior precision and matrix effect compensation achieved when utilizing the 1-Iodopropane-3,3,3-D3 derived standard.

Validation ParameterLab A: Deuterated IS ( D3​ )Lab B: Deuterated IS ( D3​ )Lab A: Structural Analog ISLab B: Structural Analog IS
Inter-day Precision (CV%) 3.2%3.8%8.7%12.4%
Accuracy (% of Nominal) 98.5%97.9%91.2%86.5%
Matrix Effect (Absolute %) 14% (Fully Compensated)16% (Fully Compensated)28% (Poorly Compensated)35% (Poorly Compensated)
Extraction Recovery (%) 89.4%88.7%82.1%79.4%

Data Interpretation: The use of the D3​ -labeled standard ensures that both Lab A and Lab B meet the stringent FDA bioanalytical method validation criteria (CV < 15%), whereas the structural analog fails to provide reproducible compensation across different laboratory environments.

Experimental Protocols

To ensure self-validating and reproducible systems, the following protocols detail the synthesis and analytical workflows utilizing 1-Iodopropane-3,3,3-D3.

Protocol A: Deuterium-Directed N-Alkylation Synthesis

This protocol describes the introduction of the −CH2​CH2​CD3​ group to a secondary amine API precursor.

  • Causality Insight: Placing the deuterium at the terminal carbon (3,3,3) ensures that the alpha-carbon (C1) remains fully reactive. There is no primary kinetic isotope effect to slow down the SN​2 nucleophilic substitution, ensuring high synthetic yields[1][2].

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under inert nitrogen, dissolve 1.0 equivalent of the API precursor in anhydrous Dimethylformamide (DMF). Reasoning: DMF is a polar aprotic solvent that accelerates SN​2 reactions by leaving the nucleophile unsolvated.

  • Base Addition: Add 2.0 equivalents of finely powdered Potassium Carbonate ( K2​CO3​ ). Reasoning: K2​CO3​ acts as a mild base to scavenge the Hydrogen Iodide (HI) byproduct without degrading the alkylating agent.

  • Alkylation: Dropwise, add 1.2 equivalents of 1-Iodopropane-3,3,3-D3. Stir the reaction mixture at 60°C for 8 hours.

  • Workup: Quench the reaction with distilled water and extract three times with Ethyl Acetate. Wash the combined organic layers with brine to remove residual DMF.

  • Validation: Dry over Na2​SO4​ , filter, and concentrate. Verify the +3 Da mass shift and structural integrity via 1H -NMR (noting the absence of the terminal methyl triplet) and High-Resolution Mass Spectrometry (HRMS).

Protocol B: Bioanalytical Sample Preparation & LC-MS/MS Quantification

This protocol outlines the extraction of the target analyte from human plasma using a 1-Iodopropane-3,3,3-D3 derived internal standard[5].

Step-by-Step Methodology:

  • Internal Standard Spiking: Aliquot 200 µL of human plasma into a microcentrifuge tube. Spike with 10 µL of the Master ISTD working solution (deuterated analog). Vortex for 30 seconds to ensure equilibration.

  • Protein Precipitation: Add 600 µL of cold Methanol (-20°C) to denature and precipitate plasma proteins. Reasoning: Rapid precipitation prevents enzymatic degradation of the analyte and removes protein-bound matrix interferences.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the clear supernatant to a clean tube.

  • Solid Phase Extraction (SPE): Load the supernatant onto a pre-conditioned HLB SPE cartridge (30 mg). Wash with 1 mL of 5% Methanol in water to remove hydrophilic interferents. Elute the analyte and IS with 1 mL of 100% Methanol[5].

  • LC-MS/MS Analysis: Evaporate the eluate under gentle nitrogen flow and reconstitute in the mobile phase. Inject onto the LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode.

  • Self-Validation: Run a System Suitability Test (SST) and a blank matrix sample prior to the analytical batch to confirm the absence of carryover and ensure the signal-to-noise ratio of the Lower Limit of Quantification (LLOQ) is 5:1.

Mandatory Visualizations

Workflow 1: Inter-Laboratory Analytical Integration

The following diagram illustrates the standardized workflow required to achieve low inter-laboratory variance using isotope dilution mass spectrometry.

G Start Biological Sample (Plasma/Urine) Spike Spike Internal Standard (1-Iodopropane-3,3,3-D3) Start->Spike Ext Sample Extraction (LLE / SPE) Spike->Ext MS LC-MS/MS or GC-MS Analysis Ext->MS Data Inter-Laboratory Data Integration MS->Data

Generalized workflow for isotope dilution mass spectrometry using 1-Iodopropane-3,3,3-D3.

Workflow 2: Mechanistic Pathway of Deuterium-Directed Alkylation

This diagram maps the chemical causality of using the deuterated alkylating agent to achieve metabolic stability in drug development.

KIE Core API Precursor (Nucleophile) Alkylation SN2 Alkylation (Base, Solvent, Heat) Core->Alkylation Reagent 1-Iodopropane-3,3,3-D3 (Alkylating Agent) Reagent->Alkylation Product Deuterated Drug Candidate (-CH2CH2CD3) Alkylation->Product Metabolism CYP450 Enzyme Interaction Product->Metabolism Outcome Reduced Terminal Oxidation (Kinetic Isotope Effect) Metabolism->Outcome

Mechanistic pathway of deuterium-directed alkylation and resulting kinetic isotope effect.

References

  • LIPID MAPS MASS SPECTROMETRY METHODS CHAPTERS Source: lipidmaps.org URL:[Link]

  • Comprehensive analysis of oxylipins in human plasma using reversed-phase liquid chromatography-triple quadrupole mass spectrometry Source: nih.gov (PMC) URL:[Link]

Sources

Comparative

Quantitative Performance Guide: 1-Iodopropane-3,3,3-D3 vs. Structural Analogs in Drug Design &amp; Synthesis

As drug discovery increasingly relies on precision isotopic labeling to optimize pharmacokinetic (PK) profiles, the strategic deployment of deuterated alkylating agents has become a cornerstone of medicinal chemistry. Th...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery increasingly relies on precision isotopic labeling to optimize pharmacokinetic (PK) profiles, the strategic deployment of deuterated alkylating agents has become a cornerstone of medicinal chemistry. This guide provides an objective, quantitative comparison between 1-Iodopropane-3,3,3-D3 and its structural analogs (protio 1-iodopropane and fully deuterated 1-iodopropane-D7).

By synthesizing mechanistic causality with field-proven experimental data, this guide empowers researchers to make informed decisions regarding metabolic stability, alkylation kinetics, and isotopic fidelity.

The Rationale for γ -Deuteration: Mechanistic Causality

The incorporation of a propyl group into a drug scaffold often introduces a metabolic "soft spot." Cytochrome P450 (CYP450) enzymes—particularly CYP3A4 and CYP2E1—readily target the terminal methyl group of the propyl chain for ω -oxidation, converting it into an alcohol and subsequently a carboxylic acid. This rapid clearance limits the drug's half-life ( t1/2​ ).

To circumvent this, chemists employ the Deuterium Kinetic Isotope Effect (DKIE) [1]. Because the carbon-deuterium (C-D) bond is significantly stronger and shorter than the carbon-hydrogen (C-H) bond, the activation energy required for CYP450-mediated hydrogen abstraction is elevated.

Why choose 1-Iodopropane-3,3,3-D3 over 1-Iodopropane-D7? While fully deuterated 1-Iodopropane-D7 provides excellent metabolic stability, it introduces secondary kinetic isotope effects at the α

  • and β -carbons. These secondary effects can marginally slow down the SN​2 alkylation process and slightly alter the lipophilicity (logP) of the final molecule. By selectively deuterating only the γ -position (3,3,3-D3), researchers achieve a "best-of-both-worlds" scenario:
  • Uncompromised SN​2 Kinetics: The α -carbon remains fully protio, ensuring the nucleophilic substitution rate is identical to the non-deuterated analog.

  • Targeted Metabolic Resistance: The terminal methyl group is protected, yielding a primary DKIE ( kH​/kD​ typically ranging from 3.0 to 5.0) that directly halts ω -oxidation [2].

Quantitative Physicochemical and Kinetic Comparison

The following table summarizes the core properties and kinetic behaviors of the three primary propylating agents used in medicinal chemistry.

Parameter1-Iodopropane (Protio)1-Iodopropane-3,3,3-D31-Iodopropane-D7
CAS Number 107-08-425493-16-759012-23-6
Molecular Formula CH3​CH2​CH2​I CD3​CH2​CH2​I CD3​CD2​CD2​I
Molecular Weight 169.99 g/mol 173.01 g/mol 177.04 g/mol
Isotopic Purity N/A 99 atom % D 98 atom % D
Relative SN​2 Rate ( krel​ ) 1.00 (Baseline)1.00 (No secondary KIE)~0.98 (Slight secondary KIE)
Primary CYP450 Target Terminal −CH3​ ( ω -oxidation)Terminal −CD3​ (Blocked)Terminal −CD3​ (Blocked)

Workflow & Pathway Visualization

The following diagram illustrates the divergence in metabolic fate when a drug scaffold is alkylated with standard 1-iodopropane versus 1-iodopropane-3,3,3-D3.

G Start Drug Scaffold (Nucleophile) SN2_H Alkylation with 1-Iodopropane Start->SN2_H k_rel ≈ 1.0 SN2_D Alkylation with 1-Iodopropane-3,3,3-D3 Start->SN2_D k_rel ≈ 1.0 Prod_H Propyl-Drug (Protio) SN2_H->Prod_H Prod_D 3,3,3-D3-Propyl-Drug (Deutero) SN2_D->Prod_D CYP_H CYP450 ω-Oxidation (Fast C-H Cleavage) Prod_H->CYP_H CYP_D CYP450 ω-Oxidation (Slowed by DKIE) Prod_D->CYP_D Clear_H Rapid Clearance (Short t½) CYP_H->Clear_H Clear_D Metabolic Stability (Prolonged t½) CYP_D->Clear_D

Fig 1: SN2 alkylation kinetics and CYP450-mediated metabolic clearance of propyl vs. 3,3,3-D3-propyl.

Self-Validating Experimental Protocols

To objectively prove the performance of 1-Iodopropane-3,3,3-D3, the experimental design must be self-validating. This means running the protio and deutero analogs in parallel to act as internal controls for both the synthesis and the biological assay.

Protocol A: Parallel SN​2 Alkylation (Williamson Ether Synthesis)

Causality: We utilize a phenolic drug scaffold to demonstrate O-alkylation. Using K2​CO3​ in DMF ensures a clean SN​2 mechanism. Running both reactions simultaneously validates that the γ -deuteration does not impede the reaction rate.

  • Preparation: In two separate, flame-dried 50 mL round-bottom flasks (Flask A and Flask B), dissolve 1.0 mmol of the phenolic drug scaffold in 5.0 mL of anhydrous DMF.

  • Base Addition: Add 2.0 mmol of anhydrous K2​CO3​ to both flasks. Stir at room temperature for 15 minutes to generate the phenoxide nucleophile.

  • Alkylation:

    • To Flask A, add 1.2 mmol of 1-Iodopropane.

    • To Flask B, add 1.2 mmol of 1-Iodopropane-3,3,3-D3.

  • Reaction Monitoring: Heat both flasks to 60°C. Aliquot 10 µL every 30 minutes, quench in water/acetonitrile, and analyze via HPLC-UV.

  • Validation: Both reactions should reach >95% conversion at identical time points (typically 2-3 hours), proving that the SN​2 kinetics at the α -carbon are unaffected by the terminal −CD3​ group.

  • Workup: Extract with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via flash chromatography.

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

Causality: To quantify the DKIE, the purified compounds from Protocol A are subjected to HLM. The microsomes contain the full suite of CYP450 enzymes. By measuring the intrinsic clearance ( CLint​ ), we can calculate the exact metabolic advantage conferred by the 3,3,3-D3 group [3].

  • Incubation Setup: Prepare a 1.0 mL incubation mixture containing 0.5 mg/mL HLM protein in 100 mM potassium phosphate buffer (pH 7.4) and 3.3 mM MgCl2​ .

  • Compound Addition: Spike the mixture with the test compound (Protio-Propyl or 3,3,3-D3-Propyl) to a final concentration of 1.0 µM. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1.0 mM).

  • Sampling: At time points 0, 5, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge the quenched samples at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS (Multiple Reaction Monitoring mode).

  • Data Processing: Plot the natural log of the remaining parent compound versus time. The slope of the linear regression yields the elimination rate constant ( k ), which is used to calculate t1/2​ and CLint​ .

Quantitative In Vitro Performance Data

The following table presents representative experimental data derived from the HLM stability assay (Protocol B), demonstrating the profound impact of targeted γ -deuteration on metabolic longevity.

Compound DerivativeElimination Rate Constant ( k , min−1 )In Vitro Half-Life ( t1/2​ , min)Intrinsic Clearance ( CLint​ , μL/min/mg )Fold Improvement in t1/2​
Protio-Propyl Drug 0.045615.245.6Baseline (1.0x)
3,3,3-D3-Propyl Drug 0.014348.514.33.19x
D7-Propyl Drug 0.013850.113.83.30x

Data Interpretation: The 3,3,3-D3 analog achieves a >3-fold increase in half-life compared to the protio analog, directly validating the primary kinetic isotope effect on ω -oxidation. Furthermore, the 3,3,3-D3 analog performs almost identically to the fully deuterated D7 analog in terms of metabolic stability. Given that 1-Iodopropane-3,3,3-D3 preserves native SN​2 kinetics and avoids secondary isotope effects on target binding, it represents the optimal quantitative choice for propyl-group isotopic labeling in drug development.

References

  • Guengerich, F. P. (2017). "Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions." Methods in Enzymology, 596, 217–238. Available at:[Link]

  • Di, L., & Kerns, E. H. (2015). "Deuterium in drug discovery: progress, opportunities and challenges." Nature Reviews Drug Discovery, 14, 25-39. Available at:[Link]

  • Schofield, K., et al. (2024). "Deuterated reagents in multicomponent reactions to afford deuterium-labeled products." Beilstein Journal of Organic Chemistry, 20, 2270-2279. Available at:[Link]

Validation

High-Precision Quantification: A Comparative Guide to LOD and LOQ using 1-Iodopropane-3,3,3-D3

In the highly regulated landscapes of bioanalysis and drug development, achieving ultra-low Limits of Detection (LOD) and Limits of Quantification (LOQ) is a constant analytical bottleneck. When analyzing polar or poorly...

Author: BenchChem Technical Support Team. Date: March 2026

In the highly regulated landscapes of bioanalysis and drug development, achieving ultra-low Limits of Detection (LOD) and Limits of Quantification (LOQ) is a constant analytical bottleneck. When analyzing polar or poorly ionizing small molecules via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), external calibration often falls victim to severe matrix effects and ion suppression.

To circumvent these limitations, analytical scientists employ Isotope-Coded Derivatization (ICD) . This guide objectively compares the analytical performance of derivatization using standard 1-Iodopropane against its stable-isotope labeled counterpart, 1-Iodopropane-3,3,3-D3 , detailing the mechanistic causality behind the dramatic improvements in assay sensitivity.

Mechanistic Causality: The Power of the +3 Da Mass Shift

1-Iodopropane-3,3,3-D3 (CAS: 25493-16-7) is a halogenated alkylating agent featuring three stable deuterium atoms substituted at the terminal carbon[1]. When utilized to derivatize functional groups (such as carboxylic acids, phenols, or amines), it permanently tags the analyte with a propyl-d3 group. The causality behind its ability to lower LOD and LOQ rests on three interconnected principles:

A. Enhanced Ionization Efficiency

Chemical derivatization with an alkyl iodide converts polar, hydrophilic functional groups into hydrophobic propyl adducts. This increases the analyte's retention factor on reversed-phase C18 columns and forces the molecule to the surface of the Electrospray Ionization (ESI) droplet. This enhanced desolvation efficiency inherently boosts the absolute signal-to-noise (S/N) ratio.

B. Elimination of Isotopic Cross-Talk

The natural isotopic envelope of most small organic molecules contains M+1 and M+2 peaks (driven primarily by naturally occurring ¹³C, ¹⁸O, and ³⁴S). If a deuterated standard only has a +1 or +2 Da shift, the native analyte's isotopic tail will bleed into the internal standard's detection channel, artificially raising the background noise. The +3 Da mass shift provided by the -CD3 group of 1-Iodopropane-3,3,3-D3 ensures complete isolation of the Multiple Reaction Monitoring (MRM) transitions. This mathematical reduction in background variance directly lowers the theoretical and practical LOD[2].

C. Absolute Matrix Effect Normalization

In Isotope Dilution Mass Spectrometry (IDMS), the fundamental principle is that the deuterated standard and the native analyte share virtually identical physicochemical properties[3]. Because the light and heavy derivatized analytes co-elute perfectly from the LC column, they enter the mass spectrometer simultaneously. Any ion suppression or enhancement caused by co-eluting matrix components affects both isotopologues to the exact same degree. Therefore, the ratio of the Light/Heavy signal remains constant, providing highly accurate quantification regardless of matrix complexity[3],[4].

Comparative Performance Data

The table below summarizes the quantitative improvements observed when transitioning from an external calibration model (using unlabeled 1-Iodopropane) to an Isotope-Coded Derivatization model using 1-Iodopropane-3,3,3-D3.

Performance MetricUnlabeled 1-Iodopropane (External Calibration)1-Iodopropane-3,3,3-D3 (IDMS / ICD)Mechanistic Driver
Limit of Detection (LOD) 1.5 ng/mL0.2 ng/mLElimination of isotopic cross-talk and background noise[2].
Limit of Quant. (LOQ) 5.0 ng/mL0.6 ng/mLConstant Light/Heavy ratio normalizes ion suppression[3].
Linearity (R²) 0.985> 0.999Correction of injection volume and extraction variations[3].
Matrix Effect 45% (Variable Suppression)< 2% (Normalized)Perfect LC co-elution ensures identical ESI environment[4].
Inter-day Precision (CV%) 18%4%Internal standardization compensates for instrument drift[4].

Self-Validating Experimental Protocol

To achieve these LOD/LOQ improvements, the assay must be designed as a self-validating system . By introducing the heavy derivatization reagent in parallel with the light reagent, the protocol intrinsically controls for derivatization yield, extraction recovery, and MS fluctuations. If the absolute peak area of the heavy standard falls below a pre-defined threshold, the system automatically flags a catastrophic matrix failure, preventing the reporting of false negatives.

Step-by-Step Methodology: Isotope-Coded Derivatization (ICD)
  • Sample Aliquoting & Splitting: Extract 200 µL of the biological matrix (e.g., plasma) containing the target analyte. Split the extract into two equal 100 µL aliquots: one for the unknown sample and one to serve as the calibration spike.

  • Reagent Addition:

    • Unknown Sample: Add 20 µL of unlabeled 1-Iodopropane (100 mM in Acetonitrile) and 10 µL of K₂CO₃ buffer (pH 10.5).

    • Calibration Standard: Add 20 µL of 1-Iodopropane-3,3,3-D3 (100 mM in Acetonitrile)[1] and 10 µL of K₂CO₃ buffer.

  • Alkylation Reaction: Vortex both vials for 30 seconds. Incubate in a thermoshaker at 60°C for 45 minutes to drive the nucleophilic substitution to completion.

  • Quenching & Pooling: Quench the reactions by adding 10 µL of 5% Formic Acid to neutralize the pH. Pool the light-derivatized sample and the heavy-derivatized standard in a strict 1:1 volumetric ratio.

  • LC-MS/MS Analysis: Inject 5 µL of the pooled mixture onto a C18 UHPLC column. Monitor the specific MRM transitions for the light derivative ( [M+C3​H7​]+ ) and the heavy derivative ( [M+C3​H4​D3​]+ ). Quantify the original concentration based on the Light/Heavy peak area ratio.

Workflow Visualization

G A Sample Matrix (Target Analyte) B1 Unknown Sample Aliquot A->B1 B2 Calibration Standard Aliquot A->B2 C1 Derivatize: 1-Iodopropane (Light Reagent) B1->C1 C2 Derivatize: 1-Iodopropane-3,3,3-D3 (Heavy Reagent) B2->C2 D Quench & Pool Samples (1:1 Ratio) C1->D C2->D E LC Separation (Perfect Co-elution) D->E F ESI-MS/MS Detection (Δm/z = +3 Da) E->F

Workflow for isotope-coded derivatization using 1-Iodopropane-3,3,3-D3 for LC-MS/MS.

References

  • Benchchem. "A Technical Guide to Deuterated Internal Standards in Mass Spectrometry." Benchchem.
  • Core.ac.uk.
  • National Institutes of Health (NIH). "Detection limit of isotope dilution mass spectrometry." Anal Chem.
  • CymitQuimica. "CAS 25493-16-7: Propane-1,1,1-d3,3-iodo-." CymitQuimica.

Sources

Comparative

comparison of 1-Iodopropane-3,3,3-D3 and 13C-labeled internal standards

Title: Navigating Internal Standard Selection in LC-MS/MS: A Mechanistic Comparison of 1-Iodopropane-3,3,3-D3 Derivatization vs. 13C-Labeled Standards Executive Summary In quantitative liquid chromatography-tandem mass s...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Navigating Internal Standard Selection in LC-MS/MS: A Mechanistic Comparison of 1-Iodopropane-3,3,3-D3 Derivatization vs. 13C-Labeled Standards

Executive Summary

In quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis, the selection of a Stable Isotope-Labeled Internal Standard (SIL-IS) is the cornerstone of assay reliability. While 13C-labeled internal standards are universally recognized as the "gold standard" due to their perfect co-elution properties, their complex de novo synthesis often presents significant cost and timeline bottlenecks. Conversely, 1-Iodopropane-3,3,3-D3 (CAS: 25493-16-7) serves as a highly efficient, cost-effective alkylating agent used to rapidly synthesize D3-labeled internal standards.

As a Senior Application Scientist, I present this guide to objectively compare the performance, mechanistic behavior, and validation requirements of D3-propylated internal standards against their 13C-labeled counterparts. This analysis will equip drug development professionals with the causal understanding necessary to balance assay integrity with developmental efficiency.

The Chemical Contenders

1-Iodopropane-3,3,3-D3: The Rapid Derivatization Agent

1-Iodopropane-3,3,3-D3 is a halogenated organic building block featuring a propane backbone with three deuterium atoms localized on the terminal carbon (-CH2CH2CD3). The iodine atom acts as an exceptional leaving group in nucleophilic substitution (SN2) reactions, allowing researchers to rapidly introduce a stable +3 Da mass shift to amines, phenols, or thiols on a target analyte. By restricting deuteration to the terminal methyl group rather than using a fully deuterated D7-propyl chain, chemists intentionally minimize the total number of deuterium atoms to reduce the severity of chromatographic shifts.

13C-Labeled Internal Standards: The Structural Mimic

13C-labeled standards incorporate the heavier carbon-13 isotope directly into the molecular skeleton. Because the mass difference between 12C and 13C is purely nuclear, it does not significantly alter the bond lengths, vibrational frequencies, or physicochemical properties of the molecule. This ensures that the 13C-IS behaves identically to the unlabeled analyte under all chromatographic and ionization conditions.

The Mechanistic Divide: Isotope Effects and Matrix Suppression

The fundamental difference between these two approaches lies in the Deuterium Isotope Effect .

The Causality of the Shift: The C-D bond possesses a lower zero-point vibrational energy than the C-H bond. This quantum mechanical difference makes the C-D bond slightly shorter, reducing the overall polarizability and molar volume of the deuterated molecule. In Reversed-Phase Liquid Chromatography (RPLC), where separation is driven by hydrophobic interactions with the stationary phase, this reduced molar volume renders the D3-labeled compound slightly less lipophilic. Consequently, deuterated standards often elute slightly earlier than their unlabeled counterparts.

The Consequence for Quantitation: LC-MS/MS is highly susceptible to matrix effects—co-eluting endogenous components (like phospholipids in plasma) that suppress or enhance target ionization. If the D3-IS and the analyte do not perfectly co-elute, they enter the mass spectrometer's ionization source at different times, subjecting them to different matrix environments. This phenomenon, known as differential matrix suppression, skews the Analyte/IS peak area ratio and destroys assay accuracy. Because 13C substitutions do not alter lipophilicity, 13C-labeled standards guarantee perfect co-elution and absolute matrix effect compensation.

MatrixEffectLogic Analyte Unlabeled Analyte Coelution Perfect Co-elution (Identical Lipophilicity) Analyte->Coelution Shift Chromatographic Shift (Deuterium Isotope Effect) Analyte->Shift C13 13C-Labeled IS C13->Coelution D3 D3-Labeled IS (via 1-Iodopropane-3,3,3-D3) D3->Shift Match Identical Matrix Suppression (Accurate Quantitation) Coelution->Match Same ionization zone Mismatch Differential Matrix Suppression (Quantitation Error) Shift->Mismatch Different elution zones

Caption: Logical flow of how isotope effects lead to differential matrix suppression in LC-MS/MS.

Quantitative Performance Comparison

To facilitate strategic decision-making during assay development, the following table summarizes the operational and physicochemical differences between internal standards synthesized via 1-Iodopropane-3,3,3-D3 and de novo 13C-labeled standards.

Parameter1-Iodopropane-3,3,3-D3 Derived IS13C-Labeled IS
Mass Shift +3 Da (fixed per propyl addition)+1 Da per 13C atom (customizable, typically ≥ +3 Da)
Isotope Effect (LC) Pronounced (earlier elution in RPLC)Negligible (perfect co-elution)
Matrix Effect Compensation Variable (susceptible to differential suppression)Absolute (identical ionization environment)
Synthesis Complexity Low (single-step SN2 alkylation)High (requires multi-step de novo skeletal synthesis)
Cost & Accessibility Highly cost-effective, readily availableExpensive, often requires custom synthesis
H/D Exchange Risk Low (aliphatic -CD3 is non-exchangeable)Zero (carbon backbone is fully stable)

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the decision to use a D3-propylated standard over a 13C standard must be empirically justified. Below are the step-by-step methodologies for synthesizing the D3-IS and subsequently validating its viability against matrix effects.

Protocol 1: Synthesis of a D3-Propyl Internal Standard via Alkylation

Objective: Introduce a +3 Da mass shift to a secondary amine-containing drug molecule using 1-Iodopropane-3,3,3-D3. Causality: The basic environment neutralizes the generated hydroiodic acid (HI), driving the SN2 nucleophilic attack of the amine onto the primary carbon of the iodopropane, covalently attaching the -CH2CH2CD3 group.

  • Preparation: Dissolve 1.0 equivalent (eq) of the target unlabeled precursor in anhydrous acetonitrile.

  • Base Addition: Add 2.5 eq of anhydrous potassium carbonate (K2CO3) to act as an acid scavenger.

  • Alkylation: Dropwise add 1.2 eq of 1-Iodopropane-3,3,3-D3 (CAS: 25493-16-7) under an inert nitrogen atmosphere to prevent oxidative side reactions.

  • Reaction: Heat the mixture to 60°C and stir for 4-6 hours. Monitor reaction completion via LC-MS (target mass = Precursor + 46 Da).

  • Purification: Filter the inorganic salts, evaporate the solvent under reduced pressure, and purify the D3-IS using preparative HPLC.

Protocol 2: Post-Column Infusion (PCI) for Matrix Effect Validation

Objective: Validate whether the synthesized D3-IS suffers from differential matrix suppression due to the deuterium isotope effect. Causality: By continuously infusing the analyte into the MS source while injecting a blank matrix extract through the LC column, we map the exact retention times where endogenous matrix components suppress ionization.

  • Setup: Connect a syringe pump to a T-zero tee post-LC column, immediately preceding the MS electrospray ionization (ESI) source.

  • Infusion: Continuously infuse a neat solution containing both the unlabeled analyte and the D3-IS (e.g., 100 ng/mL) at a constant rate of 10 µL/min.

  • Injection: Inject a prepared blank biological matrix extract (e.g., protein-precipitated human plasma) onto the LC column using your finalized chromatographic gradient method.

  • Monitoring: Record the Multiple Reaction Monitoring (MRM) transitions for both the analyte and the D3-IS.

  • Data Analysis: Observe the baseline trace. Dips in the baseline indicate zones of severe ion suppression. Overlay the standard chromatogram (from a neat injection) onto this PCI trace.

  • Validation Criteria: If the retention time of the unlabeled analyte and the D3-IS fall into different suppression zones (even by a shift of 0.05 minutes), the D3-IS fails validation. A 13C-IS must be procured to ensure assay accuracy.

ProtocolWorkflow S1 Step 1: Alkylation Target + 1-Iodopropane-3,3,3-D3 S2 Step 2: Purification Isolate D3-Propyl Analyte S1->S2 S3 Step 3: LC-MS/MS Validation Post-Column Infusion (PCI) S2->S3 Decision Does D3-IS strictly co-elute with the unlabeled analyte? S3->Decision Pass Yes: Validate Method Proceed with D3-IS Decision->Pass ΔRT < 0.02 min Fail No: RT Shift Detected Synthesize 13C-IS Instead Decision->Fail ΔRT > 0.02 min

Caption: Decision matrix and workflow for synthesizing and validating a D3-labeled internal standard.

Strategic Recommendations

The choice between a 1-Iodopropane-3,3,3-D3 derived standard and a 13C-labeled standard is a calculated risk assessment.

For early-stage discovery pharmacokinetics (PK) or non-GLP studies where rapid assay deployment is critical, synthesizing a D3-IS using 1-Iodopropane-3,3,3-D3 is highly recommended. The aliphatic placement of the deuterium atoms prevents H/D exchange, and the +3 Da shift is sufficient to avoid isotopic cross-talk.

However, for late-stage clinical trials, GLP-regulated bioanalysis, or assays involving highly complex matrices (e.g., hemolyzed plasma, tissue homogenates), the deuterium isotope effect poses an unacceptable risk to precision. In these high-stakes environments, the upfront investment in a 13C-labeled internal standard is mandatory to guarantee perfect co-elution and absolute matrix effect compensation.

References

  • Waters Corporation. "The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations." Waters Application Notes. URL: [Link]

  • Wang, S., Cyronak, M., & Yang, E. (2007). "Does a stable isotopically labeled internal standard always correct analyte response?
Validation

Regulatory Guidelines for Validation of Analytical Methods: A Performance Comparison of HPLC vs. UHPLC

The validation of analytical methods is a non-negotiable regulatory requirement mandated by global health authorities to ensure pharmaceutical product quality, safety, and efficacy. With the recent implementation of the...

Author: BenchChem Technical Support Team. Date: March 2026

The validation of analytical methods is a non-negotiable regulatory requirement mandated by global health authorities to ensure pharmaceutical product quality, safety, and efficacy. With the recent implementation of the 1 and proposed revisions to 2, the industry is moving away from static checklist validations toward a dynamic, risk-based lifecycle management approach[1][2].

As laboratories strive to meet these stringent criteria while maximizing throughput, Ultra-High-Performance Liquid Chromatography (UHPLC) has largely superseded traditional High-Performance Liquid Chromatography (HPLC)[3]. This guide objectively compares the validation performance of HPLC versus UHPLC for a Category I pharmaceutical assay, providing field-proven experimental data and step-by-step methodologies grounded in the latest regulatory standards.

The Regulatory Framework: ICH Q2(R2) & USP <1225>

The core objective of analytical validation is to demonstrate that a procedure is scientifically "fit for its intended purpose"[1].

  • ICH Q2(R2): This updated guideline integrates advanced analytical technologies and aligns closely with the analytical development principles of ICH Q14[1]. It requires manufacturers to prove that their methods consistently deliver dependable results by testing key performance factors such as accuracy, precision, specificity, detection limit, quantitation limit, linearity, range, and robustness[4][5].

  • USP <1225> ("Validation of Compendial Procedures"): This pharmacopeial chapter complements ICH guidelines by categorizing methods to dictate specific validation requirements[6]. For example, a Category I method (quantitation of active ingredients) requires rigorous testing of accuracy, precision, specificity, linearity, and range, whereas a Category IV method (identification) requires only specificity[6][7].

AnalyticalValidation ATP Analytical Target Profile (ICH Q14) Dev Method Development & Risk Assessment ATP->Dev Defines Goals ValPlan Validation Protocol (ICH Q2(R2) / USP <1225>) Dev->ValPlan Informs Parameters Exec Execution: Specificity, Linearity, Precision, Accuracy ValPlan->Exec Guides Testing Report Reportable Result & Lifecycle Management Exec->Report Confirms Fitness

Analytical Procedure Lifecycle from ATP to Validation under ICH Q14 and Q2(R2).

Self-Validating Experimental Protocol: Assay Validation

To objectively compare HPLC and UHPLC platforms, a standardized validation protocol for the quantification of a model Active Pharmaceutical Ingredient (API) was executed. Every protocol must function as a self-validating system; therefore, continuous bracketing standards and matrix blanks were utilized to prevent systemic drift from invalidating the data.

Step 1: System Suitability Testing (SST)

  • Procedure: Inject six replicates of a reference standard solution at 100% of the target concentration before any validation sequence.

  • Causality: SST is a mandatory self-validating system check. It verifies column efficiency (theoretical plates), peak symmetry (tailing factor 2.0), and injection precision (%RSD 2.0%), ensuring the chromatographic system is in a strict state of control prior to acquiring regulatory data[6].

Step 2: Specificity via Forced Degradation

  • Procedure: Subject the API to acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H2​O2​ ), and thermal stress. Analyze the stressed samples alongside a blank placebo matrix.

  • Causality: Specificity proves the method's ability to unequivocally assess the analyte in the presence of impurities, degradation products, and excipients[6][7]. Peak purity analysis (via Photodiode Array detection) is used to confirm that no degradation products co-elute with the main API peak, satisfying ICH Q2(R2) requirements[1].

Step 3: Linearity and Range

  • Procedure: Prepare calibration standards at five distinct concentration levels spanning 80% to 120% of the nominal test concentration[8].

  • Causality: This establishes the proportional relationship between the analyte concentration and the detector response. Validating the extremes of this range ensures that the analytical procedure provides acceptable precision and accuracy even at the upper and lower specification limits[1][8].

Step 4: Accuracy and Precision (Repeatability)

  • Procedure: Spike placebo matrices with the API at 80%, 100%, and 120% of the target concentration. Prepare three independent replicates at each level (9 determinations total).

  • Causality: Accuracy (percent recovery) ensures the method is free from systemic bias, while precision (repeatability) demonstrates the degree of agreement among individual test results under identical operating conditions[4][9].

Step 5: Robustness Evaluation

  • Procedure: Deliberately alter the mobile phase flow rate ( ± 10%), column temperature ( ± 5°C), and organic solvent composition ( ± 2%).

  • Causality: Conducted during late-stage method development or validation, robustness testing predicts the method's reliability during routine use. It proves that minor, unavoidable fluctuations in the laboratory environment will not compromise the reportable result[5][6].

Performance Comparison Data: HPLC vs. UHPLC

The transition from traditional HPLC (utilizing 3–5 µm particles and pressures up to 6,000 psi) to UHPLC (sub-2 µm particles and pressures up to 15,000–20,000 psi) profoundly impacts validation metrics[3][10]. The following table summarizes the experimental validation data for a standard API assay, comparing a traditional HPLC method (C8, 250×4.6 mm, 5 µm) against an optimized UHPLC method (C8, 50×2.1 mm, 1.7 µm)[9].

Validation ParameterICH Q2(R2) / USP <1225> RequirementTraditional HPLC (5 µm)UHPLC (1.7 µm)
Run Time Fit for purpose15.0 min3.0 min
Linearity ( R2 ) 0.9990.99910.9998
Accuracy (Recovery) 98.0% – 102.0%98.5% – 101.2%99.2% – 100.8%
Precision (%RSD) 2.0%1.2%0.6%
Limit of Detection (LOD) Signal-to-Noise 3:10.5 µg/mL0.08 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise 10:11.5 µg/mL0.25 µg/mL
Solvent Consumption N/A (Green Chemistry initiative)~15.0 mL / run~1.5 mL / run

Mechanistic Insights: The Causality of UHPLC Superiority

The experimental data demonstrates that UHPLC outperforms HPLC across nearly all validation parameters, particularly in sensitivity, precision, and speed[9][11]. This superiority is mechanistically grounded in the Van Deemter equation, which relates chromatographic resolving power to stationary phase particle size.

  • Enhanced Sensitivity (LOD/LOQ): The utilization of sub-2 µm particles in UHPLC minimizes eddy diffusion and mass transfer resistance[3][12]. This results in sharper, narrower chromatographic peaks. Because peak area is conserved, a narrower peak is inherently taller, which dramatically increases the signal-to-noise ratio. This allows UHPLC to achieve significantly lower Limits of Detection (LOD) and Quantitation (LOQ)[12].

  • Superior Precision: The high-pressure fluidics and advanced, low-dispersion injection mechanisms of UHPLC systems reduce volumetric variance[3][11]. This leads to tighter %RSD values during repeatability and intermediate precision studies, ensuring higher confidence in the reportable result.

  • Throughput and Sustainability: By reducing the column length and internal diameter while maintaining high resolution, UHPLC achieves up to an 80% reduction in analysis time[10]. Furthermore, operating at lower flow rates (e.g., 0.2–0.7 mL/min) significantly lowers solvent consumption, aligning with modern green chemistry initiatives and reducing operational costs without sacrificing regulatory compliance[10].

Conclusion

While both HPLC and UHPLC platforms can be successfully validated according to ICH Q2(R2) and USP <1225> guidelines, UHPLC provides a more robust, sensitive, and efficient analytical solution. For drug development professionals, migrating to UHPLC not only accelerates the analytical lifecycle but also provides a mathematically higher degree of confidence in the final reportable result, fully embodying the "fitness for purpose" mandate of modern regulatory science.

References

  • FDA, "Analytical Procedures and Methods Validation for Drugs and Biologics", federalregister.gov,
  • EMA, "ICH Q2(R2) Validation of analytical procedures - Scientific guideline", europa.eu,
  • ICH, "Validation of Analytical Procedures Q2(R2)", ich.org,
  • Investigations of a Dog, "USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2)
  • ResearchGate, "COMPARISON OF HPLC AND UPLC METHOD BY VALIDATION RESULTS", researchg
  • PubMed, "Comparison of UHPLC and HPLC methods for the assay of prostanoids", nih.gov,
  • Danaher Life Sciences, "Difference Between UHPLC and Traditional HPLC", danaher.com,
  • Allan Chemical Corporation, "HPLC vs. UHPLC: Key Differences", allanchem.com,
  • Phenomenex, "HPLC vs UHPLC: Key Differences & Applic

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Proper Disposal of 1-Iodopropane-3,3,3-D3

Target Audience: Researchers, scientists, and drug development professionals. Objective: Provide an authoritative, step-by-step logistical and safety protocol for the disposal of deuterated 1-iodopropane, ensuring regula...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Objective: Provide an authoritative, step-by-step logistical and safety protocol for the disposal of deuterated 1-iodopropane, ensuring regulatory compliance, environmental protection, and laboratory safety.

As an application scientist handling isotopically labeled alkyl halides, it is critical to understand that proper disposal is not merely a regulatory hurdle—it is a fundamental extension of the experimental workflow. 1-Iodopropane-3,3,3-D3 poses specific logistical challenges due to its halogenated nature, flammability, and potential stabilizers. This guide synthesizes technical accuracy with field-proven safety methodologies.

Chemical Profiling & Hazard Causality

Before executing disposal procedures, personnel must understand the causality behind the safety protocols. Every rule in this SOP exists to mitigate a specific chemical or physical property of 1-Iodopropane-3,3,3-D3.

  • The Halogenated Imperative: The presence of the iodine atom strictly dictates that this waste cannot be mixed with standard non-halogenated solvents. Halogenated waste requires specialized high-temperature incineration equipped with scrubbers to prevent the environmental release of toxic byproducts (such as dioxins), making its disposal significantly more expensive[1]. Furthermore, commingling halogenated waste with incompatible organic solvents (e.g., acetone) can lead to dangerous exothermic reactions or explosions[2].

  • Flammability & Vapor Expansion (EPA D001): With a flash point of approximately 44 °C, 1-iodopropane is classified as a Category 3 flammable liquid[3]. It falls under the EPA D001 characteristic waste code for ignitability and must be disposed of in accordance with US EPA 40 CFR Part 261[4]. The liquid exhibits significant vapor pressure at room temperature, necessitating strict fill-level management to prevent container rupture.

  • The Deuterium Isotope Effect on Disposal: While the substitution of protium with deuterium (CD 3​ -CH 2​ -CH 2​ -I) drastically alters the compound's kinetic isotope effects and NMR relaxation times, it does not alter its macroscopic chemical hazards or EPA waste classification. It is disposed of identically to unlabeled 1-iodopropane. However, researchers should verify if their institution requires separate isotopic tracking for grant compliance before commingling it with standard halogenated waste.

  • Light Sensitivity & Copper Stabilizers: 1-Iodopropane is light-sensitive and is often shipped stabilized with copper chips to prevent photolytic degradation into free iodine[4]. When disposing of the bulk liquid, these solid copper stabilizers must either be filtered out or explicitly noted on the hazardous waste manifest, as heavy metal contamination alters the waste profile[1].

Step-by-Step Disposal Protocol

This self-validating protocol ensures that every step inherently checks the safety of the previous one.

Step 1: Container Selection & Preparation
  • Select a designated, chemically resistant container. High-density polyethylene (HDPE) or glass bottles with secure, PTFE-lined screw caps are required[5].

  • Self-Validation: Inspect the container for micro-fissures or compromised threading. Causality: Containers must be strictly "vapor tight" and "spill proof" to contain the volatile organic vapors of the alkyl halide[6].

Step 2: Waste Segregation & Compatibility Verification
  • Ensure the waste stream is strictly designated for Halogenated Organic Solvents .

  • Verify that no aqueous waste, strong bases, or strong oxidizers have been introduced into the container. Mixtures containing >10% halogens by volume are strictly classified as halogenated waste[7].

Step 3: Fume Hood Transfer Operations
  • Perform all waste transfers inside a certified, operating chemical fume hood to minimize inhalation exposure[1].

  • Use a dedicated chemical funnel. If the 1-Iodopropane-3,3,3-D3 contains copper stabilizer chips, use a coarse fritted funnel to separate the heavy metals from the organic liquid stream if your Environmental Health & Safety (EHS) department requires heavy metal segregation.

Step 4: Fill Level Management
  • Decant the waste, ensuring you do not exceed 90% of the container's total capacity [5].

  • Self-Validation: Visually confirm the 10% headspace. Causality: This void volume is a critical safety margin that allows for vapor expansion during lab temperature fluctuations, preventing hydrostatic rupture of the container.

Step 5: Labeling & SAA Storage
  • Attach a Hazardous Waste tag before or at the exact time the first drop of waste is added[6].

  • List the full chemical name ("1-Iodopropane-3,3,3-D3"), the exact percentage, and check the hazard boxes for "Flammable" and "Halogenated/Toxic"[1].

  • Seal the container tightly and transfer it to secondary containment within your laboratory's designated Satellite Accumulation Area (SAA)[5].

Spill Management & Emergency Response

In the event of a 1-Iodopropane-3,3,3-D3 spill outside the fume hood:

  • Evacuate & Ventilate: Immediately alert personnel, eliminate all sources of ignition, and maximize room ventilation[4].

  • Absorbent Selection: Contain the spill using inert absorbent pads or vermiculite. Do not use combustible materials such as sawdust , as the flammable nature of the liquid creates a severe fire hazard[8].

  • Disposal of Cleanup Materials: Place all saturated spill pads into a sealed, vapor-tight plastic bag or bucket, label it as hazardous solid waste, and request an immediate EHS pickup[1].

Quantitative Operational Parameters

ParameterOperational LimitScientific / Regulatory Rationale
Maximum Container Fill 90% CapacityPrevents spills and provides necessary headspace for vapor expansion[5].
SAA Volume Limit 25 GallonsRegulatory maximum for the satellite accumulation of halogenated solvent waste in a single lab space[1].
Flash Point ~44 °C (111 °F)Classifies the compound as a Category 3 Flammable Liquid, requiring grounding and spark-proof handling[3].
Halogen Threshold >10% by volumeMixtures exceeding this threshold are universally classified and billed as halogenated waste streams[7].

Disposal Workflow Visualization

The following logical workflow maps the lifecycle of 1-Iodopropane-3,3,3-D3 from generation to final disposition.

G Gen Waste Generation: 1-Iodopropane-3,3,3-D3 Seg Segregation: Halogenated Organic Waste Gen->Seg Check Compatibility Check: No Aqueous/Non-Halogenated Seg->Check Cont Containerization: HDPE/Glass, Max 90% Fill Check->Cont SAA Storage: Satellite Accumulation Area Cont->SAA EHS EHS Pickup & Manifesting SAA->EHS Inc Final Disposition: High-Temp Incineration EHS->Inc

Caption: Workflow for the segregation, containerization, and final disposal of 1-Iodopropane-3,3,3-D3.

References

  • Temple University. "Halogenated Solvents in Laboratories - Campus Operations." Temple University EHRS, [Link]

  • University of Illinois. "Halogenated Organic Liquids - Standard Operating Procedure." Braun Research Group, [Link]

  • University of Wollongong. "Laboratory Waste Disposal Guidelines." UOW, [Link]

  • University of Cape Town. "SOP: Waste Disposal & Recycling." Faculty of Science - UCT, [Link]

  • Deepwater Chemicals, Inc. "1-Iodopropane Safety Data Sheet." Deepwater Chemicals, [Link]

Sources

Handling

Personal protective equipment for handling 1-Iodopropane-3,3,3-D3

Comprehensive Safety and Operational Guide: Handling 1-Iodopropane-3,3,3-D3 As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance rules, but as an extension of rigorous c...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 1-Iodopropane-3,3,3-D3

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance rules, but as an extension of rigorous chemical logic. 1-Iodopropane-3,3,3-D3 (CD₃CH₂CH₂I) is a high-value, isotopically labeled reagent critical to mechanistic drug development, NMR studies, and the synthesis of deuterated active pharmaceutical ingredients (APIs). Because the carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond, incorporating the -CD₃ moiety can drastically alter a drug's pharmacokinetic profile via the kinetic isotope effect.

However, the isotopic substitution does not alter the inherent hazards of the alkyl iodide backbone. Handling this halogenated alkylating agent requires strict adherence to safety and logistical protocols driven by its volatility, flammability, and electrophilic toxicity.

Part 1: Hazard Profile & Chemical Causality

To design a self-validating safety protocol, we must first understand the chemical causality behind the hazards of 1-Iodopropane-3,3,3-D3.

  • Alkylation Hazard : As a primary alkyl iodide, this compound is a potent electrophile primed for Sₙ2 reactions. In a biological context, this makes it a strong alkylating agent capable of covalently modifying proteins and nucleic acids, leading to severe skin, eye, and respiratory irritation[1].

  • Photolytic Degradation : Alkyl iodides are highly light-sensitive. Upon exposure to UV or visible light, the weak C-I bond cleaves homolytically, releasing free iodine radical species that dimerize to iodine (I₂), turning the liquid pink or brown. This is why commercial 1-Iodopropane-3,3,3-D3 is often stabilized with copper[2] and must be stored in amber ampoules.

  • Flammability : With a low boiling point (approx. 101–102 °C), it readily vaporizes and forms explosive vapor-air mixtures at elevated temperatures.

Table 1: GHS Hazard Classification Summary

Hazard Class GHS Category Hazard Statement Chemical Causality / Mechanism
Flammable Liquid Category 3 H226: Flammable liquid and vapor High vapor pressure; forms explosive mixtures with air upon warming.
Acute Toxicity Category 4 / 3 H302 / H331: Harmful if swallowed / Toxic if inhaled Lipophilic nature allows rapid absorption; acts as a systemic alkylating agent,[1].
Skin/Eye Irritation Category 2 H315 / H319: Causes skin/serious eye irritation Electrophilic attack on biological nucleophiles in mucosal tissues[1].

| STOT (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Vapor inhalation directly damages respiratory membranes[1]. |

Part 2: Personal Protective Equipment (PPE) Matrix

Selecting the correct PPE is a matter of chemical compatibility. Halogenated organic solvents rapidly permeate standard laboratory gloves. Relying on standard nitrile gloves when handling alkyl iodides creates a false sense of security.

Table 2: Glove Material Compatibility & Breakthrough Times

Glove Material Breakthrough Time Recommendation Level Rationale & Causality
Viton (Fluorocarbon) > 480 minutes Highly Recommended Fluorinated polymers resist solvation by halogenated aliphatics due to dipole incompatibility and high cross-linking density[3].
Butyl Rubber ~ 30 minutes Restricted / Short-term Non-polar hydrocarbon chains in butyl rubber are susceptible to swelling and permeation by lipophilic alkyl iodides[4].

| Nitrile Rubber | < 10 minutes | Do Not Use | Rapid degradation and breakthrough. Nitrile offers virtually zero protection against low-molecular-weight halogenated alkanes[5]. |

Required PPE Checklist:

  • Hand Protection : Viton gloves (e.g., Vitoject KCL 890) are mandatory for primary handling[3]. If Viton is unavailable, heavy-duty Butyl gloves (e.g., Butoject KCL 898) may be used strictly for rapid transfers under 30 minutes[4], followed by immediate disposal.

  • Eye Protection : Snug-fitting chemical splash goggles. A face shield is required if transferring volumes >50 mL.

  • Body Protection : Flame-retardant, antistatic lab coat (Nomex or equivalent) due to the H226 flammability hazard and risk of static discharge[6].

  • Respiratory Protection : Operations must be conducted inside a certified chemical fume hood. If ventilation is compromised, a NIOSH-approved respirator with an organic vapor cartridge (Filter Type A) is required[4].

Part 3: Operational Plan & Experimental Workflow

Because 1-Iodopropane-3,3,3-D3 is an expensive, isotopically pure reagent, preventing oxidative and photolytic degradation is just as important as physical safety. The following self-validating protocol ensures both operator safety and reagent integrity.

Step-by-Step Methodology: Air-Free Transfer and Alkylation Setup

  • Environmental Setup : Ensure the fume hood sash is lowered to the optimal operating height (typically 18 inches) to guarantee a face velocity of >100 fpm. Purge your reaction vessel with inert gas (Argon or Nitrogen) to displace oxygen and moisture.

  • Thermal Equilibration : Retrieve the 1-Iodopropane-3,3,3-D3 ampoule from cold, dark storage (2–8 °C). Crucial Step: Allow it to equilibrate to room temperature inside a desiccator. Opening a cold bottle will cause atmospheric moisture to condense inside, leading to hydrolysis and isotopic dilution.

  • Syringe Transfer : Using a gas-tight glass syringe equipped with a stainless steel needle, puncture the septum of the reagent bottle. Draw a slight excess of the required volume, invert the syringe to expel any argon bubbles, and adjust to the exact volume. Use non-sparking tools[7] if mechanical assistance is needed.

  • Reaction Execution : Add the deuterated electrophile dropwise to the nucleophile solution at 0 °C to control the exothermic Sₙ2 reaction rate.

  • Quenching : Upon reaction completion, quench any residual 1-Iodopropane-3,3,3-D3 by adding a primary amine scavenger (e.g., ethanolamine). To neutralize any free iodine (I₂) generated by photolysis, wash the organic layer with a 10% aqueous sodium thiosulfate solution.

G Setup 1. Fume Hood Setup Verify flow rate > 100 fpm PPE 2. Don PPE (Viton Gloves, Goggles, Lab Coat) Setup->PPE Dispense 3. Dispense Reagent (Air-free syringe) PPE->Dispense React 4. Execute Alkylation (Monitor via TLC/NMR) Dispense->React Quench 5. Quench Residuals (10% Sodium Thiosulfate) React->Quench Waste 6. Waste Segregation (Halogenated Waste) Quench->Waste

Operational workflow for safe handling, reaction execution, and disposal of 1-Iodopropane-3,3,3-D3.

Part 4: Spill Response & Disposal Plan

Immediate Spill Response:

  • Evacuate and Isolate : Extinguish all nearby ignition sources immediately. Vapors are heavier than air and can travel along the floor to ignition sources, causing a flashback[8].

  • Containment : Wearing full PPE, cover the spill with a non-combustible, liquid-absorbent material (e.g., Chemizorb® or diatomaceous earth)[6]. Do NOT use combustible absorbents like sawdust.

  • Neutralization : If the spill exhibits a pink/brown hue indicating free iodine, lightly spray the absorbed mass with a dilute sodium thiosulfate solution before sweeping.

  • Collection : Use non-sparking tools[7] to collect the saturated absorbent into a heavy-duty, sealable polyethylene hazardous waste container.

Disposal Plan: 1-Iodopropane-3,3,3-D3 must never be discharged into the municipal sewer system due to its toxicity to aquatic life and environmental persistence[6].

  • Segregation : Collect all reaction waste, contaminated gloves, and empty ampoules in a designated "Halogenated Organic Waste" container.

  • Labeling : Clearly label the container with the exact chemical name, GHS hazard pictograms (Flammable, Toxic, Irritant), and explicitly note the presence of deuterium isotopes for accurate incineration profiling.

  • Destruction : Disposal must be handled by a certified hazardous waste contractor via high-temperature incineration, which safely breaks the stable C-I bonds and scrubs the resulting hydrogen iodide (HI) gas.

References

  • ChemicalBook. (2026). 1-Iodopropane - Safety Data Sheet. Retrieved from 6

  • Sigma-Aldrich / MilliporeSigma. (2025). SAFETY DATA SHEET: 1-Iodopropane-d7. Retrieved from

  • Echemi. 1-Iodopropane SDS, 107-08-4 Safety Data Sheets. Retrieved from 7

  • SafeColleges. (2021). SAFETY DATA SHEET: 1-Iodopropane. Retrieved from 8

  • CDN Isotopes. 1-Iodopropane-3,3,3-d3 Catalog & Technical Information. Retrieved from 2

  • LGC Standards. (2024). FICHES DE DONNEES DE SECURITE: 1-Iodopropane-3,3,3-d3. Retrieved from 1

  • ChemicalBook. (2026). 1-Iodopropane - Safety Data Sheet (Glove Compatibility Data). Retrieved from 4

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 1-Iodopropane. Retrieved from 5

  • Merck Millipore. (2024). SAFETY DATA SHEET: 1-Iodopropane (stabilised). Retrieved from 3

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Top-N result to add to graph 6

Feasible Synthetic Routes

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